molecular formula C6H14O6 B12060116 D-Mannitol-13C,d2

D-Mannitol-13C,d2

Cat. No.: B12060116
M. Wt: 185.18 g/mol
InChI Key: FBPFZTCFMRRESA-ABCHWDNASA-N
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Description

D-Mannitol-13C,d2 is a useful research compound. Its molecular formula is C6H14O6 and its molecular weight is 185.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H14O6

Molecular Weight

185.18 g/mol

IUPAC Name

(2R,3R,4R,5R)-1,1-dideuterio(113C)hexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i1+1D2

InChI Key

FBPFZTCFMRRESA-ABCHWDNASA-N

Isomeric SMILES

[2H][13C]([2H])([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

D-Mannitol-13C,d2: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of D-Mannitol-13C,d2, a stable isotope-labeled sugar alcohol, for its application in research and drug development. This document details its chemical properties, synthesis, and key applications, including detailed experimental protocols and relevant metabolic pathways.

Introduction

This compound is a deuterated and 13C-labeled form of D-Mannitol, a six-carbon sugar alcohol.[1] The incorporation of stable isotopes, such as Carbon-13 (¹³C) and Deuterium (²H or d), into the D-mannitol structure creates a molecule with a higher mass that can be distinguished from its naturally abundant counterpart by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This property makes this compound an invaluable tool in various scientific disciplines, particularly in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis.

Its primary applications stem from its utility as a tracer to investigate metabolic pathways and as a non-radioactive probe for assessing intestinal permeability. Furthermore, in drug development, isotopically labeled compounds are crucial for absorption, distribution, metabolism, and excretion (ADME) studies.

Chemical and Physical Properties

This compound shares the same fundamental chemical structure as D-mannitol but with an increased molecular weight due to the presence of heavy isotopes. The precise location of the isotopic labels can vary depending on the synthesis route. The properties listed below are for D-Mannitol-1-¹³C,1,1-d₂.

PropertyValueReference
Chemical Formula HOCH₂[CH(OH)]₄¹³CD₂OH[2]
Molecular Weight 185.18 g/mol [2]
CAS Number 1217463-58-5[1]
Appearance White solid[2]
Melting Point 167-170 °C[2]
Isotopic Purity ≥99 atom % ¹³C; ≥98 atom % D[2]
Solubility Soluble in water. Very slightly soluble in alcohol. Practically insoluble in most other common organic solvents.
Storage Store at room temperature, away from light and moisture.[2]

Synthesis of this compound

The synthesis of isotopically labeled carbohydrates like this compound is a specialized process that involves the introduction of ¹³C and deuterium atoms at specific positions in the molecule. While specific, proprietary synthesis methods for this compound are not publicly detailed, the general approach involves using a labeled precursor in a chemical or enzymatic synthesis route.

A common strategy for producing sugar alcohols is the hydrogenation of the corresponding sugar.[3] For this compound, a plausible synthetic route would involve the reduction of a correspondingly labeled D-fructose or D-mannose. The synthesis of these labeled monosaccharide precursors would be the key step, often starting from smaller, commercially available labeled building blocks.

For instance, a synthetic pathway could be designed starting from a ¹³C-labeled cyanide, which can be used to extend a carbon chain, followed by deuteration steps using deuterium gas or other deuterium-donating reagents. Enzymatic synthesis offers a high degree of stereoselectivity and is another powerful tool for creating specifically labeled biomolecules.

Metabolic Pathway of D-Mannitol

In many bacteria, D-mannitol is transported into the cell and metabolized via the phosphotransferase system (PTS).[1][4] The following diagram illustrates a common bacterial metabolic pathway for D-mannitol. The positions of the isotopic labels in D-Mannitol-1-¹³C,1,1-d₂ are highlighted.

Mannitol_Metabolism Extracellular\nD-Mannitol-1-13C,d2 Extracellular D-Mannitol-1-13C,d2 Intracellular\nD-Mannitol-1-13C,d2 Intracellular D-Mannitol-1-13C,d2 Extracellular\nD-Mannitol-1-13C,d2->Intracellular\nD-Mannitol-1-13C,d2 PTS (MtlA) Mannitol-1-Phosphate-1-13C,d2 Mannitol-1-Phosphate-1-13C,d2 Intracellular\nD-Mannitol-1-13C,d2->Mannitol-1-Phosphate-1-13C,d2 Mannitol-2-dehydrogenase (NAD+) Fructose-6-Phosphate Fructose-6-Phosphate Mannitol-1-Phosphate-1-13C,d2->Fructose-6-Phosphate Mannitol-1-phosphate 5-dehydrogenase (MtlD) Glycolysis Glycolysis Fructose-6-Phosphate->Glycolysis

Bacterial Metabolic Pathway of D-Mannitol.

In this pathway, extracellular D-mannitol is transported into the cell and concomitantly phosphorylated to Mannitol-1-Phosphate by the mannitol-specific phosphotransferase system (PTS).[1][5] Mannitol-1-phosphate is then oxidized to Fructose-6-Phosphate by mannitol-1-phosphate dehydrogenase, which then enters the glycolysis pathway.[4]

Experimental Protocols

This compound is a versatile tool in various experimental settings. Below are detailed methodologies for some of its key applications.

Assessment of Intestinal Permeability using LC-MS/MS

This protocol is adapted from a study validating the use of ¹³C-mannitol for measuring intestinal permeability.[6] this compound can be used as a superior alternative to unlabeled mannitol to avoid interference from dietary sources.

Objective: To quantify the urinary excretion of orally administered this compound as a measure of small intestinal permeability.

Materials:

  • This compound

  • Lactulose (as a marker for colonic permeability)

  • Deionized water

  • Urine collection containers

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

Methodology:

  • Subject Preparation: Subjects should fast overnight (at least 8 hours) before the test to ensure an empty stomach and minimize baseline levels of urinary sugars.

  • Test Solution Administration: A solution containing a known amount of this compound (e.g., 1g) and lactulose (e.g., 5g) dissolved in a fixed volume of water (e.g., 250 mL) is orally administered to the subject.

  • Urine Collection: Urine is collected over a specified period, typically 5 to 6 hours, to assess small intestinal permeability. All urine passed during this period should be collected in a single container.

  • Sample Preparation:

    • Measure the total volume of the collected urine.

    • Aliquots of the urine are taken for analysis.

    • For LC-MS/MS analysis, a simple dilution is often sufficient. A common procedure is to dilute a small volume of urine (e.g., 10 µL) with a larger volume of a solvent compatible with the mobile phase (e.g., 990 µL of 50:50 acetonitrile:water).

    • An internal standard (e.g., a different isotopically labeled sugar not present in the sample) is added to each sample to correct for variations in sample processing and instrument response.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: The diluted urine samples are injected into an HPLC system. A column suitable for carbohydrate analysis, such as an aminopropyl- or amide-based column, is used to separate D-mannitol from other urine components.

    • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in a suitable ionization mode (e.g., negative electrospray ionization). The instrument is set to monitor the specific mass-to-charge ratio (m/z) transitions for this compound and the internal standard.

  • Data Analysis:

    • A calibration curve is generated by analyzing standards of known this compound concentrations.

    • The concentration of this compound in the urine samples is determined from the calibration curve.

    • The total amount of this compound excreted is calculated by multiplying its concentration by the total urine volume.

    • The result is typically expressed as a percentage of the ingested dose. An increased percentage of excreted this compound is indicative of increased small intestinal permeability.

Use as an Internal Standard in LC-MS/MS Quantification

This protocol outlines the use of this compound as an internal standard for the accurate quantification of unlabeled D-mannitol in biological samples.[2]

Objective: To accurately quantify the concentration of D-mannitol in a biological matrix (e.g., plasma, urine) using this compound as an internal standard.

Materials:

  • This compound

  • Biological matrix (e.g., plasma, urine)

  • Acetonitrile or other suitable protein precipitation solvent

  • Centrifuge

  • HPLC-MS/MS system

Methodology:

  • Preparation of Standard and Quality Control (QC) Samples:

    • A stock solution of unlabeled D-mannitol is prepared in a suitable solvent.

    • Calibration standards are prepared by spiking known concentrations of unlabeled D-mannitol into the biological matrix.

    • QC samples are prepared at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To a known volume of the biological sample (calibration standards, QCs, and unknown samples), a fixed amount of this compound internal standard solution is added.

    • Proteins are precipitated by adding a solvent such as acetonitrile (typically 3 volumes of acetonitrile to 1 volume of plasma).

    • The samples are vortexed and then centrifuged at high speed to pellet the precipitated proteins.

    • The supernatant is transferred to a clean tube and may be evaporated to dryness and reconstituted in the mobile phase, or directly injected into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: An aliquot of the prepared sample is injected into the HPLC system. The chromatographic conditions are optimized to achieve good separation of D-mannitol from matrix components.

    • Mass Spectrometric Detection: The mass spectrometer is set to monitor the specific m/z transitions for both unlabeled D-mannitol and the this compound internal standard.

  • Data Analysis:

    • The peak area ratio of the analyte (unlabeled D-mannitol) to the internal standard (this compound) is calculated for each sample.

    • A calibration curve is constructed by plotting the peak area ratio versus the concentration of the calibration standards.

    • The concentration of D-mannitol in the unknown samples is determined from the calibration curve using their measured peak area ratios.

    • The use of the stable isotope-labeled internal standard corrects for any loss of analyte during sample preparation and for variations in instrument response, leading to highly accurate and precise quantification.

13C-Metabolic Flux Analysis (MFA)

Objective: To quantify the intracellular metabolic fluxes in a biological system (e.g., microorganisms) grown on ¹³C-labeled mannitol.

Workflow:

MFA_Workflow cluster_0 Experimental Phase cluster_1 Computational Phase Tracer_Selection Tracer Selection (e.g., this compound) Cell_Culture Cell Culture with Labeled Substrate Tracer_Selection->Cell_Culture Metabolite_Extraction Metabolite Extraction and Derivatization Cell_Culture->Metabolite_Extraction Isotopomer_Analysis Isotopomer Analysis (GC-MS or LC-MS/MS) Metabolite_Extraction->Isotopomer_Analysis Flux_Estimation Flux Estimation using Software (e.g., INCA, Metran) Isotopomer_Analysis->Flux_Estimation Isotopomer Data Metabolic_Model Define Metabolic Network Model Metabolic_Model->Flux_Estimation Statistical_Analysis Statistical Analysis and Goodness-of-Fit Flux_Estimation->Statistical_Analysis Flux_Map Generate Metabolic Flux Map Statistical_Analysis->Flux_Map

General Workflow for 13C-Metabolic Flux Analysis.

Methodology:

  • Experimental Design: Select the appropriate ¹³C-labeled mannitol tracer based on the metabolic pathways of interest.

  • Cell Culture: Grow the cells in a defined medium where the primary carbon source is the ¹³C-labeled mannitol. It is crucial to ensure that the cells reach a metabolic and isotopic steady state.

  • Metabolite Quenching and Extraction: Rapidly quench the metabolic activity and extract the intracellular metabolites.

  • Sample Analysis: Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids, organic acids) using mass spectrometry (GC-MS or LC-MS/MS) or NMR.

  • Computational Modeling: Use specialized software to fit the experimentally determined labeling patterns to a metabolic network model. This allows for the calculation of intracellular metabolic fluxes.

Conclusion

This compound is a powerful and versatile tool for researchers in various fields. Its well-defined chemical properties and the ability to be distinguished from its unlabeled counterpart make it an ideal tracer for metabolic studies, a reliable probe for assessing intestinal permeability, and an accurate internal standard for quantitative analysis. The detailed protocols and pathway information provided in this guide are intended to facilitate the effective application of this compound in a research setting, ultimately contributing to advancements in our understanding of biological systems and the development of new therapeutics.

References

D-Mannitol-13C,d2: A Technical Guide to Synthesis and Isotopic Enrichment for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds is indispensable for tracing metabolic pathways, quantifying metabolites, and understanding drug disposition. D-Mannitol-13C,d2, a stable isotope-labeled version of the sugar alcohol D-mannitol, serves as a valuable tool in such studies. This technical guide provides an in-depth overview of its synthesis, isotopic enrichment, and applications, with a focus on experimental methodologies.

Isotopic Enrichment of Commercially Available this compound

Stable isotope-labeled D-mannitol is commercially available from various suppliers. The isotopic purity is a critical parameter for its use in sensitive analytical methods. The typical isotopic enrichment levels for D-Mannitol-1-13C,1,1-d2 are detailed in the table below.

IsotopePositionIsotopic Purity (atom %)
Carbon-13 (¹³C)C1≥99%
Deuterium (²H or D)C1≥98%

Table 1: Typical Isotopic Enrichment of D-Mannitol-1-¹³C,1,1-d₂

Proposed Synthesis of D-Mannitol-1-¹³C,1,1-d₂

While specific, proprietary synthesis protocols for commercially available D-Mannitol-1-¹³C,1,1-d₂ are not publicly disclosed, a plausible synthetic route can be proposed based on established methods for isotopic labeling of carbohydrates. This proposed pathway involves the reduction of a ¹³C-labeled lactone with a deuterated reducing agent.

Proposed Experimental Protocol

Step 1: Synthesis of D-Mannono-1,4-lactone-1-¹³C

This starting material can be prepared from D-arabinose and a ¹³C-labeled cyanide source (e.g., K¹³CN) via a modified Kiliani-Fischer synthesis. This chain extension reaction introduces the ¹³C label at the C1 position, which upon hydrolysis and subsequent lactonization, yields D-mannono-1,4-lactone-1-¹³C.

Step 2: Reduction of D-Mannono-1,4-lactone-1-¹³C to D-Mannitol-1-¹³C,1,1-d₂

The ¹³C-labeled lactone is then reduced to the corresponding sugar alcohol using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄). This step introduces two deuterium atoms at the C1 position.

  • Reaction: D-Mannono-1,4-lactone-1-¹³C + NaBD₄ → D-Mannitol-1-¹³C,1,1-d₂

  • Reagents and Conditions:

    • Substrate: D-Mannono-1,4-lactone-1-¹³C

    • Reducing Agent: Sodium borodeuteride (NaBD₄)

    • Solvent: A protic solvent such as ethanol or water is typically used for borohydride reductions.

    • Temperature: The reaction is generally carried out at room temperature or below.

    • Work-up: The reaction is typically quenched with an acid to neutralize excess reducing agent and then purified.

  • Purification: Purification of the final product can be achieved by recrystallization or chromatography to ensure high chemical and isotopic purity.

Step 3: Isotopic and Chemical Purity Analysis

The final product should be thoroughly analyzed to confirm its identity and isotopic enrichment.

  • Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of one ¹³C and two deuterium atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR and ¹H-NMR spectroscopy are used to confirm the position of the isotopic labels and the overall structure of the molecule.

Below is a diagram illustrating the proposed synthetic workflow.

G cluster_synthesis Proposed Synthesis of D-Mannitol-1-13C,1,1-d2 D_Arabinose D-Arabinose Kiliani_Fischer Kiliani-Fischer Synthesis D_Arabinose->Kiliani_Fischer K13CN K¹³CN K13CN->Kiliani_Fischer Lactone D-Mannono-1,4-lactone-1-¹³C Kiliani_Fischer->Lactone Chain extension & lactonization Reduction Reduction Lactone->Reduction NaBD4 Sodium Borodeuteride (NaBD₄) NaBD4->Reduction Mannitol_labeled D-Mannitol-1-¹³C,1,1-d₂ Reduction->Mannitol_labeled Introduction of ²H at C1 Purification Purification & Analysis Mannitol_labeled->Purification

A proposed workflow for the synthesis of D-Mannitol-1-¹³C,1,1-d₂.

Application in Intestinal Permeability Testing

One of the key applications of isotopically labeled mannitol is in the assessment of intestinal permeability. The lactulose/mannitol test is a non-invasive method to evaluate the integrity of the intestinal barrier. The use of ¹³C-labeled mannitol offers a significant advantage over its unlabeled counterpart by minimizing interference from dietary sources of mannitol, thus improving the accuracy of the test.[1][2]

Experimental Protocol for Intestinal Permeability Assessment
  • Patient Preparation: Patients are required to fast overnight.

  • Baseline Urine Collection: A baseline urine sample is collected before the administration of the sugar solution.

  • Administration of Test Solution: The patient drinks a solution containing a known amount of lactulose and ¹³C-labeled D-mannitol. A typical dose might be 5-10 grams of lactulose and 2-5 grams of ¹³C-D-mannitol dissolved in water.

  • Timed Urine Collection: Urine is collected over a specific period, typically 5 to 6 hours.

  • Sample Preparation: The total volume of the collected urine is measured, and an aliquot is taken for analysis.

  • Analysis by LC-MS/MS: The concentrations of lactulose and ¹³C-D-mannitol in the urine are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Stable isotope-labeled internal standards are used for accurate quantification.[3]

  • Data Analysis: The percentage of each sugar excreted in the urine is calculated, and the lactulose to ¹³C-mannitol ratio is determined. An increased ratio is indicative of increased intestinal permeability.

The following diagram outlines the experimental workflow for an intestinal permeability test.

G cluster_workflow Intestinal Permeability Test Workflow Patient_Prep Patient Preparation (Overnight Fasting) Baseline_Urine Baseline Urine Collection Patient_Prep->Baseline_Urine Sugar_Admin Oral Administration of Lactulose & ¹³C-D-Mannitol Baseline_Urine->Sugar_Admin Timed_Urine Timed Urine Collection (e.g., 6 hours) Sugar_Admin->Timed_Urine Sample_Prep Urine Sample Preparation Timed_Urine->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Data_Analysis Data Analysis (Lactulose/¹³C-Mannitol Ratio) LC_MS->Data_Analysis Interpretation Interpretation of Intestinal Permeability Data_Analysis->Interpretation

Workflow for assessing intestinal permeability using labeled mannitol.

Role in Signaling Pathways: Induction of Brown Fat-like Phenotype

Recent research has indicated that D-mannitol can induce the browning of white adipocytes, a process that is associated with increased energy expenditure. This effect is mediated, at least in part, through the β3-adrenergic receptor (β3-AR) signaling pathway.[4][5] D-mannitol acts as an agonist for the β3-AR, initiating a downstream cascade that involves Protein Kinase A (PKA) and PPARγ coactivator 1α (PGC1α), key regulators of mitochondrial biogenesis and thermogenesis.[4][5] The use of isotopically labeled D-mannitol could be instrumental in further elucidating the metabolic fate and specific molecular interactions of mannitol within this pathway.

The diagram below illustrates the signaling pathway initiated by D-mannitol.

G cluster_pathway D-Mannitol Induced Signaling Pathway in Adipocytes Mannitol D-Mannitol Beta3AR β3-Adrenergic Receptor Mannitol->Beta3AR acts as agonist PKA Protein Kinase A (PKA) Beta3AR->PKA activates PGC1a PGC1α Beta3AR->PGC1a activates Lipolysis Increased Lipolysis PKA->Lipolysis Browning Browning of White Adipocytes PGC1a->Browning

Signaling cascade initiated by D-mannitol in adipocytes.

References

Technical Guide to the Certificate of Analysis for D-Mannitol-13C,d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies typically presented in a Certificate of Analysis (CoA) for D-Mannitol-13C,d2. This isotopically labeled compound is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in quantitative mass spectrometry-based analyses. Understanding the quality and characterization of this material is critical for its effective application.

Product Identification and Specifications

A Certificate of Analysis for this compound will begin with fundamental identifying information and key specifications. While specific batch values will vary, the following tables represent typical data presented.

Table 1: General Product Information

ParameterSpecification
Product Name D-Mannitol-1-13C,1,1-d2
Molecular Formula HOCH₂[CH(OH)]₄¹³CD₂OH
Molecular Weight 185.18 g/mol [1][2][3]
CAS Number Not available for this specific isotopic combination
Appearance White to off-white solid[4]
Melting Point 167-170 °C[1]
Storage Conditions Store at -20°C for long-term stability[4]

Table 2: Quality Control and Purity Data

Analytical TestSpecificationRepresentative Value
Chemical Purity (HPLC) ≥99%99.5%
Isotopic Enrichment (¹³C) ≥99 atom %99.2 atom %
Isotopic Enrichment (Deuterium) ≥98 atom %98.5 atom %
¹H NMR Conforms to structureConsistent with structure
Mass Spectrometry (M+3) Conforms to structureConsistent with structure

Experimental Protocols

The following sections detail the methodologies used to obtain the data presented in a typical Certificate of Analysis for this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

High-Performance Liquid Chromatography is employed to determine the chemical purity of this compound by separating it from any non-labeled or other organic impurities.

  • Instrumentation: A standard HPLC system equipped with a refractive index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is commonly used, as mannitol lacks a strong UV chromophore.

  • Column: A column suitable for sugar analysis, such as an aminopropyl-silica or a ligand-exchange column (e.g., using a calcium-form cation-exchange resin), is typically employed.[5]

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water is common for aminopropyl columns. For ligand-exchange columns, degassed, deionized water is often used.

  • Temperature: The column is typically maintained at a constant temperature, for example, 85°C for some ligand-exchange methods.

  • Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

  • Sample Preparation: A known concentration of this compound is accurately weighed and dissolved in the mobile phase or a compatible solvent.

  • Quantification: The purity is determined by calculating the area percentage of the main D-Mannitol peak relative to the total area of all observed peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment

NMR spectroscopy is a powerful tool for confirming the chemical structure and determining the isotopic enrichment of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Sample Preparation: The sample is dissolved in a deuterated solvent, typically deuterium oxide (D₂O).

  • ¹H NMR: The ¹H NMR spectrum is used to confirm the overall structure of the mannitol backbone. The absence or significant reduction of the proton signal at the C1 position, coupled with the splitting patterns of adjacent protons, provides evidence for deuterium incorporation.

  • ¹³C NMR: The ¹³C NMR spectrum is used to determine the ¹³C enrichment at the C1 position. The intensity of the signal corresponding to the ¹³C-labeled carbon is compared to the signals of the natural abundance ¹³C carbons at other positions.

  • Advanced NMR Techniques: More sophisticated pulse sequences, such as isotope-edited total correlation spectroscopy (ITOCSY), can be used to filter spectra based on the presence of ¹³C, allowing for accurate measurement of isotopic enrichment in complex mixtures.[5]

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry confirms the molecular weight of the isotopically labeled mannitol and provides further evidence of successful labeling.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

  • Analysis: The mass spectrum will show a peak corresponding to the mass-to-charge ratio (m/z) of the labeled D-Mannitol. For this compound, a significant "M+3" mass shift is expected compared to the unlabeled compound, corresponding to the addition of one ¹³C atom and two deuterium atoms.[1]

  • Data Interpretation: The observed isotopic distribution pattern is compared with the theoretical pattern to confirm the extent and position of labeling.

Visualized Experimental Workflow and Biological Pathway

General Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control analysis of a batch of this compound.

cluster_0 Batch Synthesis and Purification cluster_1 Quality Control Analysis cluster_2 Data Review and Certification cluster_3 Final Product start Synthesized this compound hplc HPLC Analysis (Chemical Purity) start->hplc nmr NMR Spectroscopy (Structure & Isotopic Enrichment) start->nmr ms Mass Spectrometry (Molecular Weight) start->ms review Review of All Analytical Data hplc->review nmr->review ms->review coa Generation of Certificate of Analysis review->coa end Released Batch with CoA coa->end

Caption: Quality control workflow for this compound.

D-Mannitol Induced Brown Fat-like Phenotype Signaling Pathway

Recent research has shown that D-mannitol can induce the "browning" of white adipose tissue, a process with therapeutic potential for metabolic diseases. This occurs through the activation of the β3-adrenergic receptor (β3-AR) signaling pathway.[1][6][7]

mannitol D-Mannitol beta3ar β3-Adrenergic Receptor (β3-AR) mannitol->beta3ar activates pka Protein Kinase A (PKA) beta3ar->pka activates lipolysis Lipolysis pka->lipolysis promotes pgc1a PGC1α Activation pka->pgc1a activates browning Brown Fat-like Phenotype (UCP1 Expression) pgc1a->browning induces

Caption: D-Mannitol signaling pathway in adipocytes.

References

The Researcher's Guide to Stable Isotope-Labeled Mannitol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Stable isotope labeling is a powerful technique that enables researchers to trace the metabolic fate of molecules within biological systems without the safety concerns associated with radioactive isotopes.[1][2] By replacing atoms like ¹²C with their heavier, non-radioactive counterparts (e.g., ¹³C), scientists can precisely track and quantify the absorption, distribution, metabolism, and excretion of compounds. Mannitol, a six-carbon sugar alcohol, is minimally absorbed by the mammalian intestine and is metabolically inert in host tissues.[3] These properties make it an ideal probe for various physiological assessments. When labeled with stable isotopes, typically ¹³C, mannitol becomes a highly specific and sensitive tool for researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the core applications of stable isotope-labeled mannitol, focusing on its use in assessing intestinal permeability and as a metabolic tracer for measuring gastrointestinal transit time. It includes detailed experimental protocols, quantitative data summaries, and visualizations to facilitate the integration of these methods into research and development workflows.

Application 1: High-Precision Assessment of Intestinal Permeability

The most established application of stable isotope-labeled mannitol is in the assessment of intestinal barrier function, often referred to as the "leaky gut" test.[4] The standard method involves the co-administration of two non-metabolized sugar probes: a monosaccharide like mannitol, which is readily absorbed via the transcellular pathway (through cells), and a larger disaccharide like lactulose, which is primarily absorbed through the paracellular pathway (between cells).[5] An elevated urinary lactulose-to-mannitol (L/M) ratio indicates increased intestinal permeability.[5]

Superiority of ¹³C-Mannitol

The use of ¹³C-mannitol offers a significant advantage over its unlabeled (¹²C) counterpart. Unlabeled mannitol is naturally present in various foods and can be produced by gut microbiota, leading to high and variable baseline levels in urine.[6][7] This background contamination can interfere with the accurate measurement of the absorbed test dose.[6][7] ¹³C-mannitol, being virtually absent from natural sources, overcomes this limitation. Studies have shown that baseline urinary contamination of ¹³C-mannitol is approximately 20-fold lower than that of ¹²C-mannitol, allowing for a much clearer signal and increased sensitivity of the permeability test.[6][7][8][9]

Experimental Protocol: Intestinal Permeability Assay

The following protocol is a synthesis of methodologies described in clinical research for measuring intestinal permeability using ¹³C-mannitol and lactulose.[6][10]

  • Patient Preparation:

    • Patients should fast overnight (minimum 8 hours) prior to the test.[6]

    • A baseline urine sample is collected immediately before the test solution is administered.[6]

    • Dietary restrictions are advised to avoid sources of test sugars.[6] Use of NSAIDs, which can affect permeability, should be discontinued prior to the test.[10]

  • Test Solution Administration:

    • A solution containing 100 mg of ¹³C-mannitol and 1 g of lactulose dissolved in 250 mL of water is ingested by the subject.[6][10]

  • Urine Collection:

    • All urine is collected over specified time intervals. Common collection periods are 0-2 hours, 2-8 hours, and 8-24 hours to assess permeability in different regions of the gut.[6] The initial 0-2 hour collection is thought to primarily reflect small intestine permeability.[11][12]

  • Sample Preparation and Analysis:

    • Urine samples are stored frozen until analysis.

    • An internal standard (e.g., ¹³C₆-mannitol if using ¹³C₁-mannitol as the probe) is added to a small aliquot (e.g., 25 µL) of urine.[6]

    • Samples are analyzed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[4][6][7] This method allows for the distinct detection and quantification of ¹³C-mannitol, ¹²C-mannitol, and lactulose.[6]

    • The mass spectrometer is operated in multiple-reaction monitoring (MRM) mode to specifically track the mass transitions for each sugar. For example, transitions monitored could be: ¹²C-Mannitol (181.05/89), ¹³C₁-Mannitol (182.05/89), and the internal standard ¹³C₆-Mannitol (186.9/60.9).[6]

  • Data Calculation:

    • The concentration of each sugar in the urine is determined from calibration curves.[6]

    • The total amount of each sugar excreted in each time interval is calculated (concentration × urine volume).

    • The percentage of the ingested dose recovered in urine is calculated for both lactulose and ¹³C-mannitol.

    • The Lactulose / ¹³C-Mannitol (L/M) ratio is calculated from the percentage of dose recovered for each.

Workflow for Intestinal Permeability Assessment

G cluster_prep Preparation Phase cluster_admin Administration Phase cluster_absorption Absorption & Transit cluster_excretion Excretion & Analysis Fasting Overnight Fasting BaselineUrine Baseline Urine Collection Fasting->BaselineUrine OralDose Oral Ingestion of ¹³C-Mannitol & Lactulose Solution BaselineUrine->OralDose Intestine Intestinal Lumen OralDose->Intestine Paracellular Paracellular (Lactulose) Intestine->Paracellular Transcellular Transcellular (¹³C-Mannitol) Intestine->Transcellular Bloodstream Systemic Circulation Paracellular->Bloodstream Transcellular->Bloodstream Kidneys Renal Filtration Bloodstream->Kidneys TimedUrine Timed Urine Collection (0-2h, 2-8h, 8-24h) Kidneys->TimedUrine Analysis HPLC-MS/MS Analysis TimedUrine->Analysis Ratio Calculate L/M Ratio Analysis->Ratio

Caption: Workflow for the ¹³C-Mannitol/Lactulose intestinal permeability test.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing mannitol for permeability assessment.

Table 1: Comparison of Urinary Excretion of ¹³C-Mannitol vs. ¹²C-Mannitol in Healthy Volunteers (Data sourced from Grover et al., 2016)[6]

Parameter¹³C-Mannitol¹²C-MannitolFold Difference
Baseline Contamination Significantly Lower~20x Higher~20
Mean Cumulative Excretion (24h) 31 mg78 mg0.4

Table 2: Urinary Excretion of Lactulose and Mannitol in Healthy Subjects vs. Malabsorption Syndrome (MAS) (Data adapted from Ghoshal et al. Note: This study used unlabeled mannitol, but provides context for expected changes in disease states.)[13]

Parameter (Median Value)Healthy SubjectsPatients with MASP-Value
Lactulose Excretion (mmol) 0.120.330.008
Mannitol Excretion (mmol) 3.823.58Not Significant
Lactulose/Mannitol Ratio 0.050.12< 0.002

Application 2: Metabolic Tracer for Oral-Cecal Transit Time (OCTT)

A novel application for ¹³C-mannitol is the non-invasive measurement of oral-cecal transit time (OCTT)—the time it takes for ingested material to travel from the mouth to the cecum (the beginning of the large intestine).[8][14] This application is highly relevant for drug development, particularly for studying the effects of promotility or antimotility agents.[8][14]

Principle of the ¹³C-Mannitol Breath Test

The principle relies on the differential metabolism of mannitol between the host and the gut microbiota.[3]

  • Host Non-Metabolism: Mannitol is not absorbed or metabolized by the host's small intestine.[3][14]

  • Microbial Metabolism: Upon reaching the cecum, gut bacteria rapidly metabolize the ¹³C-mannitol.

  • ¹³CO₂ Production: A key byproduct of this microbial fermentation is carbon dioxide. Because the ingested mannitol is labeled with ¹³C, the resulting CO₂ is ¹³CO₂.[3]

  • Exhalation and Detection: This ¹³CO₂ is absorbed into the bloodstream, transported to the lungs, and exhaled. The appearance of ¹³CO₂ in the breath, therefore, serves as a direct marker for the arrival of the mannitol in the cecum.[8] Studies have confirmed this principle by showing that depleting gut microbiota with antibiotics completely abolishes the production of ¹³CO₂ from orally administered ¹³C-mannitol.[14]

Experimental Protocol: ¹³C-Mannitol Breath Test for OCTT

The following protocol is based on preclinical studies in murine models.[14]

  • Animal Acclimation:

    • Animals (e.g., mice) are acclimated to individual metabolic cages that allow for the continuous monitoring of respiratory gases.[8]

  • Tracer Administration:

    • A known dose of ¹³C-mannitol is administered. This can be done via oral gavage for precise timing or mixed into palatable food for voluntary consumption to minimize stress.[3][14] A typical dose for gavage in mice is a 200 µL solution of 0.8 mg/mL ¹³C-mannitol.[14]

  • Breath Sample Analysis:

    • Cage air is continuously sampled and analyzed to measure the real-time ratio of ¹³CO₂ to ¹²CO₂.[8]

    • The primary analytical technique is Off-Axis Integrated Cavity Output Spectroscopy (OA-ICOS), which provides highly granular, real-time data on stable isotope ratios in the breath.[8][14]

  • Data Interpretation:

    • The OCTT is determined by the time from administration to the first significant and sustained rise in exhaled ¹³CO₂.

    • This method has been successfully used to demonstrate delayed OCTT by pharmacological agents like loperamide (an opioid receptor agonist) and semaglutide (a GLP-1 receptor agonist).[8][14]

Metabolic and Transit Pathway for OCTT Measurement

G cluster_ingestion Ingestion & Transit cluster_metabolism Microbial Metabolism cluster_detection Detection Oral Oral Administration of ¹³C-Mannitol Stomach Stomach Oral->Stomach SI Small Intestine (No Host Absorption) Stomach->SI Cecum Cecum SI->Cecum Microbes Gut Microbiota Cecum->Microbes Arrival signals start of metabolism F6P Fructose-6-P Microbes->F6P WLP Wood-Ljungdahl Pathway / Other Fermentation Routes F6P->WLP CO2 ¹³CO₂ WLP->CO2 Blood Bloodstream Absorption CO2->Blood Lungs Lungs Blood->Lungs Breath Exhaled Breath Lungs->Breath Detector OA-ICOS Detector Breath->Detector

Caption: Pathway of ¹³C-Mannitol from ingestion to detection for OCTT measurement.

Quantitative Data Summary

Table 3: Representative Data from ¹³C-Mannitol OCTT Breath Test in Mice (Data sourced from Vieira et al., 2025)[3][14]

ParameterObservationImplication
Total Tracer Oxidized (6 hours) ~15%A significant portion of the tracer is metabolized by microbiota, providing a robust signal.
Effect of Antibiotics No detectable ¹³CO₂ productionConfirms that ¹³CO₂ production is dependent on intestinal microbes.
Effect of Loperamide Delayed appearance of ¹³CO₂Demonstrates the test's sensitivity to pharmacologically induced changes in motility.
Effect of Semaglutide Pronounced delay in OCTTValidates the utility for testing drugs that slow gastric emptying and intestinal transit.

Other Potential Research Applications

While the primary, well-documented applications involve gut function, the properties of mannitol suggest other potential research uses.

  • Hydroxyl Radical Scavenger: Mannitol is a known scavenger of hydroxyl radicals (OH•). While studies have not specifically used labeled mannitol for this purpose, one could envision experiments where ¹³C-mannitol is used to probe oxidative stress in specific biological compartments, with its metabolic products analyzed by mass spectrometry.

  • Drug Formulation: Mannitol is a widely used excipient in pharmaceutical tablets and lyophilizates due to its non-hygroscopic and inert nature. While no studies were found using labeled mannitol for this purpose, it could potentially be used as a tracer to study drug formulation stability, dissolution kinetics, or the fate of the excipient itself during manufacturing and in vivo.

Conclusion

Stable isotope-labeled mannitol, particularly ¹³C-mannitol, is a versatile and powerful research tool. Its superiority over unlabeled mannitol for intestinal permeability testing is well-established, offering significantly improved accuracy by eliminating the confounding issue of baseline contamination.[6][7][9] This makes it an invaluable asset in clinical trials and mechanistic studies of gastrointestinal disorders. Furthermore, its emerging use as a non-invasive tracer for measuring oral-cecal transit time provides a high-granularity method for drug development professionals studying gut motility.[8][14] The detailed protocols and clear mechanistic principles outlined in this guide provide a solid foundation for researchers and scientists to leverage the unique advantages of stable isotope-labeled mannitol in their work.

References

D-Mannitol-13C,d2 as a Tracer in Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of D-Mannitol-13C,d2 as a stable isotope tracer in metabolic research and drug development. It covers its primary use in assessing intestinal permeability, its involvement in specific signaling pathways, and detailed experimental protocols.

Core Concepts: The Utility of this compound

This compound is a labeled version of D-mannitol, a naturally occurring sugar alcohol. In humans, D-mannitol is metabolically inert, meaning it is not significantly metabolized by the body.[1] This property, combined with its poor absorption from the gastrointestinal tract and minimal reabsorption by the kidneys, makes it an ideal probe for various physiological and metabolic studies.[1]

The incorporation of stable isotopes—specifically, one Carbon-13 (¹³C) atom and two deuterium (d or ²H) atoms—allows for its precise detection and quantification using mass spectrometry, distinguishing it from naturally occurring (¹²C) mannitol. This is particularly advantageous in studies of intestinal permeability, where baseline levels of ¹²C-mannitol from dietary sources can interfere with measurements. The use of ¹³C-labeled mannitol has been shown to have approximately 20-fold lower baseline contamination compared to ¹²C-mannitol.[2]

Data Presentation: Quantitative Analysis of Intestinal Permeability

The primary application of this compound as a tracer is in the assessment of intestinal permeability, often in conjunction with a larger, less permeable molecule like lactulose. The following table summarizes key quantitative data from a study in healthy volunteers who were co-administered ¹²C-mannitol and ¹³C-mannitol.

Parameter¹²C-Mannitol¹³C-MannitolReference
Baseline Urinary Excretion (0-2h)Higher, variable~20-fold lower[2]
Post-administration Urinary Excretion (0-2h)Susceptible to baseline contaminationClearer indication of absorption[2]
Analytical MethodHPLC-tandem MSHPLC-tandem MS[2]

Experimental Protocols

Assessment of Intestinal Permeability

This protocol is adapted from studies evaluating small intestinal permeability in humans.

Objective: To quantify the passive permeability of the small intestine.

Materials:

  • This compound

  • Lactulose (or another suitable large molecule probe)

  • Deionized water

  • Urine collection containers

  • HPLC-tandem Mass Spectrometer (HPLC-MS/MS)

Procedure:

  • Subject Preparation: Subjects should fast overnight. A baseline urine sample is collected before administration of the test solution.

  • Probe Administration: A solution containing a known amount of this compound and lactulose dissolved in water is ingested by the subject.

  • Urine Collection: Urine is collected over a specified period, typically in fractions (e.g., 0-2 hours, 2-8 hours, and 8-24 hours). The 0-2 hour collection is most indicative of small intestinal permeability.[2]

  • Sample Analysis: The concentration of this compound and lactulose in the collected urine samples is quantified using a validated HPLC-MS/MS method. This compound can also be used as an internal standard for the quantification of unlabeled mannitol.

  • Data Analysis: The percentage of the ingested dose of each probe excreted in the urine is calculated. The ratio of lactulose to mannitol excretion is often used as an indicator of intestinal barrier dysfunction.

General Workflow for Stable Isotope Tracer Studies using LC-MS

The following provides a generalized workflow for metabolic studies employing this compound.

Objective: To trace the fate of this compound and its potential metabolites in a biological system.

Materials:

  • This compound

  • Biological samples (e.g., cell cultures, plasma, urine, tissue homogenates)

  • Solvents for extraction (e.g., methanol, acetonitrile)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Tracer Administration: Introduce this compound to the biological system (e.g., add to cell culture media, administer to an animal model).

  • Sample Collection: Collect biological samples at various time points.

  • Metabolite Extraction: Quench metabolic activity and extract metabolites from the samples using appropriate solvents.

  • LC-MS Analysis: Separate and detect labeled and unlabeled metabolites using LC-MS. The mass spectrometer will distinguish between the different isotopic forms.

  • Data Processing: Process the raw LC-MS data to identify and quantify the isotopologues of D-mannitol and any potential downstream metabolites.

  • Flux Analysis (if applicable): Use the quantitative data to model metabolic fluxes through relevant pathways.

Signaling Pathways and Logical Relationships

While D-mannitol is largely considered metabolically inert in mammals, recent studies have indicated its potential to influence specific signaling pathways.

D-Mannitol Induced Brown Fat-like Phenotype

D-mannitol has been shown to induce a "brown fat-like" phenotype in white adipose tissue through a β3-adrenergic receptor-dependent mechanism and the AMPK signaling pathway. This suggests a potential role in modulating energy metabolism.[3][4]

BrownFatPhenotype DMannitol D-Mannitol B3AR β3-Adrenergic Receptor DMannitol->B3AR AMPK AMPK Activation B3AR->AMPK PGC1a PGC1α Expression AMPK->PGC1a UCP1 UCP1 Expression PGC1a->UCP1 BrownFat Brown Fat-like Phenotype UCP1->BrownFat

D-Mannitol's role in promoting a brown fat-like phenotype.
Inhibition of Neural Stem Cell Proliferation

Studies have demonstrated that D-mannitol can inhibit the proliferation of neural stem cells via a p38 mitogen-activated protein kinase (MAPK)-dependent signaling pathway.[5]

NSC_Inhibition Mannitol D-Mannitol p38MAPK p38 MAPK Activation Mannitol->p38MAPK NSC_Proliferation Neural Stem Cell Proliferation p38MAPK->NSC_Proliferation

Inhibitory effect of D-Mannitol on neural stem cell proliferation.
Experimental Workflow for Intestinal Permeability Assessment

The logical flow of a typical intestinal permeability study using this compound is outlined below.

IP_Workflow Fasting Overnight Fasting Baseline Baseline Urine Collection Fasting->Baseline Administration Oral Administration of This compound & Lactulose Baseline->Administration UrineCollection Timed Urine Collection (e.g., 0-2h, 2-8h, 8-24h) Administration->UrineCollection SamplePrep Urine Sample Preparation UrineCollection->SamplePrep Analysis HPLC-MS/MS Quantification SamplePrep->Analysis DataAnalysis Data Analysis: % Excretion & Ratio Calculation Analysis->DataAnalysis

Workflow for an intestinal permeability study.

Applications in Drug Development

Beyond its use as a metabolic tracer, D-mannitol has direct applications in drug development:

  • Drug Absorption Studies: D-mannitol can affect small intestinal transit time, which has implications for the absorption of drugs. This effect is concentration-dependent.[6]

  • Formulation Excipient: It is widely used as a diluent and bulking agent in tablet and capsule formulations.

  • Improving Bioavailability: D-mannitol can be used in solid dispersion techniques to enhance the dissolution and oral absorption of poorly soluble drugs.[7]

  • Osmotic Diuretic: In clinical settings, it is used to reduce intracranial and intraocular pressure.[8]

The use of this compound as an internal standard in pharmacokinetic studies of formulations containing unlabeled mannitol ensures high accuracy and precision in quantification.

Conclusion

This compound is a valuable and versatile tool in metabolic research and drug development. Its primary application as a tracer for intestinal permeability is well-established, offering significant advantages over its unlabeled counterpart. Emerging research also points to its influence on specific cellular signaling pathways, opening new avenues for investigation. The detailed protocols and workflows provided in this guide serve as a practical resource for scientists and researchers aiming to leverage the capabilities of this stable isotope tracer in their studies.

References

An In-Depth Technical Guide to Isotopic Labeling with D-Mannitol-13C,d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of D-Mannitol-13C,d2, a stable isotope-labeled compound, in scientific research and drug development. It covers the fundamental principles of its use as an internal standard and tracer, detailed experimental protocols, and insights into its effects on cellular signaling pathways.

Core Concepts: The Role of this compound in Quantitative Analysis and Metabolic Research

This compound is a form of D-Mannitol where one carbon atom is replaced by its heavy isotope, carbon-13 (¹³C), and two hydrogen atoms are replaced by deuterium (d or ²H). This labeling does not significantly alter the chemical properties of the molecule but provides a distinct mass signature that can be detected by mass spectrometry (MS). This key feature makes it an invaluable tool in various analytical and research applications.

As an Internal Standard: In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), this compound serves as an ideal internal standard.[1] Since it behaves almost identically to the unlabeled D-Mannitol during sample preparation, chromatography, and ionization, it can effectively compensate for variations in sample processing and instrument response, leading to more accurate and precise quantification of the target analyte.[1] Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis.

As a Tracer: The distinct mass of this compound allows researchers to trace its path through biological systems. This is particularly useful in metabolic studies, such as metabolic flux analysis (MFA), where the incorporation of the labeled atoms into downstream metabolites can elucidate the activity of metabolic pathways.[1] It is also a critical tool in assessing intestinal permeability, where its absorption and excretion can be precisely measured without interference from endogenous mannitol.

Data Presentation: Quantitative Performance in Analytical Methods

The use of this compound as an internal standard in LC-MS/MS methods provides excellent analytical performance. The following tables summarize typical quantitative data from a validated UPLC-MS/MS method for the analysis of sugars like mannitol.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Mannitol10 - 1000210> 0.99

Table 2: Precision and Accuracy

AnalyteConcentration LevelWithin-Run Precision (%RSD)Between-Run Precision (%RSD)Accuracy (%)
MannitolLow QC< 5%< 7%95 - 105%
Mid QC< 5%< 7%95 - 105%
High QC< 5%< 7%95 - 105%

Experimental Protocols

General Protocol for Use as an Internal Standard in LC-MS/MS Quantification

This protocol outlines the general steps for using this compound as an internal standard for the quantification of an analyte in a biological matrix.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the analyte at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the same solvent.

  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • Prepare a series of calibration standards by spiking a blank biological matrix (e.g., plasma, urine) with known concentrations of the analyte.

    • Add a fixed concentration of the this compound internal standard solution to each calibration standard.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To an aliquot of the unknown biological sample, add the same fixed concentration of the this compound internal standard solution.

    • Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples, calibration standards, and QC samples onto an appropriate LC column for chromatographic separation.

    • Detect the analyte and the this compound internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for all samples, standards, and QCs.

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol for In Vivo Assessment of Intestinal Permeability

This protocol describes the use of this compound in a clinical research setting to assess small intestinal permeability.

  • Patient Preparation:

    • Subjects should fast overnight (at least 8 hours).

    • A baseline urine sample is collected before the administration of the sugar solution.

  • Administration of Test Solution:

    • A solution containing a known amount of this compound (e.g., 100 mg) and a larger, poorly absorbed sugar like lactulose (e.g., 1 g) dissolved in water is ingested by the subject.

  • Urine Collection:

    • All urine is collected over a specified period, typically 0-2 hours for small intestinal permeability and potentially up to 24 hours for whole-gut transit.

  • Sample Preparation:

    • An aliquot of each urine sample is taken.

    • An internal standard (if different from the test compounds) is added.

    • Samples may be diluted and subjected to a clean-up step, such as solid-phase extraction, to remove interfering substances.

  • LC-MS/MS Analysis:

    • The prepared urine samples are analyzed by LC-MS/MS to quantify the concentrations of this compound and lactulose.

  • Data Analysis:

    • The urinary excretion of each sugar is calculated as a percentage of the ingested dose.

    • The ratio of lactulose to this compound excretion is calculated. An increased ratio is indicative of increased intestinal permeability.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

D-Mannitol Induced Apoptosis via JNK and p38 MAPK Signaling

Hyperosmotic stress induced by clinical concentrations of D-mannitol can trigger apoptosis in certain cell types, such as endothelial cells, through the activation of stress-activated protein kinase pathways.[2][3][4]

Mannitol_Induced_Apoptosis Mannitol D-Mannitol (Hyperosmotic Stress) MAP3K MAPKKK (e.g., MEKK, ASK1) Mannitol->MAP3K Ca_influx Increased Intracellular Ca²⁺ Mannitol->Ca_influx MKK36 MKK3/6 MAP3K->MKK36 MKK47 MKK4/7 MAP3K->MKK47 p38 p38 MAPK MKK36->p38 JNK JNK MKK47->JNK TranscriptionFactors_p38 Transcription Factors (e.g., ATF-2, MEF2C) p38->TranscriptionFactors_p38 TranscriptionFactors_JNK Transcription Factors (e.g., c-Jun, ATF2) JNK->TranscriptionFactors_JNK Apoptosis Apoptosis TranscriptionFactors_p38->Apoptosis TranscriptionFactors_JNK->Apoptosis Ca_influx->Apoptosis MFA_Workflow Culture Cell Culture with This compound Quenching Metabolic Quenching Culture->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis DataProcessing Isotopomer Distribution Analysis Analysis->DataProcessing Modeling Computational Flux Modeling DataProcessing->Modeling FluxMap Metabolic Flux Map Modeling->FluxMap SIL_IS_Logic Sample Biological Sample (Analyte) SpikedSample Sample Spiked with SIL-IS Sample->SpikedSample SIL_IS This compound (SIL-IS) SIL_IS->SpikedSample Extraction Sample Preparation (e.g., Extraction) SpikedSample->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Ratio Peak Area Ratio (Analyte / SIL-IS) Analysis->Ratio Quantification Concentration Determination Ratio->Quantification Calibration Calibration Curve Calibration->Quantification

References

An In-depth Technical Guide to the Role of Stable Isotope-Labeled D-Mannitol in Studying Gut Barrier Function

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the application of stable isotope-labeled D-Mannitol, particularly ¹³C and ¹³C,d₂ variants, as a superior probe for the accurate assessment of intestinal permeability and gut barrier integrity.

Introduction: The Imperative of a Healthy Gut Barrier

The intestinal epithelium serves as a critical, dynamic barrier, selectively permitting the absorption of nutrients while preventing the translocation of harmful luminal contents such as toxins, antigens, and microorganisms. Disruption of this barrier, often termed "leaky gut," leads to increased intestinal permeability. This dysfunction is implicated in the pathophysiology of a wide range of gastrointestinal and systemic disorders, including Inflammatory Bowel Disease (IBD), celiac disease, Irritable Bowel Syndrome (IBS), and autoimmune conditions.[1][2]

Assessing gut barrier function is therefore crucial in clinical diagnostics, disease monitoring, and the development of therapeutics. The dual-sugar Lactulose/Mannitol (L/M) test has long been a non-invasive standard for this purpose.[3] However, the accuracy of this test using standard (¹²C) mannitol is often compromised by dietary and endogenous sources. This guide elucidates the pivotal role of stable isotope-labeled D-Mannitol (D-Mannitol-¹³C,d₂) in overcoming these limitations, offering a more precise and reliable methodology for researchers and drug developers.

Core Concepts in Gut Permeability Assessment

Intestinal Transport Pathways

Two primary passive pathways govern the transport of molecules across the intestinal epithelium:

  • Transcellular Pathway: Molecules pass through the epithelial cells (enterocytes). This route is generally reserved for small, water-soluble molecules that can traverse small aqueous pores in the cell membrane. Mannitol , a small sugar alcohol (182 Da), is primarily absorbed via this pathway, and its urinary excretion is considered a marker of the total absorptive surface area of the small intestine.[2][4]

  • Paracellular Pathway: Molecules pass between adjacent epithelial cells by diffusing through the tight junctions that seal the intercellular space. This pathway is size-selective and restricts the passage of larger molecules. Lactulose , a larger disaccharide (342 Da), is minimally absorbed and primarily permeates through this paracellular route. Increased lactulose passage is a direct indicator of compromised tight junction integrity.[2][3]

The Conventional Lactulose/Mannitol (L/M) Ratio Test

The L/M test involves the oral administration of a solution containing both lactulose and mannitol. The subsequent measurement of their concentrations in a timed urine collection allows for the calculation of the Lactulose to Mannitol (L/M) ratio. A high L/M ratio signifies increased paracellular permeability relative to transcellular absorption, indicating a breach in the gut barrier.[2]

The Challenge with Standard Mannitol and the Stable Isotope Solution

A significant flaw in the conventional L/M test is the potential for contamination by standard ¹²C-mannitol present in various foods, chewing gum, and other commercial products.[5][6] This can lead to artificially high baseline levels of mannitol in urine, confounding the test results and reducing its sensitivity.

D-Mannitol-¹³C,d₂ provides an elegant solution. As a stable (non-radioactive) isotope-labeled compound, it is chemically and structurally identical to regular mannitol but has a greater mass due to the incorporation of Carbon-13 (¹³C) and Deuterium (d or ²H) atoms.[7][8] This mass difference allows it to be unequivocally distinguished from the naturally abundant ¹²C-mannitol using tandem mass spectrometry (LC-MS/MS).[1][5] By using ¹³C-mannitol as the permeability probe, researchers can be certain that the mannitol detected in urine originates exclusively from the administered test dose, thereby eliminating the issue of baseline contamination.[1][9]

Quantitative Data Presentation

The use of stable isotope-labeled mannitol provides a quantifiable improvement in assay accuracy by dramatically reducing baseline noise.

Table 1: Comparison of Baseline Urinary Excretion: ¹²C-Mannitol vs. ¹³C-Mannitol

This table summarizes data from a study in ten healthy volunteers, highlighting the significantly lower baseline contamination of ¹³C-mannitol.

Parameter¹²C-Mannitol (Regular)¹³C-Mannitol (Stable Isotope)Fold Differencep-value
Mean Baseline Cumulative Excretion (mg) 0.81 ± 0.330.04 ± 0.01~20x lower<0.05
Observations 3 of 10 participants showed disproportionately high baseline excretion.No participants showed high baseline excretion.--

Data adapted from Grover M, et al., Neurogastroenterol Motil, 2016.[1]

Table 2: Analytical Method Performance for L/M Test using Stable Isotopes

This table presents typical validation parameters for a UPLC-MS/MS method for quantifying urinary lactulose and mannitol, using D-Mannitol-1-¹³C,1-1-d₂ as an internal standard to ensure accuracy.[3]

ParameterMannitolLactulose
Linearity Range 10 - 1000 µg/mL2.5 - 1000 µg/mL
Limit of Quantification (LOQ) 10 µg/mL2.5 µg/mL
Limit of Detection (LOD) 2 µg/mL0.5 µg/mL
Within-Run Precision (%CV) 0.7 - 2.9%0.7 - 2.9%
Between-Run Precision (%CV) 1.9 - 4.7%1.9 - 4.7%
Within-Run Accuracy 97.2 - 101.2%97.2 - 101.2%
Between-Run Accuracy 94.8 - 97.5%94.8 - 97.5%
Recovery > 90.2%> 90.2%
Matrix Effect < 15%< 15%

Data adapted from Pini A, et al., Molecules, 2018.[3]

Experimental Protocols

The following is a detailed methodology for an intestinal permeability study using ¹³C-mannitol and lactulose.

Subject Preparation
  • Fasting: Subjects must undergo an overnight fast (8-10 hours). Water is permitted.

  • Dietary Restrictions: For 24 hours prior to the test, subjects should avoid foods and products known to contain high levels of mannitol (e.g., certain fruits, vegetables, chewing gum). While using ¹³C-mannitol mitigates this issue, it remains good practice.

  • Medication Review: Non-steroidal anti-inflammatory drugs (NSAIDs) and other medications known to affect gut permeability should be discontinued for a specified period before the test, as determined by the study protocol.

Test Solution Administration
  • Baseline Sample: Immediately before ingesting the test solution, the subject voids completely to provide a baseline urine sample.

  • Preparation: A test solution is prepared by dissolving the probe molecules in water (e.g., 250 mL). A typical dosage is:

    • Lactulose: 1000 mg

    • ¹³C-Mannitol: 100 mg[1]

  • Ingestion: The subject drinks the entire solution. The time of ingestion is recorded precisely.

Sample Collection
  • Timed Urine Collection: All urine is collected over subsequent, precisely timed intervals. These intervals allow for the assessment of permeability in different regions of the gut.[1]

    • 0-2 hours: Primarily reflects small bowel permeability.

    • 2-8 hours: Reflects a mix of small bowel and proximal colon permeability.

    • 8-24 hours: Primarily reflects colonic permeability.

  • Sample Handling: The total volume of urine for each collection period is measured. Aliquots are taken and stored at -80°C until analysis.

Sample Analysis: HPLC-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation:

    • Thaw urine samples.

    • Add an internal standard solution. D-Mannitol-1-¹³C,1-1-d₂ is an ideal internal standard for ¹³C-mannitol quantification, as it co-elutes but is separated by mass, correcting for variations in sample processing and instrument response.[3] A separate labeled internal standard (e.g., ¹³C₁₂-lactulose) is used for lactulose.[3]

    • Precipitate proteins using a solvent like acetonitrile.

    • Centrifuge the samples and transfer the supernatant for analysis.

  • Chromatography:

    • Inject the prepared sample into a High-Performance Liquid Chromatography (HPLC) system.

    • Use a hydrophilic interaction liquid chromatography (HILIC) column for effective separation of the polar sugar molecules.[2]

  • Mass Spectrometry:

    • The column eluent is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source.

    • The instrument is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify each analyte and its corresponding stable isotope-labeled internal standard based on their unique mass-to-charge (m/z) transitions.[1]

Data Calculation
  • Concentration: Calculate the concentration (mg/L) of lactulose and ¹³C-mannitol in each urine sample using the calibration curves generated from the standards.

  • Total Excretion: Multiply the concentration by the total urine volume (L) for each collection period to get the total mass (mg) of each sugar excreted.

  • Percent Recovery: Calculate the percentage of the ingested dose recovered in the urine for each sugar:

    • % Recovery = (Total mg of sugar excreted / Initial mg of sugar ingested) x 100

  • L/M Ratio: Calculate the final permeability ratio:

    • L/M Ratio = % Recovery of Lactulose / % Recovery of ¹³C-Mannitol

Mandatory Visualizations

Diagram 1: Intestinal Epithelial Transport Pathways

G Intestinal Epithelial Transport Pathways lumen {Lumen|{ Lactulose |  Mannitol}} enterocyte Enterocyte (Epithelial Cell) lumen:M->enterocyte Transcellular Pathway tj Tight Junction lumen:L->tj Paracellular Pathway (Increased in 'Leaky Gut') interstitial Interstitial Fluid / Bloodstream enterocyte->interstitial tj->interstitial

Caption: Diagram of transcellular (mannitol) and paracellular (lactulose) absorption pathways.

Diagram 2: Experimental Workflow for L/M Permeability Test

G Experimental Workflow for Stable Isotope L/M Test prep Subject Preparation (Fasting, Diet Restrictions) baseline Collect Baseline Urine Sample prep->baseline admin Administer Oral Solution (Lactulose + ¹³C-Mannitol) baseline->admin collect Timed Urine Collection (e.g., 0-2h, 2-8h, 8-24h) admin->collect measure Measure Urine Volume & Aliquot collect->measure store Store Samples at -80°C measure->store analyze LC-MS/MS Analysis store->analyze calculate Data Calculation (% Recovery, L/M Ratio) analyze->calculate report Final Report calculate->report

Caption: Step-by-step workflow for conducting a gut permeability study with stable isotopes.

Diagram 3: Analytical Workflow using LC-MS/MS

G Analytical Workflow for ¹³C-Mannitol Quantification urine Urine Sample is Add Internal Standard (e.g., D-Mannitol-¹³C,d₂) urine->is prep Sample Preparation (Protein Precipitation) is->prep hplc HPLC Separation (HILIC Column) prep->hplc ms Tandem Mass Spectrometry (MRM Detection) hplc->ms quant Quantification (Comparison to Internal Standard) ms->quant

Caption: The core analytical process for measuring stable isotope-labeled mannitol in urine.

Applications in Research and Drug Development

The enhanced accuracy of the ¹³C-Mannitol test provides significant value across the research and development landscape:

  • Clinical Research: Enables more sensitive detection of subtle changes in gut permeability associated with early-stage disease or mild conditions.

  • Drug Development: Provides a reliable biomarker to assess the impact of new chemical entities on gut barrier function during preclinical and clinical trials. This is critical for identifying potential gastrointestinal toxicity early in the development pipeline.

  • Nutraceutical and Probiotic Trials: Allows for robust evaluation of interventions aimed at improving gut health, such as probiotics, prebiotics, and dietary supplements.

  • Personalized Medicine: Can help stratify patient populations and predict treatment response in diseases linked to gut barrier dysfunction.

Conclusion

The use of stable isotope-labeled probes, specifically ¹³C-mannitol, represents a significant advancement in the assessment of intestinal permeability. By eliminating the confounding variable of dietary and endogenous mannitol, this methodology provides a more accurate, sensitive, and reliable measure of transcellular absorption and overall gut barrier health.[1][9] For researchers, scientists, and drug development professionals, adopting D-Mannitol-¹³C,d₂ (as an internal standard) and ¹³C-mannitol (as a probe) is not merely an incremental improvement but a critical step towards generating higher-quality, reproducible data in the study of gut barrier function and its role in health and disease.

References

D-Mannitol-13C,d2 applications in neurobiology research

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Applications of D-Mannitol-13C,d2 in Neurobiology Research

Audience: Researchers, scientists, and drug development professionals.

This technical guide explores the multifaceted applications of this compound, a stable isotope-labeled sugar alcohol, as a sophisticated tool in modern neurobiology research. By leveraging the unique properties of mannitol and the precision of isotopic labeling, researchers can gain deeper insights into the blood-brain barrier, central nervous system (CNS) pharmacokinetics, and cerebral metabolism.

D-Mannitol is a six-carbon sugar alcohol (polyol) that is widely used in clinical and research settings. In neurobiology, its primary application is as an osmotic agent to reduce intracranial pressure (ICP) and cerebral edema.[1][2][3][4] Administered intravenously, mannitol increases plasma osmolality, creating an osmotic gradient that draws water from the brain parenchyma into the intravascular space, thereby reducing tissue volume.[2][3]

Stable isotope labeling is a powerful technique that replaces specific atoms in a molecule with their heavier, non-radioactive isotopes, such as Carbon-13 (¹³C) or Deuterium (²H or d). This compound is a version of mannitol where one or more carbon and hydrogen atoms have been replaced. This labeling renders the molecule chemically identical to its unlabeled counterpart but distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR).[5] This allows it to be used as a tracer for highly sensitive and specific quantification in complex biological matrices, avoiding the complications associated with radioactive isotopes.[5][6]

Core Applications in Neurobiology

The use of this compound provides a precise and quantitative approach to several key areas of neurobiological investigation.

High-Precision Blood-Brain Barrier (BBB) Permeability Assessment

The blood-brain barrier (BBB) is a highly selective barrier that protects the CNS. Under normal physiological conditions, mannitol exhibits very limited penetration across the BBB.[3] This property makes it an excellent candidate for assessing barrier integrity. By using this compound as a tracer, researchers can:

  • Quantify Baseline Permeability: Establish a precise baseline for BBB permeability to small, hydrophilic molecules in healthy animal models.

  • Measure Pathological Disruption: Accurately measure increases in BBB permeability in models of neurological diseases such as stroke, traumatic brain injury, and neuroinflammation.

  • Evaluate Therapeutic Interventions: Assess the extent of BBB opening after administration of hyperosmolar agents (including unlabeled mannitol) or other barrier-modulating therapies.[7]

The use of a stable isotope-labeled tracer coupled with LC-MS/MS offers superior accuracy and sensitivity compared to traditional methods that use fluorescent or radiolabeled markers.[8]

CNS Pharmacokinetics and Metabolic Fate

While mannitol is considered largely metabolically inert in humans, its precise distribution, accumulation, and clearance from the CNS are critical parameters, especially when used to facilitate drug delivery.[1][2] this compound enables researchers to:

  • Track CNS Distribution: Differentiate the administered tracer from any endogenous polyols and map its concentration over time in various compartments, including plasma, brain parenchyma, and cerebrospinal fluid (CSF).

  • Determine Clearance Rates: Quantify the rate at which mannitol is cleared from the CNS, providing crucial data for optimizing drug delivery protocols that rely on osmotic BBB opening.

  • Investigate Metabolic Stability: Confirm its metabolic inertness or identify any minor metabolic pathways within the CNS under specific physiological or pathological conditions.

Internal Standard for Quantitative Analysis

One of the most robust applications for stable isotope-labeled compounds is their use as internal standards in mass spectrometry-based quantification.[5][6] When measuring the concentration of therapeutic, unlabeled mannitol in biological samples, a known quantity of this compound is added at the beginning of the sample preparation process. This allows for:

  • Correction for Sample Loss: The internal standard accounts for any loss of the analyte during extraction, evaporation, and other processing steps.

  • Normalization of Instrument Response: It corrects for variations in mass spectrometer signal intensity (ion suppression or enhancement), ensuring high accuracy and precision.

  • Gold-Standard Quantification: This method is considered the gold standard for bioanalytical quantification, providing reliable and reproducible data on the concentration of unlabeled mannitol in tissues and fluids.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Protocol 1: In Vivo BBB Permeability Assessment in a Rodent Model

Objective: To quantify the brain uptake of this compound as a measure of BBB permeability.

Methodology:

  • Animal Model: Adult male Sprague Dawley rats (250-300g) are anesthetized. A catheter is placed in the femoral vein for tracer administration and in the femoral artery for blood sampling.

  • Tracer Administration: A solution of this compound in sterile saline is administered as an intravenous bolus (e.g., 50 mg/kg).

  • Blood Sampling: Arterial blood samples (approx. 100 µL) are collected at predetermined time points (e.g., 1, 5, 15, 30, and 60 minutes) post-injection into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C.

  • Terminal Procedure: At the final time point (e.g., 60 minutes), the animal is transcardially perfused with ice-cold saline to remove the tracer from the cerebrovascular space.[9]

  • Tissue Collection: The brain is rapidly harvested, dissected into regions of interest (e.g., cortex, hippocampus, cerebellum), weighed, and flash-frozen.

  • Sample Preparation: Brain tissue is homogenized in a suitable buffer. Both plasma and brain homogenate samples are subjected to protein precipitation (e.g., with acetonitrile). A known concentration of an appropriate internal standard is added if this compound is not being used for that purpose itself.

  • LC-MS/MS Analysis: The concentrations of this compound in the plasma and brain homogenate supernatants are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10][11][12]

  • Data Analysis: The brain tissue concentration (C_brain, in ng/g) and the final plasma concentration (C_plasma, in ng/mL) are used to calculate a brain-to-plasma ratio or a permeability-area product (PA) to quantify BBB transport.

Protocol 2: In Vivo Neuropharmacokinetics using Microdialysis

Objective: To measure the real-time concentration profile of this compound in the brain's extracellular fluid (ECF).

Methodology:

  • Surgical Procedure: Anesthetized rats undergo stereotaxic surgery to implant a microdialysis guide cannula targeting a specific brain region (e.g., the striatum).[13] Animals are allowed to recover for 24-48 hours.

  • Microdialysis Setup: On the day of the experiment, a microdialysis probe (e.g., 10-20 kDa molecular weight cut-off) is inserted into the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.[14][15]

  • Baseline Collection: Dialysate samples are collected for a baseline period (e.g., 60 minutes) to ensure a stable baseline.

  • Tracer Administration: this compound is administered intravenously via a tail-vein catheter.

  • Sample Collection: Dialysate fractions are collected automatically at regular intervals (e.g., every 15-20 minutes) into refrigerated vials for several hours.[16] Timed blood samples are also collected.

  • LC-MS/MS Analysis: The concentration of this compound in the dialysate and plasma samples is quantified by LC-MS/MS.

  • Data Analysis: The concentration-time profiles for both the brain ECF (dialysate) and plasma are plotted. These profiles are used to calculate key pharmacokinetic parameters such as the area under the curve (AUC), peak concentration (Cmax), and the rate of transport across the BBB.

Data Presentation

Quantitative data from these experiments should be summarized in a clear, structured format for easy interpretation and comparison.

Table 1: Example Pharmacokinetic Data from a BBB Permeability Study

ParameterControl Group (Mean ± SD)Disease Model (Mean ± SD)
Dose (IV Bolus) 50 mg/kg50 mg/kg
Plasma AUC (0-60 min) 1500 µg·min/mL ± 1201450 µg·min/mL ± 150
Brain Concentration (Cortex) 15.2 ng/g ± 3.575.8 ng/g ± 11.2
Brain/Plasma Ratio at 60 min 0.005 ± 0.0010.028 ± 0.004
Permeability Coefficient (Kp) 0.005 mL/g0.028 mL/g

Table 2: Example Data from an In Vivo Microdialysis Experiment

Time Post-Dose (min)Plasma Conc. (µg/mL)Brain ECF Conc. (ng/mL)
0-2045.35.1
20-4032.112.8
40-6025.615.2
60-8018.913.5
80-10014.010.1
100-12010.57.8

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of experimental processes and biological concepts.

BBB_Permeability_Workflow cluster_animal In Vivo Phase cluster_lab Ex Vivo Phase A Animal Preparation (Anesthesia, Catheterization) B IV Administration of this compound A->B C Timed Blood Sampling B->C D Transcardial Perfusion B->D E Brain Tissue Harvest D->E F Sample Processing (Homogenization, Extraction) E->F G LC-MS/MS Analysis F->G H Data Interpretation (Calculate Permeability) G->H

Experimental workflow for a BBB permeability study.

Mannitol_Action_BBB A IV Infusion of Hyperosmotic Mannitol B Increased Plasma Osmolality A->B C Osmotic Gradient Across BBB B->C D Water Efflux from Brain Parenchyma C->D E Shrinking of Endothelial Cells & Tight Junction Dehydration C->E F Reduced Cerebral Edema & Intracranial Pressure D->F G Transient Increase in Paracellular Permeability E->G

Logical diagram of mannitol's osmotic action on the BBB.

Internal_Standard_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Biological Sample (e.g., Brain Homogenate) B Spike with Known Amount of this compound A->B C Homogenization & Protein Precipitation B->C D Supernatant Extraction C->D E LC-MS/MS Analysis D->E F Measure Peak Area Ratio: Unlabeled Mannitol / Labeled Mannitol E->F G Accurate Quantification of Unlabeled Mannitol F->G

Workflow for using this compound as an internal standard.

References

Unraveling Microbial Metabolism: A Technical Guide to Using D-Mannitol-13C,d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of doubly labeled D-Mannitol (D-Mannitol-13C,d2) as a powerful tool to investigate microbial metabolism. By tracing the fate of both carbon and deuterium atoms, researchers can gain unprecedented insights into metabolic pathways, flux rates, and the redox state of microorganisms. This guide provides a comprehensive overview of the core concepts, detailed experimental protocols, quantitative data analysis, and visualization of metabolic networks.

Introduction to D-Mannitol as a Metabolic Tracer

D-Mannitol, a sugar alcohol, is a key carbon source for a variety of microorganisms. Its metabolism is intricately linked to central carbon metabolism, including glycolysis and the pentose phosphate pathway. The use of stable isotope-labeled mannitol, particularly with both Carbon-13 (¹³C) and Deuterium (d2), offers significant advantages for metabolic studies.

The ¹³C label allows for the tracing of the carbon backbone of mannitol as it is catabolized and incorporated into various metabolic intermediates and end products. This is fundamental for metabolic flux analysis (MFA), which quantifies the rates of metabolic reactions. The deuterium label provides an additional layer of information. It can be used to track the flow of hydrogen atoms, offering insights into redox reactions involving cofactors like NADH and NADPH. This is crucial for understanding the cell's redox balance, which is vital for many cellular processes, including stress response and virulence.

Microbial Mannitol Metabolism: Key Pathways and Regulation

Microorganisms have evolved diverse pathways for mannitol utilization. Understanding these pathways is essential for designing and interpreting stable isotope tracing experiments.

Bacterial Mannitol Metabolism

In many bacteria, such as Escherichia coli, Bacillus subtilis, and Staphylococcus aureus, mannitol is transported into the cell and concomitantly phosphorylated by the phosphoenolpyruvate-dependent phosphotransferase system (PTS) . This process yields mannitol-1-phosphate (M1P). M1P is then oxidized to fructose-6-phosphate (F6P) by mannitol-1-phosphate dehydrogenase (M1PDH) , an NAD⁺-dependent enzyme. F6P then enters the central carbon metabolism.[1][2]

The expression of the genes involved in mannitol metabolism is often tightly regulated. For instance, in Bacillus subtilis, the genes for the mannitol PTS and M1PDH are organized in the mtlAFD operon, which is activated by the regulator MtlR in the presence of mannitol.[3][4]

Fungal and Yeast Mannitol Metabolism

Fungi and yeasts also utilize mannitol, often employing different pathways. Some yeasts can directly convert fructose to mannitol via an NADPH-dependent mannitol dehydrogenase (M2DH) .[5][6] A second pathway involves the conversion of fructose-6-phosphate to mannitol-1-phosphate, which is then dephosphorylated to mannitol.[5][6] The interplay between these pathways can be linked to the organism's redox balance.[5]

Quantitative Data from this compound Tracing Studies

The use of isotopically labeled mannitol allows for the precise quantification of metabolic activities. The following tables summarize representative quantitative data that can be obtained from such studies.

Table 1: Intracellular Mannitol Concentration in Staphylococcus aureus under Stress Conditions [7]

ConditionWild Type (nmol/mg protein)ΔmtlD Mutant (nmol/mg protein)
Control (BHI media)15.2 ± 2.12.5 ± 0.8
High Salt (0.2 M NaCl)45.8 ± 5.34.1 ± 1.2
Alkaline pH (pH 10.0)38.1 ± 4.53.8 ± 0.9
Oxidative Stress (H₂O₂)52.4 ± 6.25.0 ± 1.5

Table 2: Production of Short-Chain Fatty Acids (SCFAs) from [1-¹³C]-Mannitol Fermentation by Pig Cecal Digesta [8]

SCFARelative Intensity of ¹³C Label (%)
[2-¹³C]-Acetate14
[2-¹³C]-Propionate20
[3-¹³C]-Propionate20
[2-¹³C]-Butyrate20
[4-¹³C]-Butyrate20
[2-¹³C]-Valerate3-4
[3-¹³C]-Butyrate3-4

Experimental Protocols

This section provides detailed methodologies for conducting microbial metabolism studies using this compound.

In Vitro Culturing and Labeling

Objective: To label microbial cells with this compound for metabolic flux analysis.

Materials:

  • Microorganism of interest

  • Defined minimal medium with this compound as the sole carbon source

  • Shake flasks or bioreactor

  • Incubator with temperature and shaking control

Protocol:

  • Prepare a defined minimal medium where this compound is the only carbon source. The concentration of the labeled substrate should be optimized for the specific microorganism and experimental goals.

  • Inoculate the medium with a starter culture of the microorganism grown in an unlabeled version of the same medium.

  • Incubate the culture under controlled conditions (e.g., temperature, pH, aeration) to allow for growth and incorporation of the labeled mannitol.

  • Monitor cell growth by measuring optical density (OD) at 600 nm.

  • Harvest the cells during the exponential growth phase to ensure metabolic steady state.

Metabolite Quenching and Extraction

Objective: To rapidly halt metabolic activity and extract intracellular metabolites for analysis.

Materials:

  • Cold quenching solution (e.g., 60% methanol at -40°C)[9]

  • Extraction solvent (e.g., chloroform:methanol:water mixture)[10]

  • Centrifuge

  • Lyophilizer or speed vacuum

Protocol:

  • Rapidly transfer a known volume of the cell culture into a tube containing the cold quenching solution. The volume of the quenching solution should be at least twice the volume of the cell culture.[9]

  • Immediately centrifuge the mixture at a low temperature to pellet the cells.

  • Discard the supernatant and wash the cell pellet with the cold quenching solution to remove any remaining extracellular metabolites.

  • Add the extraction solvent to the cell pellet and vortex vigorously to lyse the cells and release the intracellular metabolites.

  • Centrifuge to separate the cell debris from the metabolite extract.

  • Collect the supernatant containing the metabolites. The extract can be separated into polar and non-polar phases if required.

  • Dry the metabolite extract using a lyophilizer or speed vacuum.

Analytical Techniques

Objective: To identify and quantify the labeled metabolites.

4.3.1. Mass Spectrometry (MS)

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used.[1][8]

  • Sample Preparation: The dried metabolite extract is derivatized to increase volatility for GC-MS analysis. For LC-MS, the extract is reconstituted in a suitable solvent.

  • Analysis: The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). The incorporation of ¹³C and deuterium will result in a mass shift in the metabolites, allowing for the determination of labeling patterns. High-resolution mass spectrometry is crucial for resolving isotopologues.

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Technique: ¹³C-NMR and ²H-NMR can be used to determine the position of the labels within the metabolite molecules.[8]

  • Sample Preparation: The dried metabolite extract is reconstituted in a deuterated solvent (e.g., D₂O).

  • Analysis: NMR spectroscopy provides detailed information about the chemical environment of the labeled atoms, enabling the elucidation of metabolic pathways and the quantification of positional isotopomers.

Visualizing Metabolic Pathways and Workflows

Visualizing complex metabolic networks and experimental procedures is crucial for understanding and communicating the results of stable isotope tracing studies. The following diagrams were generated using the Graphviz (DOT language).

Bacterial Mannitol Metabolism Pathway

bacterial_mannitol_metabolism cluster_intracellular Intracellular D-Mannitol_ext D-Mannitol PTS Mannitol-specific Phosphotransferase System (PTS) D-Mannitol_ext->PTS Mannitol-1-P Mannitol-1-Phosphate PTS->Mannitol-1-P M1PDH Mannitol-1-Phosphate Dehydrogenase (M1PDH) Mannitol-1-P->M1PDH Fructose-6-P Fructose-6-Phosphate Glycolysis Glycolysis & Pentose Phosphate Pathway Fructose-6-P->Glycolysis M1PDH->Fructose-6-P

Caption: Bacterial mannitol metabolism via the PTS and M1PDH.

Experimental Workflow for Stable Isotope Probing

experimental_workflow cluster_culturing 1. Cell Culturing & Labeling cluster_extraction 2. Metabolite Extraction cluster_analysis 3. Analysis cluster_interpretation 4. Data Interpretation Culture Inoculate minimal medium with this compound Incubate Incubate under controlled conditions Culture->Incubate Harvest Harvest cells at exponential phase Incubate->Harvest Quench Rapidly quench metabolism (e.g., cold methanol) Harvest->Quench Extract Extract intracellular metabolites Quench->Extract Dry Dry metabolite extract Extract->Dry MS Mass Spectrometry (GC-MS or LC-MS) Dry->MS NMR NMR Spectroscopy (13C and 2H) Dry->NMR MFA Metabolic Flux Analysis MS->MFA Pathway Pathway Identification MS->Pathway NMR->MFA NMR->Pathway

Caption: General workflow for microbial stable isotope probing.

Conclusion

The use of this compound as a tracer provides a robust and detailed approach to studying microbial metabolism. By combining advanced analytical techniques with careful experimental design, researchers can elucidate complex metabolic networks, quantify metabolic fluxes, and gain a deeper understanding of microbial physiology. This knowledge is invaluable for a wide range of applications, from understanding host-microbe interactions to developing novel antimicrobial strategies and optimizing industrial bioprocesses.

References

Methodological & Application

Application Note: D-Mannitol-13C,d2 as an Internal Standard for Accurate Quantification of D-Mannitol by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Mannitol is a six-carbon sugar alcohol that plays a significant role in various physiological and pathological processes. It is often used as a probe to assess intestinal permeability.[1][2][3][4] Accurate and precise quantification of D-mannitol in biological matrices is crucial for clinical diagnostics and research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly selective and sensitive method for this purpose.[4] The use of a stable isotope-labeled internal standard is paramount to ensure the reliability of quantitative LC-MS/MS assays by correcting for matrix effects, extraction losses, and variations in instrument response.[1][5] D-Mannitol-13C,d2 is an ideal internal standard for the quantification of D-mannitol due to its chemical and physical similarity to the analyte, ensuring co-elution and similar ionization efficiency. This application note provides a detailed protocol and performance data for the use of this compound as an internal standard in the LC-MS/MS analysis of D-mannitol in human urine.

Rationale for using this compound

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry.[5] this compound shares identical chemical properties with endogenous D-mannitol, leading to:

  • Correction for Matrix Effects: Co-elution of the analyte and internal standard ensures that both are subjected to the same ion suppression or enhancement effects from the biological matrix.[1]

  • Compensation for Sample Loss: Any loss of analyte during sample preparation and extraction will be mirrored by a proportional loss of the internal standard.[1]

  • Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, variability in injection volume and instrument performance is minimized, leading to more precise and accurate results.[1][6]

Quantitative Data

The use of this compound as an internal standard provides excellent analytical performance for the quantification of D-mannitol in urine. The following tables summarize the key validation parameters from a UPLC-MS/MS method.[1][6]

Table 1: Calibration Curve and Linearity [1][6]

ParameterValue
Linearity Range10 - 1000 µg/mL
Correlation Coefficient (R²)> 0.99

Table 2: Precision and Accuracy [1][6]

Within-RunBetween-Run
Precision (% CV) 0.7 - 2.9%1.9 - 4.7%
Accuracy (%) 97.2 - 101.2%94.8 - 97.5%

Table 3: Sensitivity and Recovery [1][6]

ParameterValue
Limit of Detection (LOD)2 µg/mL
Limit of Quantification (LOQ)10 µg/mL
Recovery> 90.2%
Matrix Effect< 15%

Experimental Protocol

This protocol is based on a validated UPLC-MS/MS method for the analysis of D-mannitol in human urine using this compound as an internal standard.[1]

Materials and Reagents
  • D-Mannitol

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (optional, for mobile phase modification)

  • Human Urine Samples

Standard and Internal Standard Preparation
  • D-Mannitol Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve D-mannitol in a suitable solvent (e.g., water:acetonitrile 20:80).

  • This compound Internal Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in the same solvent as the analyte stock.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the D-mannitol stock solution to create a calibration curve (e.g., 10, 40, 80, 160, 320, 640 µg/mL).[1]

  • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 5 µg/mL in acetonitrile.[1]

Sample Preparation
  • Thaw urine samples at room temperature.

  • Vortex the samples for 1 minute and then centrifuge at 5000 x g for 4 minutes to remove any sediment.[1]

  • In a clean microcentrifuge tube, add 10 µL of urine sample, calibration standard, or quality control sample.

  • Add 240 µL of the internal standard working solution (5 µg/mL this compound in acetonitrile) to each tube.[1]

  • Vortex the mixture.

  • Transfer a 200 µL aliquot into a glass vial for LC-MS/MS analysis.[1]

LC-MS/MS Conditions

Liquid Chromatography (UPLC) [1][6]

  • Column: Ethylene bridged hybrid amide column (or equivalent HILIC column)

  • Mobile Phase: A gradient of water and acetonitrile.

  • Flow Rate: Optimized for the specific column dimensions.

  • Injection Volume: 5-10 µL

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

  • Run Time: Approximately 5 minutes.[1][6]

Tandem Mass Spectrometry (MS/MS) [1]

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for sugars.[2]

  • Scan Type: Selected Reaction Monitoring (SRM)

  • SRM Transitions:

    • D-Mannitol: Determine the optimal precursor and product ions (e.g., [M-H]⁻ or [M+Cl]⁻).[7]

    • This compound: Determine the corresponding precursor and product ions, accounting for the mass shift from the isotopes.

  • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.

Data Analysis
  • Integrate the peak areas for both D-mannitol and this compound.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of D-mannitol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Urine Sample / Standard / QC (10 µL) is Internal Standard Solution (this compound, 240 µL) mix Vortex is->mix transfer Transfer 200 µL to vial mix->transfer lcms UPLC-MS/MS System transfer->lcms integrate Peak Integration lcms->integrate ratio Calculate Area Ratio (Analyte / IS) integrate->ratio curve Calibration Curve ratio->curve quantify Quantify Unknowns curve->quantify

Caption: Experimental workflow for the quantification of D-mannitol.

D-Mannitol Metabolism in Bacteria

G Mannitol_ext Extracellular D-Mannitol PTS PTS System Mannitol_ext->PTS Uptake & Phosphorylation Mannitol_int Intracellular D-Mannitol M2DH M2DH Mannitol_int->M2DH Oxidation M1P Mannitol-1-Phosphate M1PDH M1PDH M1P->M1PDH Oxidation M1PP M1PP M1P->M1PP Dephosphorylation F6P Fructose-6-Phosphate Glycolysis Glycolysis F6P->Glycolysis Fructose Fructose HXK Hexokinase Fructose->HXK Phosphorylation PTS->M1P M1PDH->F6P M1PP->Mannitol_int M2DH->Fructose HXK->F6P

Caption: Bacterial metabolism of D-mannitol.[8]

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust, accurate, and precise approach for the quantification of D-mannitol in biological fluids. The presented protocol and performance data demonstrate the suitability of this internal standard for demanding research and clinical applications, ensuring high-quality and reliable results. The stability and co-elution with the native analyte effectively compensate for analytical variability, making it an indispensable tool for researchers, scientists, and drug development professionals.

References

Application Note: Quantification of D-Mannitol in Biological Samples using D-Mannitol-13C,d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-mannitol, a sugar alcohol, is a frequently utilized probe for assessing intestinal permeability.[1][2][3][4][5] Alterations in intestinal permeability, often referred to as "leaky gut," are associated with a variety of gastrointestinal and systemic diseases.[1][2][3] The standard method for evaluating this is the lactulose to mannitol (L/M) ratio test, which measures the urinary excretion of these orally administered sugars.[1][6] However, the ubiquitous presence of natural D-mannitol (¹²C-mannitol) in various foods and consumer products can lead to high baseline levels in urine, potentially confounding test results.[1][2][3][7] The use of stable isotope-labeled D-mannitol, such as ¹³C-mannitol as the analyte and D-Mannitol-¹³C,d2 as an internal standard, circumvents this issue by allowing for clear differentiation from dietary mannitol.[1][2][3][8]

This application note provides a detailed protocol for the quantification of D-mannitol in biological samples, primarily urine, using a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method with D-Mannitol-¹³C,d2 as the internal standard.[8]

Principle of the Assay

The core of this application is the stable isotope dilution assay. A known concentration of the stable isotope-labeled internal standard (D-Mannitol-¹³C,d2) is added to the biological sample. This "spiked" sample is then processed and analyzed by UPLC-MS/MS. The analyte (D-mannitol) and the internal standard co-elute and are detected by the mass spectrometer. The ratio of the analyte signal to the internal standard signal is used to calculate the concentration of the analyte in the original sample. This method provides high accuracy and precision by correcting for variations in sample preparation and instrument response.[8]

Quantitative Data Summary

The following tables summarize the typical quantitative performance of UPLC-MS/MS methods for the analysis of mannitol in biological samples.

Table 1: Method Detection and Quantitation Limits

AnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Biological MatrixReference
D-Mannitol2 µg/mL10 µg/mLUrine[8]
¹³C-Mannitol0.021 pg/mL0.029 pg/mL (reproducible), 0.3 pg/mL (routine)Urine[1]

Table 2: Linearity and Precision

AnalyteLinear RangeWithin-Run Precision (%CV)Between-Run Precision (%CV)Reference
D-Mannitol10 - 1000 µg/mL0.7 - 2.9%1.9 - 4.7%[8]
¹³C-MannitolNot Specified14% at 0.029 pg/mLNot Specified[1]

Experimental Protocols

Materials and Reagents
  • D-Mannitol

  • D-Mannitol-¹³C,d2 (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (optional, for mobile phase modification)

  • Perchloric Acid (for tissue sample preparation)

  • Calibrators and Quality Control samples

Instrumentation
  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Ethylene Bridged Hybrid (BEH) amide analytical column or equivalent HILIC column

Sample Preparation (Urine)
  • Thaw frozen urine samples at room temperature.

  • Vortex mix the samples to ensure homogeneity.

  • Centrifuge the samples to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine a specific volume of the urine supernatant (e.g., 100 µL) with the internal standard solution (D-Mannitol-¹³C,d2) at a known concentration.

  • Add a protein precipitation and dilution solvent, such as acetonitrile, to the mixture.

  • Vortex thoroughly and centrifuge at high speed to pellet precipitated proteins.

  • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Ethylene Bridged Hybrid (BEH) amide column (or similar HILIC column)

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Water with optional formic acid

    • Gradient: A suitable gradient to ensure separation of mannitol from other urinary components. A typical run time is around 5 minutes.[8]

    • Flow Rate: As recommended for the column dimensions.

    • Injection Volume: 5-10 µL

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

    • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • SRM Transitions: Specific precursor-to-product ion transitions for both D-mannitol and the internal standard D-Mannitol-¹³C,d2 need to be determined by infusion and optimization on the specific mass spectrometer being used.

Calibration and Quantification
  • Prepare a series of calibration standards by spiking a blank matrix (e.g., synthetic urine or water) with known concentrations of D-mannitol.[8]

  • Add a constant amount of the internal standard (D-Mannitol-¹³C,d2) to each calibrator.

  • Process the calibrators in the same manner as the unknown samples.

  • Generate a calibration curve by plotting the peak area ratio of D-mannitol to D-Mannitol-¹³C,d2 against the nominal concentration of the calibrators.

  • The concentration of D-mannitol in the unknown samples is then calculated from their measured peak area ratios using the regression equation of the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample_collection Biological Sample (e.g., Urine) add_is Spike with Internal Standard (D-Mannitol-13C,d2) sample_collection->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer uplc UPLC Separation (HILIC Column) supernatant_transfer->uplc msms MS/MS Detection (MRM Mode) uplc->msms peak_integration Peak Integration msms->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio_calc calibration_curve Calibration Curve Plot ratio_calc->calibration_curve quantification Quantify D-Mannitol Concentration calibration_curve->quantification

Caption: Workflow for D-Mannitol quantification.

Intestinal Permeability Assessment Principle

intestinal_permeability cluster_ingestion Oral Administration cluster_absorption Intestinal Absorption cluster_excretion Systemic Circulation & Excretion oral_dose Oral Dose of ¹³C-Mannitol & Lactulose intestinal_barrier Intestinal Epithelial Barrier oral_dose->intestinal_barrier mannitol_path ¹³C-Mannitol (Small Molecule) Paracellular Absorption bloodstream Bloodstream mannitol_path->bloodstream lactulose_path Lactulose (Large Molecule) Limited Paracellular Passage lactulose_path->bloodstream intestinal_barrier->mannitol_path Healthy Barrier: Allows Passage intestinal_barrier->lactulose_path Leaky Gut: Increased Passage kidneys Kidneys (Filtration) bloodstream->kidneys urine Urine Collection kidneys->urine

Caption: Principle of the intestinal permeability test.

Conclusion

The use of D-Mannitol-¹³C,d2 as an internal standard in a UPLC-MS/MS method provides a highly specific, sensitive, and reliable approach for the quantification of D-mannitol in biological samples. This methodology is particularly advantageous for clinical and research applications, such as intestinal permeability testing, where it effectively mitigates the interference from endogenous and dietary mannitol, leading to more accurate and reproducible results.

References

Application Notes and Protocols for D-Mannitol-13C Administration in Intestinal Permeability Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intestinal permeability, often referred to as "leaky gut," is a condition characterized by a compromised intestinal barrier. This can lead to the passage of unwanted luminal contents into the bloodstream, triggering inflammatory and autoimmune responses. Accurate measurement of intestinal permeability is crucial for understanding the pathophysiology of various gastrointestinal and systemic diseases, and for evaluating the efficacy of therapeutic interventions. The dual-sugar absorption test, traditionally using lactulose and mannitol, is a non-invasive method to assess this barrier function. However, the ubiquitous presence of natural ¹²C-mannitol in foods and pharmaceuticals can lead to high baseline urinary levels, confounding test results. The use of stable isotope-labeled ¹³C-mannitol offers a superior alternative by circumventing this issue of dietary contamination.[1][2][3][4] This document provides detailed application notes and protocols for the use of D-Mannitol-¹³C in intestinal permeability testing.

Principle of the Test

The intestinal permeability test is based on the differential absorption of two non-metabolized sugar probes: a larger molecule (lactulose) and a smaller molecule (D-mannitol).

  • D-Mannitol: This small sugar alcohol is readily absorbed transcellularly through the intestinal epithelium. Its urinary excretion is therefore proportional to the total absorptive surface area of the small intestine.

  • Lactulose: This larger disaccharide is minimally absorbed and is thought to primarily pass through the paracellular pathway (tight junctions between epithelial cells). Increased urinary lactulose excretion is indicative of compromised intestinal barrier integrity.

The ratio of lactulose to mannitol in the urine (L/M ratio) provides a reliable index of intestinal permeability.[5] The use of ¹³C-labeled D-mannitol allows for its accurate discrimination from the naturally occurring ¹²C-mannitol using mass spectrometry, thereby eliminating the risk of baseline interference from dietary sources.[2][3][4][6] Studies have shown that baseline contamination of ¹³C-mannitol is approximately 20-fold lower than that of ¹²C-mannitol.[2][3][4]

Applications in Research and Drug Development

  • Disease Pathophysiology: Studying the role of intestinal barrier dysfunction in a wide range of conditions, including inflammatory bowel disease (IBD), irritable bowel syndrome (IBS), celiac disease, autoimmune disorders, and metabolic diseases.[1][3]

  • Drug Efficacy and Safety: Assessing the impact of new chemical entities on intestinal barrier function. Certain drugs can disrupt the intestinal lining, and this test can serve as a safety biomarker. Conversely, it can be used to evaluate the efficacy of drugs designed to restore gut barrier integrity.

  • Nutraceutical and Probiotic Research: Evaluating the effects of dietary interventions, prebiotics, and probiotics on intestinal permeability and overall gut health.

  • Clinical Trials: Serving as a primary or secondary endpoint in clinical trials to monitor changes in intestinal permeability in response to therapeutic interventions.[3]

Experimental Workflow

The following diagram illustrates the overall workflow for conducting an intestinal permeability test using ¹³C-D-mannitol.

G cluster_prep Preparation Phase cluster_admin Administration Phase cluster_collection Collection Phase cluster_analysis Analysis Phase cluster_data Data Interpretation p1 Patient Fasting (Overnight) p2 Baseline Urine Collection p1->p2 a1 Oral Administration of Test Solution (¹³C-Mannitol & Lactulose) p2->a1 c1 Timed Urine Collection (e.g., 0-2h, 2-8h, 8-24h) a1->c1 an1 Measure Urine Volume c1->an1 an2 LC-MS/MS Analysis (Quantify ¹³C-Mannitol & Lactulose) an1->an2 d1 Calculate % Excretion of Each Sugar an2->d1 d2 Determine Lactulose/ ¹³C-Mannitol (L/M) Ratio d1->d2 G cluster_barrier Intestinal Barrier State cluster_absorption Probe Absorption cluster_excretion Urinary Excretion b1 Healthy Barrier (Intact Tight Junctions) a1 Normal ¹³C-Mannitol Absorption Low Lactulose Absorption b1->a1 Leads to b2 Compromised Barrier (Leaky Gut) a2 Normal ¹³C-Mannitol Absorption High Lactulose Absorption b2->a2 Leads to e1 Low L/M Ratio a1->e1 Results in e2 High L/M Ratio a2->e2 Results in

References

Application Notes and Protocols: Experimental Design for Metabolic Flux Analysis with D-Mannitol-13C,d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a biological system. By introducing isotopically labeled substrates, researchers can trace the flow of atoms through metabolic pathways, providing a detailed snapshot of cellular physiology.[1][2][3][4] While tracers like 13C-glucose and 13C-glutamine are commonly used to probe central carbon metabolism, the use of other labeled compounds can reveal unique aspects of cellular metabolic activity.

This document provides a detailed experimental framework for utilizing D-Mannitol-13C,d2 , a doubly labeled sugar alcohol, for metabolic flux analysis. Mannitol is known to be metabolized by various microorganisms, including bacteria, yeasts, and fungi, where it can be converted to fructose or fructose-6-phosphate and enter glycolysis.[5][6][7][8][9] In contrast, mannitol is generally considered to be poorly metabolized by mammalian cells and is often used as an osmotic agent.[10] Therefore, the application of this compound as an intracellular tracer is primarily suited for studies in microbial systems or as an exploratory tool to investigate potential mannitol metabolism in other specific cell types.

The dual labeling with 13C and deuterium (d2) offers an advanced approach to MFA. The 13C label allows for tracing the carbon backbone through metabolic pathways, while the deuterium label can provide insights into redox reactions and hydrogen exchange. High-resolution mass spectrometry is essential to distinguish the isotopologues generated from this dual-labeled tracer.[11][12]

Metabolic Pathway of D-Mannitol

In organisms that metabolize mannitol, it typically enters central carbon metabolism through conversion to a glycolytic intermediate. The primary routes are:

  • Conversion to Fructose: Mannitol dehydrogenase (MTD) can catalyze the NAD+-dependent oxidation of mannitol to fructose.[13][14] Fructose can then be phosphorylated by fructokinase to fructose-6-phosphate.

  • Conversion to Fructose-6-Phosphate: In some pathways, mannitol is first phosphorylated to mannitol-1-phosphate, which is then oxidized to fructose-6-phosphate by mannitol-1-phosphate dehydrogenase (M1PDH).[6][15][16]

The 13C and deuterium atoms from this compound will be incorporated into these intermediates and subsequently distributed throughout the metabolic network.

Mannitol_Metabolism mannitol This compound fructose Fructose mannitol->fructose Mannitol Dehydrogenase (MTD) m1p Mannitol-1-P mannitol->m1p Mannitol Kinase (hypothetical) f6p Fructose-6-P fructose->f6p Fructokinase glycolysis Glycolysis f6p->glycolysis m1p->f6p Mannitol-1-P Dehydrogenase (M1PDH)

Caption: Potential entry points of D-Mannitol into central metabolism.

Experimental Design and Workflow

A typical MFA experiment involves several key stages, from initial experimental design to final data analysis.

MFA_Workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase design 1. Experimental Design - Select organism/cell line - Define tracer concentration - Determine labeling duration culture 2. Cell Culture & Labeling - Grow cells to steady state - Introduce this compound media design->culture quench_extract 3. Quenching & Extraction - Rapidly halt metabolism - Extract polar metabolites culture->quench_extract prepare 4. Sample Preparation - Dry metabolite extract - Reconstitute for analysis quench_extract->prepare ms_analysis 5. LC-MS/MS Analysis - Separate metabolites - Acquire mass isotopomer data prepare->ms_analysis data_processing 6. Data Processing - Correct for natural isotope abundance - Determine Mass Isotopomer Distributions (MIDs) ms_analysis->data_processing flux_calculation 7. Flux Calculation - Use software (e.g., INCA, Metran) - Fit MIDs to metabolic model data_processing->flux_calculation analysis 8. Statistical Analysis & Interpretation - Goodness-of-fit test - Calculate confidence intervals - Visualize flux maps flux_calculation->analysis

Caption: General workflow for Metabolic Flux Analysis.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotopic Labeling

This protocol is generalized for microbial cultures (e.g., E. coli, S. cerevisiae).

  • Prepare Labeling Medium: Prepare a defined culture medium where the primary carbon source is replaced with this compound. The concentration of the tracer should be optimized based on the organism's growth characteristics, typically in the range of 2-10 g/L. All other components of the medium should remain unchanged.

  • Pre-culture: Inoculate a starter culture in a standard, unlabeled medium and grow to the mid-exponential phase.

  • Inoculation of Main Culture: Inoculate the main culture flasks containing the this compound labeling medium with cells from the pre-culture. The initial cell density should be low enough to allow for at least 5-7 generations to reach a metabolic and isotopic steady state.[17]

  • Incubation: Incubate the cultures under controlled conditions (temperature, shaking, pH) appropriate for the organism.

  • Monitoring Growth: Monitor cell growth by measuring optical density (e.g., OD600) at regular intervals.

  • Harvesting: Harvest cells during the mid-exponential growth phase to ensure they are in a pseudo-steady state. This is a critical step for accurate flux analysis.

Protocol 2: Quenching and Metabolite Extraction

This protocol is designed to rapidly halt metabolic activity and extract intracellular polar metabolites.

  • Prepare Quenching/Extraction Solution: Prepare an ice-cold 80:20 methanol:water (v/v) solution. For a 10 mL culture sample, you will need approximately 5 mL of this solution.

  • Rapid Sampling and Quenching: Quickly transfer a known volume of the cell culture (e.g., 5-10 mL) into a falcon tube containing the ice-cold methanol solution. The volume of the quenching solution should be at least half that of the culture sample. Vortex immediately.

  • Cell Lysis: Lyse the cells to release intracellular metabolites. This can be achieved by:

    • Freeze-thaw cycles: Freeze the cell suspension in liquid nitrogen and thaw at 4°C. Repeat three times.

    • Sonication: Sonicate the suspension on ice.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Collect Supernatant: Carefully transfer the supernatant, which contains the metabolite extract, to a new pre-chilled microcentrifuge tube.

  • Storage: Store the metabolite extracts at -80°C until analysis.

Protocol 3: Sample Preparation for LC-MS/MS
  • Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried extracts in a small, precise volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis, such as 50:50 acetonitrile:water. The reconstitution solvent may contain internal standards for quality control.

  • Centrifugation: Centrifuge the reconstituted samples at high speed for 10 minutes at 4°C to remove any remaining particulates.

  • Transfer: Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.

Data Presentation: Quantitative Analysis

The following tables present hypothetical data from an MFA experiment using this compound with a model microorganism.

Table 1: Experimental Conditions

ParameterValue
OrganismSaccharomyces cerevisiae (Engineered)
Tracer99% D-Mannitol-1-13C, 2,3-d2
Tracer Concentration5 g/L
Culture Volume50 mL
Incubation Temperature30°C
Harvest PhaseMid-exponential (OD600 ≈ 2.0)
Replicatesn=4

Table 2: Example Mass Isotopomer Distributions (MIDs) of Key Metabolites

The mass isotopomer distribution (MID) represents the fraction of each isotopologue for a given metabolite. M+0 is the unlabeled form, M+1 has one labeled atom, and so on. The presence of both 13C and deuterium will result in specific mass shifts.

MetaboliteM+0M+1 (13C)M+2 (d2)M+3 (13C+d2)Other Isotopologues
Fructose-6-Phosphate0.150.650.100.050.05
Pyruvate0.550.350.050.020.03
Citrate0.700.200.030.010.06
α-Ketoglutarate0.750.180.02<0.010.05
Alanine0.600.300.040.010.05

Note: Data are hypothetical and for illustrative purposes. Actual MIDs will depend on the specific metabolic network and fluxes.

Table 3: Example Calculated Metabolic Fluxes (Relative to Mannitol Uptake)

Fluxes are typically normalized to the uptake rate of the primary carbon source.

Reaction/PathwayRelative Flux (mol/mol Mannitol)
Mannitol Uptake100
Glycolysis (F6P -> Pyr)85.2 ± 4.1
Pentose Phosphate Pathway12.5 ± 2.3
TCA Cycle (Citrate Synthase)45.8 ± 3.5
Anaplerosis (Pyruvate Carboxylase)5.1 ± 1.1
Biomass Synthesis20.3 ± 1.9

Note: Data are hypothetical and represent a possible outcome. Confidence intervals are crucial for interpreting the precision of the flux estimates.[18]

Conclusion

The use of this compound as a tracer for metabolic flux analysis presents a specialized tool for investigating cellular metabolism in organisms that utilize mannitol. The dual-labeling strategy offers the potential for deeper insights into both carbon routing and redox metabolism. While its application in mammalian systems may be limited to testing for novel metabolic capabilities, it provides a valuable approach for studying microbial physiology and for metabolic engineering applications. Careful experimental design, rigorous sample preparation, and advanced analytical techniques are paramount to obtaining high-quality, interpretable data from such studies.

References

Application Notes and Protocols for D-Mannitol-13C,d2 in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannitol-13C,d2 is a stable, isotopically labeled form of D-mannitol, a six-carbon sugar alcohol. Due to its metabolic stability and distinct mass, it serves as an excellent tracer for in vivo metabolic flux analysis, pharmacokinetic studies, and as an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] The primary applications in animal studies involve leveraging its properties as an osmotic diuretic and its role in assessing intestinal permeability.[1][2] These notes provide a comprehensive overview of its application and detailed protocols for its use in in vivo animal models.

It is important to note that while this compound is chemically identical to its unlabeled counterpart for biological purposes, specific dosage studies for the labeled compound are not widely published. The dosage information provided herein is based on extensive studies conducted with unlabeled D-mannitol and should be adapted with consideration for the specific experimental goals. Researchers are advised to perform preliminary dose-ranging studies for their specific animal model and application.

Data Presentation: Dosage and Administration

The following tables summarize recommended dosages of D-mannitol for various animal species and routes of administration, derived from studies with the unlabeled compound. These serve as a starting point for designing experiments with this compound.

Table 1: D-Mannitol Dosage for In Vivo Animal Studies (Based on Unlabeled Compound)

Animal ModelRoute of AdministrationDosage RangeApplication/EffectReference(s)
Rats Intravenous (IV)1.5 g/kg - 2.5 g/kgOsmotic Diuresis, Blood-Brain Barrier Disruption[3]
Oral (Gavage)Up to 1.6 g/kgTeratogenicity Studies[4][5]
Dietary2.5% - 5% of dietCarcinogenicity Studies[4][5]
Mice Intravenous (IV)0.5 g/kg - 1.5 g/kgPharmacokinetic Studies[6]
Oral (Gavage)Up to 1.6 g/kgTeratogenicity Studies[4][5]
Dietary2.5% - 5% of dietCarcinogenicity Studies[5]
Dogs Intravenous (IV)0.5 g/kg - 1.5 g/kgPharmacokinetic and Osmolality Studies[6]

Table 2: Pharmacokinetic Parameters of D-Mannitol in Dogs (Intravenous Administration)

ParameterValue (Mean ± SD)
Distribution Half-life (t½α)2.11 ± 2.67 min
Elimination Half-life (t½β)71.15 ± 27.02 min
Volume of Distribution (Vd)0.47 ± 0.50 L/kg
Total Body Clearance7.15 ± 10.23 mL/min/kg
Data from a study in dogs receiving 0.5, 1.0, and 1.5 g/kg IV bolus doses.[6]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for In Vivo Studies

1. Materials:

  • This compound (solid)

  • Sterile, pyrogen-free vehicle (e.g., 0.9% saline, phosphate-buffered saline (PBS))[7]

  • Sterile vials

  • 0.2 µm sterile syringe filter

  • Appropriate syringes and needles for the chosen route of administration

  • Laminar flow hood or biosafety cabinet[8]

2. Preparation of Dosing Solution:

  • All preparations of substances for parenteral administration must be performed using aseptic techniques in a laminar flow hood or biosafety cabinet to ensure sterility.[8]

  • Calculate the required amount of this compound based on the desired dose and the body weight of the animal.

  • Dissolve the this compound in the sterile vehicle to the desired final concentration. The solution should be isotonic and close to physiological pH (6.8-7.2) for parenteral routes.[8]

  • Filter the solution through a 0.2 µm sterile syringe filter into a sterile vial.[8]

  • Label the vial clearly with the compound name, concentration, vehicle, date of preparation, and expiration date (typically 30 days post-mixing unless stability data suggests otherwise).[9]

3. Administration to Animals:

  • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[8][9]

  • Select the appropriate route of administration based on the experimental design. Common routes include intravenous (IV), intraperitoneal (IP), and oral gavage.[8]

  • Handle and restrain the animals using appropriate and approved techniques to minimize stress.[10]

  • For IV administration, common sites in rodents include the lateral tail vein or saphenous vein.[8] The maximum bolus injection volume is typically 1 ml/kg; larger volumes should be administered as an infusion.[8]

  • For oral gavage, use a gavage tube of an appropriate size for the species to administer the exact dose.[8]

Protocol 2: Assessment of Intestinal Permeability using this compound

This protocol is adapted from studies using unlabeled mannitol and is enhanced by the specificity of the labeled compound, which avoids interference from dietary mannitol.[2]

1. Animal Preparation:

  • Fast animals overnight (e.g., 12-16 hours) with free access to water to ensure an empty gastrointestinal tract.

2. Dosing:

  • Prepare a solution of this compound in sterile water. A typical oral dose for rodents is in the range of 50-100 mg/kg.

  • Administer the solution via oral gavage.

3. Sample Collection:

  • House the animals in metabolic cages to allow for the separate collection of urine.

  • Collect urine over a defined period, typically 6 to 24 hours post-administration.

4. Sample Analysis:

  • Measure the total volume of urine collected.

  • Analyze the concentration of this compound in the urine using a validated LC-MS/MS method. The use of a stable isotope-labeled internal standard is recommended for accurate quantification.

5. Data Analysis:

  • Calculate the total amount of this compound excreted in the urine.

  • Express the intestinal permeability as the percentage of the administered dose of this compound recovered in the urine over the collection period.

Visualizations

experimental_workflow Experimental Workflow for In Vivo this compound Studies cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis prep_calc Calculate Dose prep_dissolve Dissolve this compound in Sterile Vehicle prep_calc->prep_dissolve prep_filter Sterile Filter (0.2 µm) prep_dissolve->prep_filter prep_label Label Vial prep_filter->prep_label admin_animal Select & Weigh Animal prep_label->admin_animal admin_route Administer via Chosen Route (e.g., IV, Gavage) admin_animal->admin_route analysis_sample Collect Samples (Blood, Urine, Tissue) admin_route->analysis_sample analysis_process Process Samples analysis_sample->analysis_process analysis_quantify Quantify this compound (e.g., LC-MS/MS) analysis_process->analysis_quantify analysis_data Data Analysis analysis_quantify->analysis_data

Caption: Workflow for this compound in vivo studies.

signaling_pathway Proposed Mechanism of D-Mannitol Induced Browning of White Adipose Tissue mannitol D-Mannitol beta3_ar β3-Adrenergic Receptor (β3-AR) mannitol->beta3_ar Activates pka Protein Kinase A (PKA) beta3_ar->pka Activates pgc1a PGC1α pka->pgc1a Induces browning White Adipose Tissue Browning pgc1a->browning Promotes

Caption: D-Mannitol's effect on white adipose tissue.[1]

References

Application Notes and Protocols for D-Mannitol-13C,d2 in Metabolomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannitol, a sugar alcohol, plays a significant role in various physiological and pathological processes. The stable isotope-labeled D-Mannitol-13C,d2 serves as a powerful tool in metabolomics research, offering the ability to trace metabolic pathways and quantify fluxes with high precision. Its primary applications lie in assessing intestinal permeability and as a tracer in metabolic flux analysis to elucidate cellular metabolism. This document provides detailed application notes and protocols for the effective use of this compound in metabolomics research.

This compound is a deuterium and 13C labeled form of D-Mannitol.[1][2] It is utilized as a tracer and an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] A significant advantage of using 13C-labeled mannitol, particularly in intestinal permeability tests, is the significantly lower baseline contamination compared to its unlabeled counterpart.[3]

Application 1: Assessment of Intestinal Permeability

A key application of this compound is in the in vivo assessment of intestinal permeability, often in conjunction with a larger sugar molecule like lactulose.[3] Increased intestinal permeability, or "leaky gut," is associated with various gastrointestinal and systemic diseases.[4][5] The use of 13C-mannitol overcomes the issue of baseline contamination from dietary sources of unlabeled mannitol, leading to more accurate and sensitive measurements.[4][5]

Experimental Protocol: In Vivo Intestinal Permeability Test

This protocol is adapted from studies assessing intestinal permeability in human subjects.[2][6]

1. Subject Preparation:

  • Subjects should fast overnight (minimum 8 hours).[7]

  • A baseline urine sample is collected before the administration of the sugar solution.[2]

2. Administration of Sugar Solution:

  • Prepare a solution containing a known amount of 13C-Mannitol (e.g., 100 mg) and lactulose (e.g., 1000 mg) dissolved in 250 mL of water.[2]

  • The subject drinks the entire solution.

3. Urine Collection:

  • Urine is collected over a specified period, typically in fractions, for example, 0-2 hours, 2-8 hours, and 8-24 hours.[2] This allows for the assessment of permeability in different sections of the gastrointestinal tract.[8]

4. Sample Preparation for LC-MS/MS Analysis:

  • Thaw frozen urine samples.

  • To 25 µL of urine, add an internal standard solution. A suitable internal standard is 13C6-Mannitol.[2][9]

  • Dilute the samples appropriately before injection.[2]

5. LC-MS/MS Analysis:

  • Chromatography: Use a normal-phase HPLC column, such as a CARBOSep CoreGel 87C column.[2][9]

  • Mobile Phase: An isocratic mobile phase of 5% methanol/water containing 0.1 mM ammonium acetate can be used.[2]

  • Mass Spectrometry: Operate the tandem mass spectrometer in multiple-reaction monitoring (MRM) negative mode with electrospray ionization.[2][9]

  • Transitions to Monitor:

    • ¹²C-Mannitol: e.g., 181.05 -> 89[9]

    • ¹³C-Mannitol (depending on the labeling pattern): e.g., 182.05 -> 89 for ¹³C₁-Mannitol[9]

    • ¹³C₆-Mannitol (Internal Standard): e.g., 186.9 -> 60.9[9]

6. Data Analysis:

  • Quantify the concentration of 13C-Mannitol and lactulose in the collected urine samples.

  • Calculate the percentage of each sugar excreted.

  • The ratio of lactulose to mannitol excretion is used as a measure of intestinal permeability. An increased ratio indicates higher permeability.

Quantitative Data Summary

The use of 13C-mannitol significantly reduces baseline interference, as demonstrated by the following data adapted from Grover et al. (2016).[2][3]

AnalyteBaseline Urinary Excretion (mg/24h, mean)Post-administration Excretion (0-2h, mean mg)
¹²C-Mannitol 1.510.2
¹³C-Mannitol 0.0710.5

As the table shows, the baseline excretion of ¹³C-mannitol is approximately 20-fold lower than that of ¹²C-mannitol, highlighting its superiority for this application.[2][3][5]

Application 2: Metabolic Flux Analysis in Cell Culture

This compound can be used as a tracer to investigate cellular metabolism, particularly pathways involving sugar alcohols. While less common than glucose or glutamine tracers, it can provide valuable insights into specific metabolic routes. A potential application is in studying the pentose phosphate pathway (PPP) and related pathways.

Experimental Workflow: 13C Tracer Analysis in Cultured Cells

The following is a general workflow for a metabolomics experiment using this compound as a tracer in cell culture.

cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis & Data Processing A Seed Cells B Culture in Standard Medium A->B C Switch to Medium with This compound B->C D Quench Metabolism (e.g., cold methanol) C->D E Extract Metabolites (e.g., solvent extraction) D->E F Collect Cell Extract E->F G LC-MS/MS or NMR Analysis F->G H Identify & Quantify Labeled Metabolites G->H I Metabolic Flux Analysis H->I

Caption: General workflow for 13C metabolic flux analysis.
Detailed Protocol:

1. Cell Culture and Labeling:

  • Culture cells of interest (e.g., cancer cell lines, primary cells) to a desired confluency.

  • Remove the standard culture medium and replace it with a medium containing a known concentration of this compound. The optimal concentration should be determined empirically.

  • Incubate the cells for a time course to allow for the uptake and metabolism of the labeled mannitol.

2. Quenching and Metabolite Extraction:

  • Rapidly quench metabolic activity by washing the cells with ice-cold saline and then adding a cold quenching/extraction solvent (e.g., 80% methanol).[3]

  • Scrape the cells and collect the cell lysate.

  • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Dry the metabolite extract, for example, using a speed vacuum.

3. LC-MS/MS Analysis:

  • Reconstitute the dried metabolite extract in a suitable solvent.

  • Perform LC-MS/MS analysis using a method optimized for polar metabolites. A HILIC column is often suitable for separating sugar alcohols and related compounds.

  • Monitor for the mass of unlabeled and 13C-labeled mannitol and expected downstream metabolites. The exact mass shift will depend on the number of 13C atoms incorporated.

4. NMR Analysis:

  • Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).[10]

  • Acquire 1D and 2D NMR spectra (e.g., ¹H, ¹³C, HSQC).[11]

  • The presence of ¹³C will result in characteristic satellite peaks in the ¹H spectrum and direct signals in the ¹³C spectrum, allowing for the identification and quantification of labeled metabolites.[12]

5. Data Analysis and Interpretation:

  • Determine the mass isotopologue distribution (MID) for mannitol and its downstream metabolites from the mass spectrometry data.

  • Use the labeling patterns to infer the activity of metabolic pathways.

  • Software packages for metabolic flux analysis can be used to calculate flux rates through specific reactions.

Signaling Pathway Visualization: D-Mannitol and Brown Fat Phenotype

D-Mannitol has been shown to induce a brown fat-like phenotype in white adipocytes through the activation of the β3-adrenergic receptor (β3-AR) signaling pathway.[1][11] This pathway involves the activation of Protein Kinase A (PKA) and subsequent upregulation of key thermogenic genes.

Mannitol D-Mannitol betaAR β3-Adrenergic Receptor Mannitol->betaAR activates AC Adenylate Cyclase betaAR->AC stimulates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates HSL HSL PKA->HSL phosphorylates (activates) PGC1a PGC1α PKA->PGC1a activates Lipolysis Lipolysis HSL->Lipolysis UCP1 UCP1 PGC1a->UCP1 upregulates Mitochondria Mitochondrial Biogenesis & Thermogenesis UCP1->Mitochondria

Caption: D-Mannitol induced β3-AR signaling pathway.

This signaling cascade ultimately leads to increased expression of Uncoupling Protein 1 (UCP1), a hallmark of brown and beige adipocytes, which enhances mitochondrial biogenesis and thermogenesis.[11] Understanding this pathway is crucial for developing therapeutic strategies targeting obesity and related metabolic disorders.

Conclusion

This compound is a versatile and valuable tool for metabolomics research. Its application in intestinal permeability testing provides a more accurate and reliable assessment compared to unlabeled mannitol. Furthermore, as a metabolic tracer, it holds the potential to unravel novel aspects of cellular metabolism. The detailed protocols and workflows provided here serve as a guide for researchers to effectively incorporate this compound into their studies, contributing to a deeper understanding of metabolic processes in health and disease.

References

Application Notes and Protocols for D-Mannitol-13C,d2 in Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannitol, a sugar alcohol, is utilized clinically as an osmotic diuretic for the reduction of intracranial and intraocular pressure.[1] Therapeutic Drug Monitoring (TDM) of mannitol is crucial to ensure optimal therapeutic outcomes while minimizing the risk of adverse effects such as electrolyte imbalances and dehydration. The use of stable isotope-labeled compounds, such as D-Mannitol-13C,d2, offers a highly precise and accurate method for the quantification of endogenous or administered unlabeled mannitol in biological matrices.[2] This internal standard is ideal for mass spectrometry-based assays, as it co-elutes with the unlabeled analyte and compensates for variations in sample preparation and instrument response, leading to reliable quantification.[3]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in TDM, focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Applications of this compound in Therapeutic Drug Monitoring

The primary application of this compound in a TDM setting is as an internal standard for the accurate quantification of unlabeled D-Mannitol in patient samples, typically plasma or serum. This stable isotope dilution method is the gold standard for quantitative analysis in clinical chemistry.

Key Applications Include:

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Precisely tracking the absorption, distribution, metabolism, and excretion (ADME) of administered mannitol to establish its pharmacokinetic profile.

  • Dose Optimization: Assisting clinicians in tailoring mannitol dosage to individual patient needs, thereby maximizing therapeutic efficacy and minimizing toxicity.

  • Monitoring Renal Function: As mannitol is primarily cleared by the kidneys, its concentration can provide insights into renal function.

  • Clinical Trials: Ensuring accurate measurement of mannitol levels in participants to validate dosage regimens and assess therapeutic outcomes.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the use of D-Mannitol in therapeutic applications and the analytical performance of methods utilizing its stable isotope-labeled counterpart.

Table 1: Pharmacokinetic Parameters of Oral Mannitol

ParameterValueReference
Bioavailability~20%[4]
Cmax (50g dose)2.667 ± 0.668 mg/mLh[4]
Cmax (100g dose)4.992 ± 1.706 mg/mLh[4]
Cmax (150g dose)7.403 ± 3.472 mg/mL*h[4]

Note: Data from a study on oral mannitol for bowel preparation.[4] Cmax values are presented as AUC0-∞.

Table 2: Performance of an LC-MS/MS Method for Mannitol Quantification using a Labeled Internal Standard

ParameterValueReference
Limit of Detection (LOD)2 µg/mL[3]
Limit of Quantification (LOQ)10 µg/mL[3]
LinearityUp to 1000 µg/mL[3]
Within-run Precision (%RSD)0.7 - 2.9%[3]
Between-run Precision (%RSD)1.9 - 4.7%[3]
Accuracy94.8 - 97.5%[3]
Recovery> 90.2%[3]

Note: This data is from a validated method for urinary lactulose and mannitol using D-Mannitol-1-13C,1-1-d2 as an internal standard. The principles and performance are directly applicable to plasma-based TDM of mannitol.[3]

Experimental Protocols

Protocol 1: Quantification of D-Mannitol in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from a validated method for urinary sugar analysis and is suitable for a TDM workflow.[3]

1. Materials and Reagents

  • D-Mannitol (unlabeled standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free for calibration standards and quality controls)

  • Microcentrifuge tubes

  • Autosampler vials

2. Preparation of Standard and Internal Standard Stock Solutions

  • D-Mannitol Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of D-Mannitol in 10 mL of ultrapure water.

  • This compound Internal Standard (IS) Working Solution (10 µg/mL): Prepare a stock solution of this compound and dilute it with 50:50 acetonitrile:water to a final concentration of 10 µg/mL.

3. Preparation of Calibration Standards and Quality Controls (QCs)

  • Prepare a series of calibration standards by spiking drug-free human plasma with the D-Mannitol stock solution to achieve concentrations ranging from 10 µg/mL to 1000 µg/mL.

  • Prepare at least three levels of QC samples (low, medium, and high) in a similar manner.

4. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, calibrator, or QC, add 20 µL of the this compound IS working solution (10 µg/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: An amino-based column (e.g., HILIC or NH2) is suitable for retaining polar compounds like mannitol.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A gradient elution from high organic to high aqueous will be necessary to retain and elute mannitol. An example gradient would be starting at 90% B, decreasing to 50% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • D-Mannitol (unlabeled): Precursor ion [M-H]⁻ m/z 181.1 -> Product ion (e.g., m/z 89.1)

    • This compound (IS): Precursor ion [M-H]⁻ m/z 184.1 -> Product ion (e.g., m/z 91.1)

    • Note: Specific MRM transitions should be optimized in-house for the instrument being used.

6. Data Analysis

  • Quantify the concentration of D-Mannitol in the samples by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of D-Mannitol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Therapeutic Drug Monitoring (TDM) Workflow for Mannitol

TDM_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Patient Patient Receives Mannitol Therapy Decision Decision to Perform TDM Patient->Decision Sampling Blood Sample Collection Decision->Sampling Preparation Sample Preparation (Protein Precipitation) Sampling->Preparation IS Addition of This compound (IS) Preparation->IS Analysis LC-MS/MS Analysis (Quantification) Result Result Interpretation Analysis->Result IS->Analysis Reporting Report to Clinician Result->Reporting Adjustment Dosage Adjustment Reporting->Adjustment Adjustment->Patient

Caption: Workflow for Therapeutic Drug Monitoring of Mannitol.

Logical Relationship in Stable Isotope Dilution Assay

SID_Logic cluster_processing Sample Processing & Analysis Analyte D-Mannitol (Analyte) in Patient Sample Mix Mixing Analyte->Mix IS This compound (Internal Standard) Known Concentration IS->Mix Extraction Extraction / Protein Precipitation Mix->Extraction LCMS LC-MS/MS Detection Extraction->LCMS Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Concentration Calculated Concentration of D-Mannitol Ratio->Concentration Calibration Calibration Curve Calibration->Concentration

Caption: Logic of Stable Isotope Dilution for Mannitol Quantification.

References

Troubleshooting & Optimization

Technical Support Center: D-Mannitol-13C,d2 Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the detection of D-Mannitol-13C,d2.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor/No Chromatographic Retention D-Mannitol is a highly polar, hydrophilic compound and exhibits weak interaction with traditional C18 reversed-phase columns.[1][2]- Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column: Columns like aminopropyl (NH2) or amide phases are effective for retaining polar compounds.[3][4][5][6] - Consider an alternative stationary phase: A polystyrene cation exchange resin column has been used with pure water as the mobile phase.[3] - Derivatization: While adding steps, derivatization can increase hydrophobicity and improve retention on reversed-phase columns.[1]
Low Signal Intensity / Poor Sensitivity - Suboptimal Ionization: D-Mannitol may not ionize efficiently under certain conditions. - Ion Suppression: Matrix components co-eluting with the analyte can interfere with ionization.[1][7] - Inappropriate Mobile Phase Additives: Non-volatile buffers or salts can suppress the signal.- Optimize Ionization Mode: Negative-ion electrospray ionization (ESI) is commonly and effectively used for sugar alcohols, often detecting [M-H]⁻ or [M+Cl]⁻ adducts.[3][4][5] Positive ESI can detect [M+Na]⁺ adducts.[3] - Improve Sample Preparation: Implement solid-phase extraction (SPE) or other cleanup steps to remove interfering matrix components.[7] - Use Volatile Mobile Phase Modifiers: Employ additives like ammonium formate or ammonium acetate to aid ionization without contaminating the MS source.[7] Using alkaline mobile phases (e.g., with ammonia) can promote deprotonation and enhance sensitivity in negative ion mode.[6]
Poor Peak Shape (Tailing or Fronting) - Column Overload: Injecting too much sample can lead to peak distortion. - Secondary Interactions: Unwanted interactions between the analyte and the stationary phase. - Inappropriate Mobile Phase Composition: Mismatch between sample solvent and mobile phase.- Reduce Injection Volume/Concentration: Perform a dilution series to find the optimal sample load. - Adjust Mobile Phase pH: Modify the pH of the aqueous portion of the mobile phase to improve peak shape. - Ensure Sample Solvent Compatibility: Dissolve the sample in a solvent similar in composition to the initial mobile phase conditions.
Inconsistent Results / Poor Reproducibility - Matrix Effects: Variable ion suppression or enhancement between samples.[8] - Inconsistent Sample Preparation: Variations in extraction or dilution steps. - System Instability: Fluctuations in LC pump pressure, column temperature, or MS source conditions.- Use a Stable Isotope-Labeled Internal Standard: this compound is an ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[8][9][10] - Standardize Protocols: Ensure consistent and well-documented sample preparation procedures. - Benchmark System Performance: Regularly run a system suitability test with a standard solution to ensure the LC-MS/MS system is performing optimally.[7]

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing good retention for this compound on my C18 column?

A1: D-Mannitol is a very polar (hydrophilic) molecule. Standard C18 columns are non-polar (hydrophobic) and work by retaining compounds through hydrophobic interactions. Since D-Mannitol lacks significant hydrophobic character, it will have very little retention and elute in or near the solvent front.[1][2] For effective retention, you should use a column designed for polar compounds, such as a HILIC column (e.g., aminopropyl or amide).[3][4][5][6]

Q2: What is the best ionization mode for detecting this compound?

A2: Negative-ion mode electrospray ionization (ESI) is frequently reported as a sensitive and reliable method for mannitol detection.[3][4][5] In this mode, you can monitor for the deprotonated molecule [M-H]⁻ or adducts with ions like chloride, [M+Cl]⁻. Positive-ion mode ESI can also be used, typically monitoring for sodium adducts, [M+Na]⁺.[3] The optimal choice may depend on your specific mobile phase composition and sample matrix.

Q3: Is an internal standard necessary for quantifying this compound?

A3: While not strictly mandatory for qualitative detection, using a stable isotope-labeled internal standard is highly recommended for accurate and precise quantification.[8] A labeled standard like D-Mannitol-1-13C,1-1-d2 has nearly identical chemical and physical properties to the unlabeled analyte.[9][10] This means it will behave similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and improving the reliability of your results.[8][10]

Q4: How can I minimize matrix effects in my urine or plasma samples?

A4: Matrix effects, which cause ion suppression or enhancement, are a common challenge in bioanalysis.[1] To minimize them, you can:

  • Implement thorough sample cleanup: Use techniques like solid-phase extraction (SPE) to remove interfering compounds.[7]

  • Dilute your samples: This reduces the concentration of matrix components relative to your analyte.

  • Optimize chromatography: Ensure your analyte is chromatographically separated from the bulk of the matrix components.

  • Use a co-eluting stable isotope-labeled internal standard: This is the most effective way to correct for matrix effects that cannot be eliminated through sample preparation.[8]

Q5: What are typical LC and MS parameters for a this compound assay?

A5: Based on published methods, a typical starting point would be:

  • LC Column: HILIC (e.g., ACQUITY UPLC BEH Amide or Luna NH2).[4][11]

  • Mobile Phase: A gradient of acetonitrile and water containing a volatile additive like ammonium formate (e.g., 2 mM).[11]

  • Flow Rate: 200-400 µL/min.[4][11]

  • Ionization: ESI in negative mode.[4][5]

  • MS/MS Transitions: You will need to determine the specific precursor and product ions for this compound through infusion and optimization. For unlabeled mannitol, transitions are well-documented and can serve as a guide.

Experimental Protocols & Data

Example LC-MS/MS Method Parameters

The following table summarizes typical parameters from validated methods for mannitol analysis. These can be used as a starting point for method development for this compound.

ParameterMethod 1 (UPLC-MS/MS)[11]Method 2 (LC-MS/MS)[4][5]
LC Column ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 50 mm)Luna NH2 (3 µm, 2.0 x 100 mm)
Mobile Phase A Water with 2 mM ammonium formateWater
Mobile Phase B Acetonitrile with 2 mM ammonium formateAcetonitrile
Gradient 4-minute linear gradient from 90% to 40% B9-minute linear gradient from 20% to 80% A
Flow Rate 200 µL/min200 µL/min
Column Temp. 40 °CNot Specified
Injection Vol. Not Specified50 µL (of diluted sample)
Ionization ESI NegativeESI Negative
Internal Standard d-Mannitol-1 13C,1-1-d2Raffinose
Quantitative Performance Data

This table presents examples of linearity and sensitivity from published methods for mannitol.

ParameterMethod 1[4][5]Method 2[12]
Analyte D-MannitolD-Mannitol
Matrix UrineUrine
Linearity Range 10 - 1000 mg/L0.15 - 1000 µg/mL
Correlation (R²) > 0.99Not Specified
Limit of Quantification (LOQ) 10 mg/L< 150 ng/mL
Limit of Detection (LOD) Not Specified< 50 ng/mL

Visualizations

Experimental Workflow

This diagram outlines a typical workflow for the quantitative analysis of this compound in a biological matrix.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Plasma) Spike Spike with This compound (IS) Sample->Spike Cleanup Sample Cleanup (e.g., Dilution, SPE) Spike->Cleanup LC HILIC Separation Cleanup->LC MS Tandem MS Detection (ESI Negative Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quant Quantification Calibration->Quant G Start Problem Encountered CheckRetention Poor or No Retention? Start->CheckRetention CheckSignal Low Signal or Poor Sensitivity? CheckRetention->CheckSignal No Sol_Retention Use HILIC Column Check Mobile Phase CheckRetention->Sol_Retention Yes CheckReproducibility Poor Reproducibility? CheckSignal->CheckReproducibility No Sol_Signal Optimize ESI Source Improve Sample Cleanup Check for Ion Suppression CheckSignal->Sol_Signal Yes Sol_Reproducibility Use Stable Isotope IS Standardize Sample Prep Check System Stability CheckReproducibility->Sol_Reproducibility Yes End Method Optimized CheckReproducibility->End No Sol_Retention->CheckSignal Sol_Signal->CheckReproducibility Sol_Reproducibility->End

References

Technical Support Center: Stable Isotope Tracing Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in stable isotope tracing experiments.

Section 1: Experimental Design and Execution

This section addresses common challenges encountered during the planning and execution of stable isotope tracing experiments, both in vitro and in vivo.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right stable isotope tracer for my experiment?

A1: The choice of tracer is dictated by the metabolic pathway you are investigating.[1]

  • Carbon-13 (¹³C): The most common tracer for tracking the carbon backbone of molecules through metabolic pathways. Uniformly labeled glucose ([U-¹³C]-glucose) is excellent for studying central carbon metabolism, including glycolysis and the TCA cycle.[2] Positionally labeled tracers, like [1,2-¹³C]-glucose, can provide specific insights into pathways like the pentose phosphate pathway.[3]

  • Nitrogen-15 (¹⁵N): Used to trace nitrogen metabolism, such as the synthesis of amino acids and nucleotides.[1]

  • Deuterium (²H): Can be used to trace hydrogen atoms, but its heavier mass can sometimes cause kinetic isotope effects, altering enzyme reaction rates.

  • Oxygen-18 (¹⁸O): Useful for tracking reactions involving oxygen incorporation or the production of reactive oxygen species.[1]

Q2: How long should I label my cells or animal model with the tracer?

A2: The labeling duration depends on the turnover rate of the metabolites in your pathway of interest and whether you aim to achieve isotopic steady state.[4]

  • Glycolysis: Often reaches isotopic steady state within minutes in cultured cells.[4]

  • TCA Cycle: Typically takes around 2 hours to reach steady state in cell culture.[4]

  • Nucleotides and Lipids: Can take 24 hours or longer to reach steady state.[4][5] For in vivo studies, the method of administration (bolus injection vs. continuous infusion) will also affect the labeling kinetics.[6][7]

Q3: What are the key considerations for the culture medium in in vitro labeling experiments?

A3: To ensure accurate tracing, it is crucial to control the composition of the cell culture medium.

  • Use a defined medium that lacks the unlabeled version of your tracer metabolite.[4]

  • Utilize dialyzed fetal bovine serum (FBS) to prevent the introduction of unlabeled amino acids and other small molecules from the serum.[4]

  • Ensure the tracer concentration is sufficient to support normal cell growth and metabolism.

Q4: I am seeing low isotopic enrichment in my in vitro experiment. What are the possible causes and solutions?

A4: Low isotopic enrichment can stem from several factors. The following table outlines potential causes and troubleshooting steps.

Potential Cause Troubleshooting Steps
Presence of unlabeled nutrient sources - Use dialyzed FBS instead of regular FBS.- Ensure the base medium is free of the unlabeled version of your tracer.[4]
Insufficient labeling time - Increase the incubation time with the tracer to allow for sufficient incorporation into downstream metabolites.[4]
High cell density leading to rapid nutrient depletion - Optimize cell seeding density to ensure nutrients are not depleted during the experiment.[8]
Metabolic reprogramming in response to culture conditions - Ensure culture conditions are consistent with other biological experiments to avoid unexpected metabolic shifts.[8]
Inefficient uptake of the tracer - Verify that the cells can transport and metabolize the chosen tracer effectively.

Experimental Workflow: In Vitro ¹³C-Glucose Tracing

cluster_prep Cell Preparation cluster_labeling Isotope Labeling cluster_harvest Harvesting cluster_analysis Analysis seed_cells Seed cells in 6-well plates overnight_incubation Incubate overnight for adherence seed_cells->overnight_incubation rinse_pbs Rinse with PBS overnight_incubation->rinse_pbs add_tracer Add medium with [U-¹³C]-glucose rinse_pbs->add_tracer incubate_label Incubate for desired time add_tracer->incubate_label quench Quench metabolism (e.g., with cold methanol) incubate_label->quench scrape Scrape cells quench->scrape extract Extract metabolites scrape->extract lcms_gcms LC-MS or GC-MS analysis extract->lcms_gcms data_processing Data processing and analysis lcms_gcms->data_processing

Workflow for in vitro ¹³C-glucose tracing experiment.

Detailed Protocol: ¹³C-Glucose Tracing in Cultured Cells

This protocol is adapted from standard methodologies for stable isotope tracing in adherent cell cultures.[5][9]

  • Cell Seeding: Plate approximately 200,000 cells per well in a 6-well plate and incubate overnight to allow for cell adherence.[4]

  • Media Preparation: Prepare glucose-free DMEM or RPMI-1640 medium supplemented with 10% dialyzed FBS, penicillin/streptomycin, and the desired concentration of [U-¹³C]-glucose (e.g., 10 mM).[9]

  • Labeling:

    • Aspirate the overnight culture medium.

    • Gently rinse the cells once with sterile PBS.

    • Add 2 mL of the prepared ¹³C-labeling medium to each well.

    • Incubate for the desired duration (e.g., 8, 12, 24, 48, or 72 hours).[9]

  • Metabolite Extraction:

    • Place the culture plate on ice and aspirate the labeling medium.

    • Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.

    • Scrape the cells in the methanol solution and transfer the cell lysate to a microcentrifuge tube.

    • Vortex thoroughly and incubate at -80°C for at least 20 minutes.[4]

    • Centrifuge at maximum speed for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube for analysis.

Section 2: Mass Spectrometry Data Analysis

This section provides troubleshooting for common issues encountered during the analysis of stable isotope tracing data from LC-MS and GC-MS.

Frequently Asked Questions (FAQs)

Q5: My mass spectrometry data shows a high baseline. What could be the cause?

A5: A high or rising baseline can be caused by several factors related to both GC-MS and LC-MS systems.

  • Contaminated Carrier Gas (GC-MS): Impurities in the carrier gas can lead to a noisy baseline. Ensure high-purity gas is used and that filters are functional.

  • Column Bleed (GC-MS & LC-MS): Degradation of the column's stationary phase, often due to high temperatures or oxygen in the system, will cause the baseline to rise with the temperature ramp.

  • Contaminated Detector or Ion Source: Buildup from previous samples can lead to a consistently high baseline.[10]

  • Mobile Phase Contamination (LC-MS): Impurities in the mobile phase solvents or additives can contribute to a high baseline.[11]

Q6: I'm observing poor peak shapes (tailing, fronting, or splitting) in my chromatogram. How can I troubleshoot this?

A6: Poor peak shape can significantly impact quantification. The table below outlines common causes and solutions.[12]

Symptom Potential Cause (GC-MS) Potential Cause (LC-MS) Solution
Peak Tailing Active sites in the inlet liner or front of the column.[13]Column overload, secondary interactions with the stationary phase.Change the inlet liner, trim the front of the column, or use a more inert column.[13] For LC-MS, reduce the sample concentration or use a different column chemistry.
Peak Fronting Column overload.Column overload.Dilute the sample or inject a smaller volume.
Peak Splitting Inconsistent vaporization in the injector (backflash).Sample solvent is too different from the mobile phase.[14]Use a liner with a larger internal volume or inject a smaller volume. For LC-MS, dissolve the sample in a solvent similar to the initial mobile phase.[14]

Q7: My retention times are shifting between runs. What should I check?

A7: Retention time shifts can lead to misidentification of compounds.

  • Flow Rate Fluctuations: Check for leaks in the system (e.g., at the septum or column fittings) that could alter the carrier gas or mobile phase flow rate.[12][15]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention times.

  • Mobile Phase Composition Changes (LC-MS): Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can cause retention time shifts.[12]

  • Temperature Fluctuations: Ensure the column oven (GC-MS) or column compartment (LC-MS) is maintaining a stable temperature.

Q8: Why is it important to correct for natural isotope abundance?

A8: All elements have naturally occurring stable isotopes (e.g., ¹³C is about 1.1% of all carbon).[16] This means that even in an unlabeled sample, a molecule will have a small peak at M+1, M+2, etc., due to the natural abundance of heavy isotopes. When analyzing data from a labeling experiment, it is crucial to subtract this natural abundance to accurately determine the enrichment from the tracer.[16][17][18][19][20][21] Failing to do so can lead to an overestimation of labeling and misinterpretation of metabolic fluxes.[20] This correction is especially important for larger molecules, as the probability of them containing at least one naturally occurring heavy isotope increases with the number of atoms.[16]

Data Analysis Workflow

raw_data Raw MS Data Acquisition peak_picking Peak Picking and Integration raw_data->peak_picking rt_alignment Retention Time Alignment peak_picking->rt_alignment metabolite_id Metabolite Identification rt_alignment->metabolite_id isotope_correction Natural Abundance Correction metabolite_id->isotope_correction flux_analysis Metabolic Flux Analysis isotope_correction->flux_analysis

General workflow for mass spectrometry data analysis.

Section 3: In Vivo Experiments

This section covers challenges specific to conducting stable isotope tracing studies in animal models.

Frequently Asked Questions (FAQs)

Q9: What are the different methods for administering tracers in vivo, and what are their pros and cons?

A9: The choice of tracer delivery method depends on the experimental goals.

Administration Method Advantages Disadvantages
Bolus Injection (e.g., tail vein, intraperitoneal) [6]- Technically simpler.- Can achieve high initial tracer concentrations.- Does not achieve isotopic steady state.- Can cause transient physiological perturbations.[7][22]
Continuous Infusion [7]- Can achieve isotopic steady state, which is important for flux analysis.[7]- Minimizes physiological disruption.- Technically more complex, may require surgery.- May require sedation of the animal.[7]
Oral Gavage [3]- Mimics dietary uptake of nutrients.- Absorption kinetics can be variable.- Not suitable for all tracers.
Labeled Diet/Drinking Water - Long-term, steady-state labeling.- Can be expensive.- Difficult to control the exact timing of tracer administration.

Q10: How does fasting affect in vivo tracing experiments?

A10: Fasting is often employed to reduce the background of unlabeled metabolites. However, prolonged fasting can induce metabolic stress and alter normal physiology, which may confound the interpretation of results. The duration of fasting should be carefully considered and standardized across all experimental groups.

In Vivo Experimental Considerations

cluster_model Animal Model cluster_tracer Tracer Administration cluster_sampling Sample Collection cluster_analysis Analysis model Select Animal Model tracer_choice Choose Tracer model->tracer_choice delivery_method Select Delivery Method tracer_choice->delivery_method time_points Determine Time Points delivery_method->time_points tissue_harvest Rapid Tissue Harvest & Quenching time_points->tissue_harvest metabolite_extraction Metabolite Extraction tissue_harvest->metabolite_extraction ms_analysis MS Analysis metabolite_extraction->ms_analysis

Key considerations for in vivo stable isotope tracing.

Detailed Protocol: Bolus Tail Vein Injection of ¹³C-Glucose in Mice

This protocol is a summary of the method described by Fan et al. (2015).[6][23]

  • Animal and Tumor Model: Allow tumors in xenograft or other mouse models to reach the desired size (e.g., 0.5 cm to 1.5 cm).[6]

  • Tracer Preparation: Prepare a sterile 25% (w/v) solution of [U-¹³C]-glucose in PBS and filter-sterilize.[6]

  • Tracer Administration:

    • For a standard experiment, perform three tail vein injections of 80 µL of the tracer solution at 15-minute intervals.[6]

    • Record the time of each injection.[6]

  • Sample Collection:

    • At the desired time point after the final injection, euthanize the mouse according to approved protocols.

    • Rapidly collect blood and excise the tumor and other tissues of interest.

    • Immediately freeze-clamp or snap-freeze the tissues in liquid nitrogen to quench metabolism.[3]

  • Metabolite Extraction:

    • Homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol).

    • Follow standard protocols for protein precipitation and collection of the metabolite-containing supernatant for MS analysis.

References

Technical Support Center: Minimizing Baseline Contamination in Mannitol Permeability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for mannitol permeability assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize baseline contamination in their experiments. High baseline signals can obscure true permeability measurements, leading to inaccurate and unreliable data. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and robust experimental protocols to ensure the integrity of your results.

Troubleshooting Guide: High Baseline Mannitol Signal

Encountering a high baseline signal in your control wells is a common challenge. This guide will walk you through a logical sequence of troubleshooting steps to identify and eliminate the source of contamination.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start High Baseline Mannitol Signal Detected check_reagents Step 1: Analyze Reagents for Contamination start->check_reagents check_media Test Media, Buffers, and Serum check_reagents->check_media Source Found? check_mannitol_stock Verify Mannitol Stock Solution check_reagents->check_mannitol_stock Source Found? check_labware Step 2: Evaluate Labware and Consumables check_media->check_labware No resolution Problem Resolved check_media->resolution Yes check_mannitol_stock->check_labware No check_mannitol_stock->resolution Yes prewash_inserts Implement Pre-washing Protocol for Inserts check_labware->prewash_inserts Source Found? test_plasticware Test for Leaching from Plates/Tubes check_labware->test_plasticware Source Found? check_technique Step 3: Review Aseptic Technique and Environment prewash_inserts->check_technique No prewash_inserts->resolution Yes test_plasticware->check_technique No test_plasticware->resolution Yes clean_workspace Ensure Clean Workspace and Hood check_technique->clean_workspace Source Found? review_handling Review Pipetting and Handling Procedures check_technique->review_handling Source Found? check_cells Step 4: Assess Cell Monolayer Integrity clean_workspace->check_cells No clean_workspace->resolution Yes review_handling->check_cells No review_handling->resolution Yes teer_measurement Measure TEER Values check_cells->teer_measurement ly_flux Perform Lucifer Yellow Flux Assay check_cells->ly_flux passage_number Check Cell Passage Number check_cells->passage_number check_analysis Step 5: Verify Analytical Method teer_measurement->check_analysis No Issue teer_measurement->resolution Issue Identified ly_flux->check_analysis No Issue ly_flux->resolution Issue Identified passage_number->check_analysis No Issue passage_number->resolution Issue Identified lcms_background Troubleshoot LC-MS/MS Background check_analysis->lcms_background lcms_background->resolution Issue Identified

Figure 1. A stepwise workflow for troubleshooting high baseline mannitol signals.

Frequently Asked Questions (FAQs)

Q1: What is a typical acceptable baseline Papp value for mannitol in a Caco-2 permeability assay?

A1: The apparent permeability (Papp) for mannitol, a paracellular marker, in a healthy Caco-2 cell monolayer is expected to be low, indicating tight junction integrity. While values can vary between laboratories, a generally accepted range for the Papp of mannitol is between 0.5 x 10⁻⁶ to 5.0 x 10⁻⁶ cm/s .[1][2] Values significantly above this range in control wells may indicate a leaky monolayer or contamination.

Reference CompoundTypical Papp (cm/s)Classification
Mannitol < 5.0 x 10⁻⁶ Low Permeability (Paracellular)
Propranolol> 20 x 10⁻⁶High Permeability (Transcellular)
Atenolol< 1.0 x 10⁻⁶Low Permeability (Paracellular)

Table 1: Comparison of typical apparent permeability (Papp) values for common reference compounds in Caco-2 assays.

Q2: Can my cell culture media or serum be a source of mannitol contamination?

A2: Yes, components of cell culture media, especially fetal bovine serum (FBS), can be a source of mannitol.[2] Some commercial media formulations may contain low levels of various sugars and sugar alcohols. It is also important to consider that there can be significant lot-to-lot variability in serum composition.[2] If you suspect your media or serum is contaminated, it is advisable to test new lots before use in sensitive assays.

Q3: Could mannitol be leaching from my plastic labware?

A3: While less common for mannitol itself, leaching of other chemicals like plasticizers from plasticware is a known issue in cell culture.[3][4] These leached substances can interfere with the analytical detection of mannitol or potentially affect cell health and monolayer integrity. To minimize this risk, use high-quality, cell-culture-grade plasticware from reputable suppliers. If leaching is suspected, consider pre-rinsing plates and inserts with sterile, high-purity water or buffer before use.

Q4: How does cell passage number affect my mannitol permeability assay?

A4: The passage number of Caco-2 cells can significantly impact their differentiation and the integrity of the monolayer.[5][6] Both very low and very high passage numbers can lead to suboptimal monolayer formation. It is generally recommended to use Caco-2 cells within a specific passage number range (e.g., 20-50) to ensure consistent results.[6] High passage numbers can lead to increased heterogeneity in the cell population and may result in higher and more variable mannitol permeability.[5]

Cell Passage NumberExpected TEER ValuesMannitol PermeabilityNotes
Low (<20)May be lower and take longer to reach a plateau.Can be variable.Cells may not be fully differentiated.
Optimal (20-50)Stable and reproducible, typically >300 Ω·cm².[7]Low and consistent.Ideal range for most permeability assays.
High (>60)Can decline or become highly variable.[5]May increase and become more variable.[5]Increased risk of genetic drift and altered phenotype.

Table 2: Influence of Caco-2 cell passage number on monolayer characteristics.

Q5: What are acceptable TEER values for a Caco-2 monolayer before starting a mannitol permeability assay?

A5: Transepithelial electrical resistance (TEER) is a critical measure of monolayer integrity. While the absolute TEER value can vary depending on the specific Caco-2 subclone and measurement device, a value above 300 Ω·cm² is generally considered indicative of a confluent and tight monolayer suitable for permeability studies.[7] It is more important to see a stable TEER plateau over several days than to achieve a specific high value.[8]

Q6: I perform in vivo permeability studies. How can I minimize baseline mannitol from the diet?

A6: Baseline urinary excretion of ¹²C-mannitol (the common form) is a significant issue in in vivo studies due to its presence in many foods.[8] The most effective way to circumvent this is to use ¹³C-labeled mannitol .[9] Studies have shown that ¹³C-mannitol has approximately 20-fold lower baseline contamination compared to ¹²C-mannitol.[4][9] If ¹³C-mannitol is not available, subjects should adhere to a strict low-mannitol diet for at least 24 hours before the test.

Detailed Experimental Protocols

Protocol 1: Pre-Assay Preparation to Minimize Contamination

This protocol outlines steps to be taken before initiating the permeability assay to reduce the risk of introducing extraneous mannitol.

Materials:

  • Sterile, high-purity water (e.g., HPLC-grade or Milli-Q)

  • Sterile phosphate-buffered saline (PBS)

  • 70% ethanol

  • Sterile, low-lint wipes

  • High-quality, sterile cell culture consumables

Procedure:

  • Workspace Decontamination:

    • Thoroughly clean the biological safety cabinet (BSC) before and after use with 70% ethanol.[10]

    • Ensure the work area is free of dust and other potential airborne contaminants.[11]

    • Minimize traffic in the cell culture room during the experiment.

  • Reagent and Media Preparation:

    • Prepare all media and buffers in a clean BSC.

    • Use fresh, high-purity water for all solutions.

    • If possible, test new lots of media and serum for baseline mannitol levels before use in critical experiments.

    • Filter-sterilize all prepared solutions using a 0.22 µm filter.

  • Labware Preparation:

    • Use sterile, individually wrapped plasticware.

    • For glassware, use a rigorous cleaning protocol:

      • Wash with a laboratory-grade detergent.[12]

      • Rinse thoroughly with tap water, followed by multiple rinses with high-purity water.[12]

      • For highly sensitive assays, an acid wash (e.g., 1% HCl) can be employed, followed by extensive rinsing.[12]

    • Pre-washing Transwell Inserts:

      • Before cell seeding, rinse the apical and basolateral compartments of the Transwell inserts twice with sterile PBS or HBSS.

      • Aspirate the buffer completely before adding the cell suspension. This helps remove any potential residues from the manufacturing process.

Protocol 2: Conducting the Mannitol Permeability Assay

This protocol provides a step-by-step guide for performing the assay with an emphasis on minimizing contamination during the experiment.

Workflow Diagram:

Assay_Workflow start Start: Confluent Monolayer (Stable TEER) wash Wash Monolayer with Pre-warmed HBSS start->wash equilibrate Equilibrate Monolayer in HBSS wash->equilibrate add_mannitol Add Mannitol Solution to Apical Side equilibrate->add_mannitol incubate Incubate at 37°C add_mannitol->incubate sample Collect Samples from Basolateral Side incubate->sample analyze Analyze Samples (LC-MS/MS) sample->analyze end Calculate Papp analyze->end

Figure 2. General workflow for a mannitol permeability assay.

Procedure:

  • Monolayer Preparation:

    • Culture Caco-2 cells on Transwell inserts for 21-25 days until a stable TEER value is achieved.

    • Change the cell culture medium every 2-3 days.

  • Assay Initiation:

    • Gently aspirate the culture medium from the apical and basolateral compartments.

    • Wash the monolayer twice with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS) or a similar buffer. Be careful not to disturb the cell monolayer.

    • Add fresh, pre-warmed HBSS to both compartments and equilibrate the cells for 20-30 minutes at 37°C.

  • Permeability Measurement:

    • Aspirate the buffer from both compartments.

    • Add fresh, pre-warmed HBSS to the basolateral (receiver) compartment.

    • Add the pre-warmed HBSS containing mannitol (and any other test compounds) to the apical (donor) compartment. Include control wells with buffer only to determine the baseline.

    • Incubate the plate at 37°C on an orbital shaker (optional, but can reduce unstirred water layer effects).

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral compartment. Replace the volume with fresh, pre-warmed HBSS.

    • At the end of the experiment, take a sample from the apical compartment to determine the initial concentration.

  • Sample Analysis:

    • Analyze the concentration of mannitol in the collected samples using a validated analytical method, such as LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of mannitol appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Signaling Pathways and Logical Relationships

Impact of Contamination on Data Interpretation

Data_Interpretation contamination Source of Mannitol Contamination (e.g., Media, Labware, Environment) high_baseline Increased Mannitol Concentration in Control Wells contamination->high_baseline inaccurate_papp Inaccurate Calculation of Apparent Permeability (Papp) high_baseline->inaccurate_papp misinterpretation Misinterpretation of Results inaccurate_papp->misinterpretation false_positive False Positive for Leaky Monolayer misinterpretation->false_positive masked_effect Masking of Subtle Compound Effects misinterpretation->masked_effect poor_reproducibility Poor Inter-Assay Reproducibility misinterpretation->poor_reproducibility

Figure 3. The cascading effect of mannitol contamination on experimental outcomes.

By following these guidelines and protocols, researchers can significantly reduce the risk of baseline contamination in mannitol permeability assays, leading to more accurate, reliable, and reproducible data.

References

D-Mannitol-13C,d2 stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of D-Mannitol-13C,d2.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

Q2: How should I store solutions of this compound?

A2: Solutions of this compound should ideally be prepared fresh. If short-term storage is necessary, they should be kept at 2-8°C. Be aware that crystallization can occur in concentrated solutions at lower temperatures. If crystals form, they can be redissolved by gentle warming. For aqueous solutions, it is crucial to maintain a neutral pH to prevent the potential for deuterium exchange from the labeled positions.

Q3: Is this compound sensitive to light?

A3: Yes, as with many organic molecules, exposure to light should be minimized. Photostability testing is a standard part of stress testing for new drug substances.[2][3][4] To ensure the integrity of the compound, always store both solid material and solutions protected from light, for example, by using amber vials or storing them in the dark.

Q4: Is the isotopic labeling of this compound stable?

A4: The ¹³C label is stable and not susceptible to exchange under typical experimental conditions. The deuterium (d2) labels, however, are on a primary alcohol and may be susceptible to exchange with protons from the solvent, particularly under acidic or basic conditions.[5][6][7][8] It is therefore recommended to maintain neutral pH conditions when working with solutions of this compound to ensure the isotopic integrity of the deuterium labels.

Q5: What are the known incompatibilities of D-Mannitol?

A5: D-Mannitol is incompatible with strong oxidizing agents. It can also form complexes with some metals.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC-MS) Degradation of the compound due to improper storage (exposure to high temperatures, light, or non-neutral pH).1. Verify the storage conditions of your this compound stock. 2. Ensure solutions were prepared recently and stored correctly. 3. Prepare a fresh solution from a new stock of the standard and re-analyze.
Contamination of the sample or solvent.1. Use high-purity solvents for sample preparation. 2. Ensure all labware is scrupulously clean. 3. Run a solvent blank to check for background contamination.
Loss of deuterium signal or change in mass spectrum Deuterium-proton exchange has occurred.1. Check the pH of your sample and solvents. Maintain a neutral pH. 2. Avoid prolonged storage of aqueous solutions. Prepare fresh solutions before use. 3. If working in a protic solvent is necessary, minimize the time the compound is in solution before analysis.
Crystallization of this compound in solution The solution is supersaturated, or the storage temperature is too low.1. Gently warm the solution to redissolve the crystals. 2. If the problem persists, consider preparing a less concentrated solution. 3. Store solutions at the recommended temperature (2-8°C) and be mindful of the concentration.
Inconsistent analytical results between experiments Variability in sample preparation or storage.1. Standardize your sample preparation protocol. 2. Ensure consistent storage conditions for all samples and standards. 3. Use an internal standard for quantification to account for variations in sample handling and instrument response.

Stability Data Summary

The following tables summarize the available stability data for D-Mannitol. While this data is for the unlabeled compound, it provides a strong indication of the expected stability for this compound, as the isotopic labeling is not expected to significantly alter the chemical stability of the molecule itself.

Table 1: Long-Term and Accelerated Stability of Solid D-Mannitol

ConditionDurationObservationReference
Room Temperature48 monthsStable[1]
50°C28 daysStable[1]
Non-climate controlled (5°C to 40°C)5 yearsNo change in compactibility properties[9]

Table 2: Thermal Degradation of D-Mannitol

TemperatureAtmosphereObservationReference
180°CAirProgressive browning and mass loss over several days[10][11]
180°CInert (Argon, Nitrogen)Slower degradation compared to air, but still observed[11]
~270-300°CAir or InertOnset of thermal decomposition in thermogravimetric analysis[12][13]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) for Purity Assessment

This method is suitable for determining the purity of a this compound sample.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Evaporative Light Scattering Detector (ELSD)

  • Chromatographic Conditions: [1]

    • Column: Prevail Carbohydrate ES (250 mm × 4.6 mm, 5 μm)

    • Mobile Phase: Water:Acetonitrile (60:40, v/v)

    • Flow Rate: 0.80 mL/min

    • Column Temperature: 30°C

    • ELSD Drift Tube Temperature: 60°C

    • Carrier Gas Pressure: 206.84 kPa

  • Sample Preparation:

    • Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.

    • Prepare a series of working standards by diluting the stock solution with water to concentrations ranging from 0.10 to 3.00 mg/mL.[1]

  • Analysis:

    • Inject the standards and the sample solution into the HPLC system.

    • Monitor the elution of the compound using the ELSD.

    • The purity of the sample can be determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Protocol 2: Photostability Testing

This protocol is based on the ICH Q1B guidelines for photostability testing.[2][3][4][14][15]

  • Light Source:

    • Use a light source that produces both cool white fluorescent and near-ultraviolet (UV) light.

    • The overall illumination should be not less than 1.2 million lux hours, and the integrated near UV energy should be not less than 200 watt hours/square meter.

  • Sample Preparation:

    • For solid this compound, spread a thin layer of the powder in a chemically inert and transparent container.

    • For solutions, use a chemically inert and transparent container.

    • Prepare a "dark" control sample by wrapping an identical sample in aluminum foil to protect it from light.

  • Exposure:

    • Expose the samples to the light source for a specified period.

    • Maintain the temperature of the samples to minimize the effect of heat.

  • Analysis:

    • After exposure, analyze the light-exposed sample and the dark control by a suitable stability-indicating method (e.g., HPLC-ELSD as described in Protocol 1).

    • Compare the results to assess for any degradation or changes in purity.

Visualizations

Stability_Troubleshooting_Workflow start Experiment with this compound issue Inconsistent or Unexpected Analytical Results? start->issue check_storage Verify Storage Conditions (Temp, Light, Moisture) issue->check_storage Yes pass Results Consistent issue->pass No check_solution Assess Solution Preparation and Age check_storage->check_solution check_ph Check pH of Solution (Potential D2 Exchange) check_solution->check_ph prepare_fresh Prepare Fresh Standard/Sample check_ph->prepare_fresh reanalyze Re-analyze prepare_fresh->reanalyze reanalyze->issue fail Issue Persists: Contact Technical Support reanalyze->fail

Caption: Troubleshooting workflow for unexpected analytical results.

Storage_Recommendations cluster_solid Solid this compound cluster_solution This compound Solutions solid_storage Store at Room Temperature solid_light Protect from Light solid_storage->solid_light solid_moisture Store in a Dry Place solid_light->solid_moisture solid_stability Stable for extended periods solid_moisture->solid_stability solution_storage Store at 2-8°C (Short-term) solution_ph Maintain Neutral pH solution_storage->solution_ph solution_light Protect from Light solution_ph->solution_light solution_stability Potential for D2 exchange and crystallization solution_light->solution_stability

Caption: Recommended storage conditions for this compound.

References

Troubleshooting poor recovery of D-Mannitol-13C,d2 in samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting poor recovery of D-Mannitol-13C,d2. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during sample analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of D-Mannitol. It is chemically identical to the unlabeled analyte but has a different mass due to the presence of carbon-13 and deuterium isotopes. This property allows it to be distinguished from the endogenous analyte by mass spectrometry (MS). It is used as an internal standard to correct for variability in sample preparation and analysis, such as extraction efficiency and matrix effects, thereby improving the accuracy and precision of quantification.

Q2: What are the typical causes of low recovery for a polar compound like this compound?

Due to its high polarity, this compound can be challenging to retain and extract efficiently. Common causes for low recovery include:

  • Inappropriate sample preparation technique: Using a method not suited for highly polar, water-soluble compounds.

  • Suboptimal Solid-Phase Extraction (SPE) parameters: Incorrect sorbent type, conditioning, washing, or elution solvents.

  • Poor retention on reversed-phase chromatography columns: As a polar molecule, it may have little retention on traditional C18 columns, eluting with the solvent front and being susceptible to matrix effects.

  • Matrix effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound in the mass spectrometer.

  • Adsorption to labware: Polar compounds can sometimes adsorb to the surfaces of plastic or glass vials and plates.

  • Sample stability issues: Degradation of the analyte during sample collection, storage, or processing.

Q3: What are the key physicochemical properties of D-Mannitol that I should consider?

Understanding the properties of D-Mannitol is crucial for developing a robust analytical method.

PropertyValueImplication for Analysis
Molecular Weight 182.17 g/mol Baseline for mass spectrometry settings.
Polarity HighHighly soluble in water and other polar solvents; poorly retained on non-polar stationary phases.
pKa ~13.5Not significantly ionized under typical LC-MS pH conditions.
logP (octanol-water) -3.1Indicates very low lipophilicity and preference for aqueous phases.
Solubility Freely soluble in waterSample preparation should be designed to handle aqueous matrices effectively.

Troubleshooting Guides

Guide 1: Low Recovery During Sample Preparation

This guide will help you diagnose and resolve issues related to the sample extraction and clean-up process.

Troubleshooting_Sample_Prep cluster_start Start cluster_problem Problem Identification cluster_spe Solid-Phase Extraction (SPE) cluster_ppt Protein Precipitation (PPT) cluster_adsorption Adsorption Issues cluster_solutions Potential Solutions start Poor Recovery of this compound problem_area Where is the loss occurring? start->problem_area spe_sorbent Sorbent Choice Incorrect? problem_area->spe_sorbent Using SPE ppt_solvent Precipitation Solvent Inefficient? problem_area->ppt_solvent Using PPT adsorption_labware Adsorption to Labware? problem_area->adsorption_labware General Issue solution_spe_sorbent Use a polar-modified reversed-phase or HILIC SPE sorbent. spe_sorbent->solution_spe_sorbent spe_conditioning Improper Conditioning? solution_spe_conditioning Ensure complete wetting with methanol, followed by equilibration with an aqueous solution. spe_conditioning->solution_spe_conditioning spe_loading Analyte Breakthrough During Loading? solution_spe_loading Decrease flow rate during loading. Dilute sample in a weak solvent. spe_loading->solution_spe_loading spe_wash Analyte Loss During Wash? solution_spe_wash Use a weaker wash solvent (higher aqueous content). spe_wash->solution_spe_wash spe_elution Incomplete Elution? solution_spe_elution Increase elution solvent strength (higher organic content) or volume. Use multiple elution steps. spe_elution->solution_spe_elution solution_ppt_solvent Test different organic solvents (e.g., acetonitrile, methanol, acetone). ppt_solvent->solution_ppt_solvent ppt_ratio Incorrect Solvent-to-Sample Ratio? solution_ppt_ratio Optimize the ratio (e.g., 3:1 or 4:1 solvent to plasma). ppt_ratio->solution_ppt_ratio ppt_pellet Analyte Co-precipitation with Protein Pellet? solution_ppt_pellet Vortex thoroughly and ensure complete protein precipitation before centrifugation. ppt_pellet->solution_ppt_pellet solution_adsorption Use low-binding microplates/tubes. Test different materials (polypropylene vs. glass). adsorption_labware->solution_adsorption

Guide 2: Poor Analytical Performance (LC-MS)

This guide addresses issues that may arise during the liquid chromatography and mass spectrometry analysis.

Troubleshooting_LCMS cluster_start Start cluster_problem Problem Identification cluster_chromatography Chromatography cluster_ms Mass Spectrometry cluster_stability Analyte Stability cluster_solutions Potential Solutions start Poor Peak Shape or Inconsistent Response problem_area What is the primary issue? start->problem_area chrom_retention Poor Retention/Peak Shape on RP column? problem_area->chrom_retention Chromatography Issue ms_ionization Ion Suppression/Enhancement? problem_area->ms_ionization MS Signal Issue stability_sample Degradation in Final Extract? problem_area->stability_sample Time-dependent Issue chrom_mobile_phase Incompatible Mobile Phase? solution_chrom_retention Use a HILIC or mixed-mode column. Optimize gradient. chrom_retention->solution_chrom_retention solution_chrom_mobile_phase Ensure mobile phase is compatible with HILIC (high organic). Add appropriate modifiers (e.g., ammonium formate). chrom_mobile_phase->solution_chrom_mobile_phase ms_settings Suboptimal MS Parameters? solution_ms_ionization Improve sample cleanup to remove interfering matrix components. Adjust chromatography to separate analyte from interferences. ms_ionization->solution_ms_ionization solution_ms_settings Optimize source parameters (e.g., spray voltage, gas flows, temperature). ms_settings->solution_ms_settings solution_stability Analyze samples promptly after preparation. Investigate stability at autosampler temperature. stability_sample->solution_stability

Experimental Protocols

Protocol 1: Protein Precipitation for this compound in Human Plasma

This protocol provides a general procedure for the extraction of this compound from plasma. Optimization may be required for specific matrices and instrumentation.

Materials:

  • Human plasma sample containing this compound

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes (low-binding recommended)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for LC-MS analysis.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen if concentration is needed.

  • Reconstitute the dried extract in a solvent compatible with the initial mobile phase conditions (e.g., 90:10 Acetonitrile:Water).

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Urine

This protocol outlines a general SPE method for cleaning up urine samples. The choice of sorbent and solvents should be optimized.

Materials:

  • Urine sample containing this compound

  • SPE cartridges (e.g., polar-modified reversed-phase or HILIC)

  • Methanol (for conditioning)

  • Deionized water (for equilibration)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., 90% Acetonitrile in water)

  • SPE manifold

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

  • Loading: Load the urine sample (pre-diluted with water if necessary) onto the cartridge at a slow, steady flow rate.

  • Washing: Pass 1 mL of the wash solvent through the cartridge to remove interfering substances.

  • Elution: Elute the this compound with 1 mL of the elution solvent into a collection tube.

  • The eluate can be directly injected or evaporated and reconstituted for LC-MS analysis.

Data Presentation

The following table summarizes potential causes of low recovery and suggested solutions.

Problem CategorySpecific IssuePotential CauseSuggested Solution
Sample Preparation Low recovery after Protein PrecipitationAnalyte co-precipitates with proteins.Optimize the precipitation solvent and sample-to-solvent ratio. Ensure vigorous vortexing.
Low recovery after SPEInappropriate sorbent for a polar analyte.Use a polar-modified reversed-phase or HILIC SPE sorbent.
Analyte breaks through during sample loading.Decrease the loading flow rate. Dilute the sample in a weak solvent.
Analyte is lost during the wash step.Use a weaker (more aqueous) wash solvent.
Incomplete elution of the analyte.Increase the strength (organic content) or volume of the elution solvent.
LC-MS Analysis Poor peak shape/retentionUsing a standard C18 reversed-phase column.Switch to a HILIC or mixed-mode column designed for polar compounds.
Inconsistent MS signalMatrix effects (ion suppression or enhancement).Improve sample clean-up. Adjust chromatography to separate the analyte from interfering matrix components.
General Analyte loss at various stagesAdsorption to labware.Use low-binding tubes and plates. Test different materials (e.g., polypropylene vs. glass).
Analyte instability.Keep samples cold during processing. Analyze samples as soon as possible after preparation. Perform stability tests (e.g., freeze-thaw, bench-top).

Addressing matrix effects in D-Mannitol-13C,d2 quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of D-Mannitol-13C,d2 using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as D-Mannitol, by co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] For this compound, which often serves as a stable isotope-labeled (SIL) internal standard, matrix effects can impact it and the native analyte differently if they do not co-elute perfectly, leading to inaccurate quantification.[2][4]

Q2: Why is a stable isotope-labeled internal standard like this compound used?

A2: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for mitigating matrix effects in LC-MS/MS analysis.[1][4][5] Since a SIL-IS has nearly identical physicochemical properties to the analyte of interest (native D-Mannitol), it will co-elute chromatographically and experience similar ionization suppression or enhancement.[4] By measuring the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[2]

Q3: Can I still get inaccurate results even when using this compound as an internal standard?

A3: Yes, while a SIL-IS is highly effective, inaccuracies can still occur. Potential issues include:

  • Chromatographic Separation: If the this compound (containing deuterium) separates from the native D-Mannitol due to the deuterium isotope effect, they may not experience the same matrix effect, leading to quantification errors.[2]

  • High Levels of Ion Suppression: If the matrix effect is severe, the signal for both the analyte and the internal standard can be suppressed to a point where the sensitivity of the assay is compromised.[4]

  • Variable Matrix Effects: The composition of the matrix can vary between different samples, leading to inconsistent matrix effects that may not be fully compensated for by the internal standard.[6]

Q4: What are the common sources of matrix effects in biological samples?

A4: In biological matrices like plasma, serum, and urine, common sources of matrix effects include:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in ESI-MS.

  • Salts and Buffers: High concentrations of salts can suppress the ionization of the analyte.

  • Endogenous Metabolites: Other small molecules present in the biological sample can co-elute with D-Mannitol and interfere with its ionization.[7]

  • Proteins: Although typically removed during sample preparation, residual proteins can still contribute to matrix effects.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor reproducibility of analyte/IS ratio across different sample lots. Variable matrix effects between sample lots.[6]1. Optimize Sample Preparation: Employ more rigorous cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[8][9][10] 2. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.[10] 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, but ensure the analyte concentration remains above the limit of quantification.[11]
Low signal intensity for both D-Mannitol and this compound. Significant ion suppression.1. Improve Chromatographic Separation: Modify the mobile phase composition, gradient profile, or switch to a different column chemistry (e.g., HILIC for polar compounds like mannitol) to separate the analyte from the interfering compounds.[12] 2. Enhance Sample Cleanup: Use a more selective sample preparation technique. For example, mixed-mode SPE can be very effective at removing a broad range of interferences.[9] 3. Check for Phospholipid Contamination: If analyzing plasma or serum, implement a specific phospholipid removal step.
Inconsistent peak shapes or retention time shifts for D-Mannitol. Matrix components are affecting the chromatographic behavior of the analyte.[3]1. Re-evaluate Sample Preparation: Ensure the final extract is compatible with the mobile phase to avoid solvent effects that can distort peak shape. 2. Optimize LC Method: A slower gradient or a different stationary phase may improve peak shape and resolution from interfering peaks.
Analyte/IS ratio is not consistent across the calibration curve. Non-linear response due to matrix effects or detector saturation.1. Assess Matrix Effect at Different Concentrations: The matrix effect may vary with analyte concentration. Evaluate this during method development. 2. Narrow the Calibration Range: If non-linearity is observed at the higher end, it may be due to detector saturation. Adjust the calibration range accordingly.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol allows for the quantitative evaluation of ion suppression or enhancement.

Objective: To determine the percentage of matrix effect on the D-Mannitol signal.

Procedure:

  • Prepare Solution A: A standard solution of D-Mannitol at a known concentration (e.g., a mid-range QC sample) in a clean solvent (e.g., mobile phase).

  • Prepare Solution B: A blank matrix sample (e.g., plasma, urine) is processed through the entire sample preparation procedure. The final extract is then spiked with D-Mannitol to the same final concentration as Solution A.

  • Analysis: Inject both solutions into the LC-MS/MS system and record the peak area for D-Mannitol.

  • Calculation: The matrix effect is calculated using the following formula:

    • Matrix Effect (%) = (Peak Area in Solution B / Peak Area in Solution A) * 100%

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Comparison of Sample Preparation Techniques

Objective: To select the most effective sample preparation method for reducing matrix effects.

Procedure:

  • Select Techniques: Choose at least three common sample preparation methods to compare:

    • Protein Precipitation (PPT)

    • Liquid-Liquid Extraction (LLE)

    • Solid-Phase Extraction (SPE)[9]

  • Process Samples: Take aliquots of a pooled blank matrix and process them using each of the selected methods.

  • Assess Matrix Effects: For each preparation method, perform the "Quantitative Assessment of Matrix Effects" protocol described above.

  • Evaluate Recovery: Separately, determine the analyte recovery for each method to ensure that the chosen technique provides efficient extraction of D-Mannitol.

  • Select Optimal Method: The best method will be the one that provides the highest analyte recovery with a matrix effect closest to 100%.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Conclusion
Protein Precipitation9545 (Suppression)High recovery but significant matrix effects.[9]
Liquid-Liquid Extraction7085 (Suppression)Lower recovery but reduced matrix effects.[9]
Solid-Phase Extraction9098 (Minimal Effect)Good recovery and effective removal of interferences.[9]

Note: The values in this table are illustrative and will vary depending on the specific matrix and analyte.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Add_IS Add this compound Internal Standard Sample->Add_IS Cleanup Sample Cleanup (SPE, LLE, or PPT) Add_IS->Cleanup Extract Final Extract Cleanup->Extract Inject Inject into LC-MS/MS Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Peak_Area Measure Peak Areas (Analyte & IS) Detect->Peak_Area Ratio Calculate Analyte/IS Peak Area Ratio Peak_Area->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify

Caption: Workflow for D-Mannitol quantification using a SIL-IS.

Matrix_Effect_Logic cluster_ideal Ideal Scenario (No Matrix Effect) cluster_real Real Scenario (With Matrix Effect) Analyte_Ideal Analyte Signal Ratio_Ideal Analyte/IS Ratio = X Suppression Ion Suppression (Matrix Effect) Analyte_Ideal->Suppression affects IS_Ideal IS Signal IS_Ideal->Suppression affects Analyte_Real Analyte Signal (Suppressed by 50%) Ratio_Real Analyte/IS Ratio ≈ X IS_Real IS Signal (Suppressed by 50%) Conclusion Conclusion: The ratio remains consistent, correcting for the matrix effect. Ratio_Real->Conclusion Suppression->Analyte_Real results in Suppression->IS_Real results in

Caption: Logic of matrix effect correction with a SIL-IS.

References

Data analysis strategies for D-Mannitol-13C,d2 tracer studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using D-Mannitol-13C,d2 as a tracer in metabolic studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications in tracer studies?

A1: this compound is a stable isotope-labeled version of D-Mannitol, a sugar alcohol. It contains one Carbon-13 (13C) atom and two deuterium (d2) atoms at a specific position. Its primary application is as a tracer in metabolic research, most notably in studies of intestinal permeability. Because it is largely unmetabolized in humans, its appearance in urine after oral ingestion can be a reliable marker for transport across the intestinal barrier[1][2]. It is also used in studies of cellular osmolarity and can be a tool to investigate specific metabolic pathways in organisms that do metabolize mannitol[1][3].

Q2: Why use this compound instead of unlabeled D-Mannitol?

A2: The use of 13C-labeled mannitol is superior for measuring intestinal permeability as it avoids issues with baseline contamination from dietary sources of unlabeled mannitol[4]. This leads to more accurate and reliable quantification of intestinal transport. The additional deuterium labeling in this compound can further shift the mass-to-charge ratio (m/z), enhancing its distinction from naturally occurring mannitol isotopes in mass spectrometry analysis.

Q3: What are the key considerations for designing a this compound tracer experiment?

A3: Key considerations include:

  • Tracer Purity: Ensure the isotopic purity of the this compound tracer to allow for accurate correction of natural isotope abundance.

  • Dosage and Administration: The amount of tracer administered should be sufficient for detection but not so high as to perturb the biological system being studied.

  • Sampling Time Points: The timing of sample collection (e.g., urine, plasma) is critical to capture the dynamics of absorption and excretion. For steady-state analysis, sufficient time must be allowed for the tracer to distribute throughout the relevant metabolic pools.

  • Analytical Method: A validated, sensitive, and specific analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is required for accurate quantification.

  • Correction for Natural Abundance: It is crucial to correct for the natural abundance of 13C and other isotopes in your samples and standards to accurately determine the isotopic enrichment from the tracer.

Troubleshooting Guides

Mass Spectrometry Data Analysis
Issue Potential Cause(s) Troubleshooting Steps
Low signal intensity for this compound 1. Inefficient ionization. 2. Suboptimal MS parameters (e.g., collision energy). 3. Poor sample recovery during extraction. 4. Insufficient dose of the tracer.1. Optimize electrospray ionization (ESI) source parameters. Mannitol is often analyzed in negative ion mode. 2. Perform a compound optimization by infusing a standard of this compound to determine the optimal precursor/product ion pair and collision energy. 3. Evaluate your sample preparation protocol for extraction efficiency. Consider a spike-in recovery experiment. 4. Review the experimental design to ensure an adequate amount of tracer was administered.
High background or interfering peaks 1. Contamination from labware or reagents. 2. Co-elution of isobaric compounds. 3. Matrix effects from the biological sample (e.g., urine, plasma).1. Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned. 2. Optimize the liquid chromatography method to improve separation. Consider a longer gradient or a different column chemistry. 3. Evaluate and mitigate matrix effects by using a stable isotope-labeled internal standard, optimizing sample dilution, or employing more extensive sample cleanup procedures like solid-phase extraction (SPE).
Inaccurate quantification of isotopic enrichment 1. Incorrect correction for natural isotope abundance. 2. Isotope effects influencing fragmentation or chromatography. 3. Non-linearity of detector response.1. Use appropriate algorithms or software to correct for the natural abundance of all relevant isotopes in both the tracer and the analyte. 2. While generally minimal for 13C, significant deuterium labeling can sometimes lead to slight shifts in retention time. Ensure the integration window for your analyte peaks is appropriate. 3. Prepare a calibration curve with a suitable range of concentrations to ensure the measurements fall within the linear dynamic range of the instrument.
Unexpected isotopologues detected 1. In-source fragmentation of the tracer or other metabolites. 2. Metabolic transformation of the this compound tracer.1. Optimize MS source conditions to minimize in-source fragmentation. 2. If metabolism is suspected, analyze samples for expected downstream metabolites. This could indicate the activity of pathways such as the conversion of mannitol to fructose.
Sample Preparation
Issue Potential Cause(s) Troubleshooting Steps
Poor recovery of this compound 1. Inefficient protein precipitation. 2. Analyte loss during solvent evaporation or transfer steps. 3. Suboptimal pH during extraction.1. Ensure complete protein precipitation by using ice-cold solvents (e.g., methanol, acetonitrile) and adequate vortexing and centrifugation. 2. Minimize sample transfer steps. If using a nitrogen evaporator, ensure the gas stream is gentle and the temperature is not excessive. 3. Mannitol is stable over a range of pH values, but ensure the pH of your extraction solvent is compatible with your overall workflow.
Sample variability between replicates 1. Inconsistent sample collection or storage. 2. Pipetting errors during sample preparation. 3. Incomplete vortexing or mixing.1. Standardize sample collection procedures and store all samples under identical conditions (e.g., -80°C) until analysis. 2. Use calibrated pipettes and ensure proper pipetting technique. 3. Ensure all samples are thoroughly mixed at each step of the preparation process.

Experimental Protocols

Sample Preparation for this compound Analysis from Urine
  • Thaw and Vortex: Thaw frozen urine samples at room temperature and vortex thoroughly.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet any particulate matter.

  • Dilution: Transfer an aliquot of the supernatant to a new microcentrifuge tube and dilute with an appropriate volume of internal standard solution (containing a known concentration of a suitable internal standard, such as a commercially available D-Mannitol with a different isotopic labeling pattern).

  • Vortex and Transfer: Vortex the diluted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound
  • Liquid Chromatography (LC):

    • Column: A column suitable for polar compounds, such as an amide or HILIC column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient from high organic to high aqueous to ensure retention and elution of the polar mannitol.

    • Flow Rate: A typical flow rate for a standard analytical column would be in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for sugar alcohols.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions should be optimized for your instrument. Based on available data, the following are good starting points[5]:

      • Unlabeled Mannitol (for background monitoring): Precursor m/z 181.05 -> Product m/z 89

      • 13C(1)-Mannitol: Precursor m/z 182.05 -> Product m/z 89

      • This compound: The precursor m/z would be approximately 185. The product ion would likely be similar to unlabeled mannitol, but this should be confirmed by direct infusion.

    • Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.

Data Presentation

Table 1: Example MRM Parameters for Mannitol Isotopologues
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
D-Mannitol (unlabeled)181.189.150-20
This compound185.190.150-20
Internal Standard (e.g., 13C6-Mannitol)187.192.150-20

Note: These values are illustrative and should be optimized on your specific mass spectrometer.

Table 2: Hypothetical Isotopic Enrichment in a Cell Culture Experiment

This table illustrates how data on isotopic enrichment in downstream metabolites could be presented. This is a hypothetical example assuming a cell line that can metabolize mannitol.

MetaboliteM+0 (Unlabeled) Abundance (%)M+1 (13C) Abundance (%)M+3 (13C,d2) Abundance (%)
Mannitol 5.20.594.3
Fructose 85.11.213.7
Fructose-6-Phosphate 92.40.86.8

Visualization of Metabolic Pathways

Below are diagrams representing key concepts in this compound tracer studies.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Tracer Administration Tracer Administration Sample Collection Sample Collection Tracer Administration->Sample Collection Biological System Sample Preparation Sample Preparation Sample Collection->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Results Results Data Processing->Results

Caption: Experimental workflow for this compound tracer studies.

mannitol_metabolism cluster_info Metabolic Fate mannitol This compound fructose Fructose (labeled) mannitol->fructose Mannitol Dehydrogenase f6p Fructose-6-Phosphate (labeled) fructose->f6p Fructokinase glycolysis Glycolysis f6p->glycolysis info Tracer enters central carbon metabolism

Caption: Simplified metabolic pathway of D-Mannitol.

References

Dealing with isotopic impurities in D-Mannitol-13C,d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Mannitol-13C,d2. The following sections address common issues related to isotopic impurities and provide detailed guidance on their identification, quantification, and the correction of experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the common isotopic impurities in this compound and why are they a concern?

A1: this compound is a stable isotope-labeled compound used as a tracer or internal standard in various analytical studies.[1] Isotopic impurities are molecules of D-Mannitol with a different isotopic composition than the target this compound. These impurities can arise during synthesis and purification processes.[]

The primary concern with isotopic impurities is their potential to interfere with the accuracy and precision of quantitative analyses.[3] In techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, these impurities can lead to overlapping signals and incorrect measurement of the isotopically labeled compound, potentially resulting in misinterpretation of experimental data.[4][5]

Common Isotopic Impurities in this compound:

ImpurityDescriptionPotential Impact
Unlabeled D-Mannitol (M+0) Contains only the naturally abundant isotopes (¹²C, ¹H).Underestimation of the labeled compound's concentration.
D-Mannitol-13C (M+1) Contains one ¹³C atom but no deuterium.Can interfere with the M+1 peak of the target compound arising from natural abundance.
D-Mannitol-d1 (M+1) Contains one deuterium atom but no ¹³C.Similar interference at the M+1 mass isotopologue.
D-Mannitol-d2 (M+2) Contains two deuterium atoms but no ¹³C.Can directly overlap with a fragment of the target compound.
D-Mannitol-13C,d1 (M+2) Contains one ¹³C and one deuterium atom.Can interfere with the quantification of the target M+3 signal.
Q2: How can I assess the isotopic purity of my this compound sample?

A2: The isotopic purity of this compound is typically determined using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy.[6][7]

  • Mass Spectrometry (MS): High-resolution MS, particularly Time-of-Flight (TOF) or Orbitrap-based instruments, can resolve the different isotopologues of mannitol based on their precise mass-to-charge ratios.[8][9] By analyzing the isotopic distribution pattern, the relative abundance of each isotopic impurity can be quantified.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹³C-NMR and ²H-NMR can be employed to determine isotopic purity.[10][11] In ¹³C-NMR, the signals corresponding to the ¹³C-labeled carbon will show coupling to deuterium, allowing for the differentiation of labeled and unlabeled species.[12] ²H-NMR directly detects the deuterium nuclei, providing a quantitative measure of deuteration.[7]

The following table summarizes a hypothetical isotopic purity analysis of two different batches of this compound.

Table 1: Isotopic Purity Analysis of this compound Batches

IsotopologueBatch A (Abundance %)Batch B (Abundance %)
This compound (Target)98.599.2
D-Mannitol-13C,d10.80.5
D-Mannitol-d20.40.2
D-Mannitol-13C0.20.1
Unlabeled D-Mannitol0.1<0.1
Q3: My experimental results show unexpected peaks near my target compound. Could these be isotopic impurities?

A3: Yes, it is highly probable. The presence of isotopic impurities will result in additional peaks in your mass spectrum or NMR spectrum. In mass spectrometry, these will appear at different m/z values corresponding to the masses of the impurity isotopologues. For instance, if your target this compound has a mass of M+3 relative to the unlabeled compound, you might see peaks at M+0, M+1, and M+2 corresponding to the impurities listed in the table above.[13]

The workflow for investigating unexpected peaks is illustrated in the diagram below.

G A Unexpected Peak Observed B Review Isotopic Distribution of Target Compound A->B Hypothesize Impurity C Compare with Certificate of Analysis (CoA) B->C Initial Check D Perform High-Resolution MS Analysis C->D If Discrepancy Found E Perform NMR Analysis (13C or 2H) C->E For Structural Confirmation F Identify and Quantify Impurities D->F E->F G Correct Experimental Data F->G Apply Correction Factors

Caption: Workflow for troubleshooting unexpected experimental peaks.

Troubleshooting Guides

Problem 1: Inaccurate quantification in a metabolic flux experiment.

Symptom: The calculated enrichment of a metabolite derived from this compound is lower than expected, suggesting a dilution effect.

Possible Cause: The presence of unlabeled or partially labeled D-Mannitol in the tracer stock solution. These impurities will compete with the fully labeled tracer, leading to a lower incorporation of the ¹³C and deuterium labels into the downstream metabolites.

Solution:

  • Quantify the Isotopic Purity of the Tracer: Use HRMS or NMR to determine the exact isotopic distribution of your this compound stock.

  • Correct for Isotopic Impurities: Employ a correction algorithm to account for the presence of natural abundance isotopes and the measured isotopic impurities in your tracer.[4][14][15] Several software packages and tools are available for this purpose, such as IsoCorrectoR.[4]

Experimental Protocol: Correction for Isotopic Impurities in Mass Spectrometry Data

  • Acquire Data: Analyze your this compound standard and your experimental samples using high-resolution mass spectrometry.

  • Determine Isotopic Distribution of Standard: From the HRMS data of the standard, determine the relative abundance of each isotopologue (M+0, M+1, M+2, M+3, etc.).

  • Construct a Correction Matrix: Create a matrix that describes the contribution of each isotopologue in the tracer to the measured mass isotopomer distribution in your samples.

  • Apply Correction: Use the correction matrix to mathematically remove the contribution of the impurities from your experimental data. This will yield a corrected mass isotopomer distribution that reflects the true enrichment from the this compound tracer.

G cluster_0 Data Acquisition cluster_1 Data Correction cluster_2 Result A Analyze this compound Standard (HRMS) C Determine Isotopic Distribution of Standard A->C B Analyze Experimental Samples (HRMS) E Apply Correction to Sample Data B->E D Construct Correction Matrix C->D D->E F Corrected Mass Isotopomer Distribution E->F

Caption: Data correction workflow for isotopic impurities.

Problem 2: Overlapping signals in NMR spectroscopy.

Symptom: In a ¹³C-NMR spectrum, the signal for the labeled carbon in this compound is broad or shows multiple overlapping peaks that are difficult to integrate accurately.

Possible Cause: The presence of different isotopologues (e.g., D-Mannitol-13C,d1 and D-Mannitol-13C) in addition to the target this compound. The different numbers of deuterium atoms attached to or near the ¹³C atom will result in different coupling patterns and isotopic shifts, leading to signal overlap.

Solution:

  • Optimize NMR Acquisition Parameters: Increase the resolution and acquisition time to better resolve the overlapping signals.

  • Utilize 2D NMR: Techniques like HSQC (Heteronuclear Single Quantum Coherence) can help to disperse the signals into a second dimension, aiding in the identification and quantification of the different species.

  • Consider ²H-NMR: If the primary interest is in the deuterium labeling, a direct ²H-NMR experiment will provide cleaner, more easily quantifiable signals for the deuterated species.

Experimental Protocol: Isotopic Purity Assessment by ¹³C-NMR

  • Sample Preparation: Dissolve a known quantity of this compound in a suitable deuterated solvent (e.g., D₂O).

  • Acquisition: Acquire a quantitative ¹³C-NMR spectrum. Ensure a long relaxation delay to allow for full relaxation of the carbon nuclei for accurate integration.

  • Data Processing: Process the spectrum and carefully integrate the signals corresponding to the ¹³C-labeled carbon.

  • Analysis: The signal for the carbon in this compound will be split into a multiplet due to coupling with the two deuterium atoms. The signals for impurities like D-Mannitol-13C,d1 (split by one deuterium) and D-Mannitol-13C (singlet, assuming proton decoupling) will appear at slightly different chemical shifts. The relative integrals of these signals will give the isotopic purity.

G A Prepare Sample in D2O B Acquire Quantitative 13C-NMR A->B C Process Spectrum B->C D Integrate Signals of Isotopologues C->D E Calculate Isotopic Purity D->E

Caption: Protocol for ¹³C-NMR based isotopic purity determination.

References

Enhancing sensitivity for low-level D-Mannitol-13C,d2 detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of D-Mannitol-13C,d2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the sensitivity of low-level this compound detection.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in analytical studies?

A1: this compound is a stable isotope-labeled version of D-Mannitol, containing one Carbon-13 atom and two deuterium atoms. It is commonly used as an internal standard in quantitative analysis by methods such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR).[1] The use of a stable isotope-labeled internal standard is crucial for high accuracy and reproducibility, as it behaves chemically identically to the analyte (unlabeled D-Mannitol) and can compensate for variations in sample preparation, injection volume, and matrix effects.[2][3]

Q2: Why is 13C-Mannitol preferred over unlabeled mannitol for intestinal permeability tests?

A2: Unlabeled D-Mannitol is naturally present in various foods and commercial products, which can lead to elevated and variable baseline measurements in urine. This contamination can interfere with the interpretation of intestinal permeability tests.[4][5] Using 13C-Mannitol, which is rare in nature, significantly reduces baseline contamination (approximately 20-fold lower) and avoids issues with erratic excretions from dietary sources, leading to a more accurate assessment of intestinal permeability.[5]

Q3: What are the typical limits of detection (LOD) and quantification (LOQ) for D-Mannitol using LC-MS/MS?

A3: The limits of detection and quantification can vary depending on the specific instrumentation and methodology. However, validated UPLC-MS/MS methods have reported an LOD of 2 µg/mL and an LOQ of 10 µg/mL for mannitol in urine.[2] Another study using tandem HPLC-mass spectrometry reported an LOQ for mannitol as low as 0.029 pg/mL, though for routine testing, a higher LOQ of 0.3 pg/mL was set.[5]

Q4: Can derivatization improve the detection sensitivity of D-Mannitol?

A4: Yes, chemical derivatization can enhance the analytical performance of compounds like mannitol, which may have weak UV absorption or poor ionization efficiency. Derivatization of hydroxyl groups can improve chromatographic separation and detection sensitivity, particularly for HPLC with fluorescence or UV detection.[6] For mass spectrometry, while not always necessary due to its inherent sensitivity, derivatization can sometimes improve ionization efficiency and reduce matrix effects.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of low-level this compound.

Issue 1: Low Signal Intensity or Poor Sensitivity

Possible Causes:

  • Suboptimal mass spectrometry parameters.

  • Inefficient sample extraction or cleanup.

  • Matrix effects leading to ion suppression.

  • Poor chromatographic peak shape.

  • Degradation of the analyte.

Troubleshooting Steps:

  • Optimize MS Parameters:

    • Ensure the correct precursor and product ions are selected for this compound.

    • Perform a compound optimization (infusion) to determine the optimal collision energy and other source parameters (e.g., capillary temperature, in-source CID voltage).[7]

    • Consider using a more sensitive instrument if available.[2]

  • Improve Sample Preparation:

    • For protein-containing samples, ensure complete deproteinization using methods like perchloric acid precipitation followed by neutralization.[8]

    • Evaluate the extraction recovery. A recovery of over 90% is considered good.[2]

    • Minimize the matrix effect, which should ideally be less than 15%.[2]

  • Enhance Chromatography:

    • Ensure the use of an appropriate column, such as a HILIC-ZIC® column for separating polar compounds like mannitol.[9]

    • Optimize the mobile phase composition and gradient to achieve better peak focusing and separation from interfering compounds.

    • Check for and resolve any issues causing peak tailing or broadening, such as column degradation or improper mobile phase pH.

  • Consider Derivatization:

    • If sensitivity remains an issue after optimizing the above parameters, consider derivatization of the hydroxyl groups to improve ionization efficiency.[6]

Issue 2: High Background Noise or Baseline Contamination

Possible Causes:

  • Contamination from labware or reagents.

  • Presence of interfering substances in the sample matrix.

  • Carryover from previous injections.

Troubleshooting Steps:

  • Identify and Eliminate Contamination Sources:

    • Use high-purity solvents and reagents.

    • Thoroughly clean all glassware and plasticware.

    • Run method blanks (solvent and matrix blanks) to identify the source of contamination.

  • Improve Chromatographic Separation:

    • Modify the LC gradient to better separate the analyte from background noise.

    • Ensure that the selected mass transitions are specific to this compound to minimize interference.

  • Address Carryover:

    • Implement a robust autosampler wash protocol, using a strong solvent to clean the needle and injection port between samples.

    • Inject blank samples after high-concentration samples to assess and mitigate carryover.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start_node Low Sensitivity for This compound Detected p1 Check Mass Spectrometer Tuning & Calibration start_node->p1 Start Troubleshooting decision_node decision_node process_node process_node end_node Sensitivity Enhanced d1 Is MS Performance Optimal? p1->d1 p2 Review Sample Preparation Protocol d1->p2 Yes p1a Retune and Calibrate Mass Spectrometer d1->p1a No d2 Is Recovery >90% and Matrix Effect <15%? p2->d2 p1a->p1 p3 Evaluate Chromatography d2->p3 Yes p2a Optimize Extraction and Cleanup Steps d2->p2a No d3 Are Peak Shape and Resolution Acceptable? p3->d3 p2a->p2 p4 Consider Advanced Techniques d3->p4 Yes p3a Optimize LC Method (Gradient, Column, Mobile Phase) d3->p3a No d4 Is Derivatization Feasible? p4->d4 p3a->p3 d4->end_node No p4a Develop and Validate Derivatization Protocol d4->p4a Yes p4a->end_node

Caption: Troubleshooting workflow for low sensitivity detection.

Quantitative Data Summary

The following tables summarize key performance metrics from validated LC-MS/MS methods for mannitol detection.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMatrixMethodLODLOQReference
MannitolUrineUPLC-MS/MS2 µg/mL10 µg/mL[2]
LactuloseUrineUPLC-MS/MS0.5 µg/mL2.5 µg/mL[2]
Mannitol-HPLC-MS/MS0.021 pg/mL0.029 pg/mL[5]
Lactulose-HPLC-MS/MS0.018 - 0.051 pg/mL0.063 pg/mL[5]
D-MannitolWaterHPLC-ELSD5 µg/mL10 µg/mL[10]

Table 2: Precision and Accuracy of a Validated UPLC-MS/MS Method for Mannitol

ParameterConcentration (µg/mL)CV (%)Accuracy (%)Reference
Within-Run 201.398.9[3]
6001.698.8[3]
Between-Run 202.996.6[3]
6001.997.5[3]

Experimental Protocols

Protocol 1: UPLC-MS/MS for Urinary Lactulose and Mannitol

This protocol is adapted from a validated method for determining the lactulose/mannitol ratio in urine.[2][3]

1. Materials and Reagents:

  • D-Mannitol and Lactulose standards

  • D-Mannitol-1-13C,1-1-d2 and Lactulose-13C12 internal standards (IS)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid

2. Standard and Sample Preparation:

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of stock solutions. For mannitol, a typical range is 10-640 µg/mL.[2]

  • Internal Standard Solution: Dilute D-Mannitol-1-13C,1-1-d2 and Lactulose-13C12 stock solutions with acetonitrile to a final working concentration (e.g., 5 µg/mL for mannitol IS).[2]

  • Urine Sample Preparation:

    • Thaw urine samples at room temperature.

    • Vortex and centrifuge at 1,500 g for 10 minutes.

    • Add 10 µL of the supernatant to 990 µL of the internal standard working solution.

    • Vortex and transfer to an autosampler vial.

3. UPLC-MS/MS Conditions:

  • UPLC System: Waters Acquity UPLC or similar.

  • Column: ACQUITY UPLC® BEH Amide column (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient optimized for the separation of mannitol and lactulose (e.g., maintain high organic content initially, then ramp down). A 5-minute run time can be achieved.[2][3]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for these analytes.[9]

  • Data Acquisition: Multiple Reaction Monitoring (MRM). Select appropriate precursor and product ion transitions for mannitol, lactulose, and their respective internal standards.

4. Data Analysis:

  • Integrate the peak areas for the analytes and their corresponding internal standards.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of mannitol and lactulose in the unknown samples using the calibration curve.

Experimental Workflow Diagram

Caption: General workflow for D-Mannitol analysis by UPLC-MS/MS.

References

Validation & Comparative

D-Mannitol-13C,d2 vs. 12C-Mannitol for Intestinal Permeability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The assessment of intestinal permeability is a critical component in understanding the pathophysiology of numerous gastrointestinal and systemic diseases. The dual-sugar absorption test, traditionally employing lactulose and 12C-mannitol, is a widely used method for this purpose. However, the ubiquitous nature of 12C-mannitol in various foods and commercial products can lead to significant baseline contamination, potentially confounding test results. This guide provides an objective comparison of D-Mannitol-13C,d2 (a stable isotope-labeled mannitol) and conventional 12C-mannitol for the in vivo measurement of intestinal permeability, supported by experimental data.

Performance Comparison: The Superiority of Labeled Mannitol

The primary advantage of using this compound lies in its significantly lower and more consistent baseline levels in urine compared to its unlabeled counterpart, 12C-mannitol.[1][2][3] Inadvertent dietary consumption of 12C-mannitol can interfere with the accurate interpretation of permeability tests.[1][2][3][4][5] Experimental data from studies in healthy volunteers have demonstrated that this compound exhibits approximately 20-fold lower baseline contamination than 12C-mannitol.[1][2][3] This lower baseline allows for a greater and more sensitive detection of changes in small intestinal permeability.[1]

Studies have conclusively shown that baseline excretion of 12C-mannitol is prevalent, whereas this compound provides a cleaner signal, thus avoiding issues with erratic excretions during the testing period.[1][6] This makes this compound a superior probe for accurately assessing small intestinal permeability.[3][6]

Quantitative Data Summary

The following table summarizes the key quantitative findings from a comparative study where healthy volunteers were co-administered 12C-mannitol and 13C-mannitol.

Parameter12C-MannitolD-Mannitol-13CKey FindingReference
Baseline Contamination High and variable~20-fold lower than 12C-mannitolD-Mannitol-13C offers a significantly cleaner baseline for permeability assessment.[1][2][3]
Mean Cumulative Excretion (24h) 78 mg (after 100 mg ingestion)31 mg (after 100 mg ingestion)The excretion pattern of D-Mannitol-13C is more physiologically expected.[1]
Excretion Pattern (8-24h) Continued to peakDropped significantlySuggests potential for inadvertent contamination or colonic microbial production of 12C-mannitol during the later testing period.[1]

Experimental Protocols

The following is a detailed methodology for a comparative intestinal permeability study using both labeled and unlabeled mannitol.

Subject Preparation and Dosing
  • Fasting: Participants are required to fast overnight for a minimum of 8 hours prior to the test.

  • Baseline Urine Collection: A baseline urine sample is collected immediately before the administration of the sugar solution.[1]

  • Test Solution Administration: A solution containing 100 mg of D-Mannitol-13C, 100 mg of 12C-mannitol, and 1000 mg of lactulose dissolved in 250 mL of water is orally administered to the subjects.[1]

Sample Collection and Processing
  • Timed Urine Collections: Urine is collected in separate pools for the following time intervals post-ingestion: 0-2 hours, 2-8 hours, and 8-24 hours.[1]

  • Sample Storage: The total volume of urine for each collection period is measured, and aliquots are stored at -80°C until analysis.[7]

Analytical Methodology
  • Sample Preparation: Urine samples are prepared for analysis, which may include a dilution step. For instance, samples can be diluted in a solution of 80:20 acetonitrile/water (v/v) for hydrophilic interaction liquid chromatography (HILIC) measurements.[7]

  • Chromatography and Mass Spectrometry: The concentrations of urinary sugars are measured using tandem high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS).[1][2][3][4] This technique allows for the distinct separation and quantification of D-Mannitol-13C and 12C-mannitol based on their mass-to-charge ratios.[1][2][3]

  • Quantification: The amount of each sugar excreted in the urine is calculated, and the ratio of lactulose to mannitol is often used as the primary measure of intestinal permeability.[7]

Visualizing the Experimental Workflow and Comparison

The following diagrams illustrate the experimental workflow and the logical comparison between the two mannitol probes.

G cluster_prep Preparation Phase cluster_admin Administration Phase cluster_collection Collection Phase cluster_analysis Analysis Phase Fasting Overnight Fast (≥8h) BaselineUrine Baseline Urine Collection Fasting->BaselineUrine OralDose Oral Administration of 13C-Mannitol, 12C-Mannitol, & Lactulose Solution UrineCollection1 Urine Collection (0-2h) OralDose->UrineCollection1 UrineCollection2 Urine Collection (2-8h) UrineCollection1->UrineCollection2 UrineCollection3 Urine Collection (8-24h) UrineCollection2->UrineCollection3 HPLCMS HPLC-MS/MS Analysis UrineCollection3->HPLCMS Quantification Quantification of Urinary Sugars HPLCMS->Quantification PermeabilityRatio Calculation of Permeability Ratio Quantification->PermeabilityRatio

Intestinal Permeability Assay Workflow.

G cluster_13C This compound cluster_12C 12C-Mannitol cluster_shared Shared Characteristics LowBaseline Low Baseline Contamination HighSensitivity High Sensitivity LowBaseline->HighSensitivity AccurateResults Accurate Permeability Assessment HighSensitivity->AccurateResults Probe Probe for Small Intestinal Permeability AccurateResults->Probe HighBaseline High Baseline Contamination (Dietary Sources) PotentialConfounding Potential for Confounding Results HighBaseline->PotentialConfounding LessAccurate Less Accurate Permeability Assessment PotentialConfounding->LessAccurate LessAccurate->Probe

Comparative Logic of Mannitol Probes.

References

A Comparative Guide to D-Mannitol-13C,d2 and Other Tracers for In Vivo Intestinal Permeability Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of D-Mannitol-13C,d2 with other commonly used tracers in metabolic studies, specifically focusing on the in vivo assessment of intestinal permeability. Alterations in intestinal permeability, often referred to as "leaky gut," are implicated in a wide range of gastrointestinal and systemic diseases, making accurate measurement crucial for both research and clinical applications.[1][2] This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate tracer for your research needs.

Overview of Tracers for Intestinal Permeability

The assessment of intestinal permeability typically involves the oral administration of non-metabolized probe molecules and the subsequent measurement of their excretion in urine. The principle lies in the differential absorption of probes of varying sizes. Small, readily absorbed molecules like mannitol primarily traverse the intestinal barrier via the transcellular route (through cells), reflecting the absorptive capacity of the small intestine. Larger molecules, such as lactulose, are poorly absorbed and primarily pass through the paracellular route (between cells). An increased urinary ratio of a large probe to a small probe (e.g., lactulose-to-mannitol ratio or LMR) is indicative of compromised intestinal barrier function.[3][4][5]

Commonly used tracers include:

  • Monosaccharides: Mannitol, Rhamnose

  • Disaccharides: Lactulose

  • Artificial Sweeteners: Sucralose

  • Fluorescently-labeled Dextrans (e.g., FITC-dextran): Primarily used in animal studies.[6][7][8]

This compound: A Superior Alternative

While unlabeled (¹²C) mannitol has been a cornerstone of intestinal permeability tests for decades, its accuracy can be compromised by endogenous presence in various foods and commercial products. This can lead to elevated baseline levels in urine, potentially confounding the results of the permeability test.[9][10][11][12]

Stable isotope-labeled D-Mannitol, specifically D-Mannitol-¹³C,d2, offers a significant advantage by overcoming this limitation. Since ¹³C is naturally low in abundance, the baseline urinary levels of ¹³C-mannitol are negligible.[1][2] This results in a much clearer signal-to-noise ratio and a more accurate assessment of intestinal permeability.

Quantitative Comparison of Tracers

The following table summarizes quantitative data from a study comparing the urinary excretion of co-administered ¹³C-Mannitol, ¹²C-Mannitol, and Lactulose in healthy volunteers.

TracerMean Baseline Cumulative Excretion (mg/8h)Mean 24h Cumulative Excretion (% of ingested dose)Key Findings
D-Mannitol-¹³C 0.04 ± 0.0131%~20-fold lower baseline contamination compared to ¹²C-Mannitol.[1][2]
D-Mannitol-¹²C 0.81 ± 0.5178%High baseline levels can interfere with test interpretation.[1][2]
Lactulose Not Reported~0.32%Serves as a marker for paracellular permeability.[13]

Data sourced from a study in healthy volunteers who ingested 100 mg of each type of mannitol.[1]

Experimental Protocols

In Vivo Intestinal Permeability Assay (Lactulose/Mannitol Test)

This protocol outlines the key steps for conducting an in vivo intestinal permeability study using the lactulose and mannitol dual-sugar test.

1. Subject Preparation:

  • Subjects should fast overnight (at least 8 hours).[14][15]

  • Discontinue non-essential medications and supplements, particularly those containing sugars or affecting gastrointestinal motility, for at least 3 days prior to the test, as advised by a physician.[16]

  • A baseline urine sample is collected immediately before administration of the sugar solution.[15]

2. Tracer Administration:

  • A solution containing a known amount of lactulose and mannitol (e.g., 5g lactulose and 1g ¹³C-mannitol) dissolved in water is ingested by the subject.[3][15]

  • The exact time of ingestion is recorded.

3. Urine Collection:

  • All urine is collected over a specified period, typically 5 to 6 hours.[3][16] Some studies may involve timed collections at shorter intervals (e.g., 0-2 hours, 2-4 hours) to assess regional permeability.[17][18]

  • Subjects should be encouraged to drink a standardized amount of water during the collection period to ensure adequate urine output.[14][15]

  • A preservative, such as chlorhexidine, may be added to the collection container.[3]

4. Sample Analysis:

  • The concentrations of lactulose and mannitol in the collected urine are quantified using a sensitive analytical method, most commonly High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[3][4][9][10][11]

5. Data Interpretation:

  • The percentage of each ingested sugar excreted in the urine is calculated.

  • The lactulose-to-mannitol ratio (LMR) is determined. An elevated LMR is indicative of increased intestinal permeability.[5]

Visualizing the Workflow and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow of the intestinal permeability test and the absorption pathways of the tracers.

G Experimental Workflow for Intestinal Permeability Test cluster_prep Preparation cluster_admin Administration cluster_collection Sample Collection cluster_analysis Analysis p1 Overnight Fasting p2 Baseline Urine Collection p1->p2 a1 Oral Ingestion of Tracer Solution (e.g., ¹³C-Mannitol & Lactulose) p2->a1 c1 Timed Urine Collection (e.g., 0-6 hours) a1->c1 an1 Quantification of Tracers (HPLC-MS/MS) c1->an1 an2 Calculation of % Excretion and LMR an1->an2 end end an2->end Results

Caption: A flowchart illustrating the key steps in an in vivo intestinal permeability assay.

G Intestinal Absorption Pathways of Tracers cluster_epithelium Intestinal Epithelium lumen Intestinal Lumen mannitol ¹³C-Mannitol (Small Molecule) lactulose Lactulose (Large Molecule) enterocyte1 Enterocyte bloodstream Bloodstream enterocyte1->bloodstream enterocyte2 Enterocyte urine Urine bloodstream->urine Renal Excretion mannitol->enterocyte1 Transcellular Route lactulose->bloodstream Paracellular Route (between cells)

Caption: Diagram of transcellular and paracellular absorption routes in the intestine.

Conclusion

For metabolic studies focused on intestinal permeability, D-Mannitol-¹³C,d2 emerges as a superior tracer compared to its unlabeled counterpart, ¹²C-Mannitol. Its primary advantage is the significant reduction in baseline interference from dietary sources, leading to more accurate and reliable data.[1][2][19] When used in conjunction with a larger, paracellular probe like lactulose, it provides a robust and sensitive measure of intestinal barrier function. The detailed protocol and comparative data provided in this guide are intended to assist researchers in designing and implementing rigorous and reproducible studies to investigate the role of intestinal permeability in health and disease.

References

Revolutionizing Intestinal Permeability Assessment: A Comparative Guide to D-Mannitol-13C,d2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of intestinal permeability is crucial for understanding a wide range of gastrointestinal and systemic diseases. Traditionally, the lactulose to mannitol (L/M) ratio has been a cornerstone of in vivo intestinal permeability assessment. However, the ubiquitous presence of endogenous ¹²C-mannitol in various foods and its potential production by gut microbiota can lead to high baseline levels, compromising the accuracy and sensitivity of the test. The introduction of stable isotope-labeled D-Mannitol-13C,d2 offers a significant advancement, mitigating these challenges and providing a more reliable tool for researchers.

This guide provides an objective comparison of this compound with conventional ¹²C-mannitol, supported by experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of its validation and application.

Key Performance Comparison: this compound vs. ¹²C-Mannitol

The primary advantage of using this compound lies in its significantly lower and more consistent baseline excretion compared to its unlabeled counterpart. This key difference enhances the signal-to-noise ratio, allowing for a more sensitive detection of changes in intestinal permeability.

ParameterThis compound¹²C-Mannitol (Conventional)Key Takeaway
Baseline Urinary Excretion ~20-fold lower than ¹²C-mannitol[1][2][3]Disproportionately high in some individuals due to dietary intake and microbial production[1][4]This compound provides a cleaner baseline, increasing the assay's sensitivity.
Post-administration Excretion (0-2h) 105-fold increase from baseline[1]6-fold increase from baseline[1]A much larger dynamic range for detecting permeability changes.
24-hour Cumulative Excretion ~30% of administered dose[4]Varies significantly due to baseline contamination.More consistent and reliable measurement of overall absorption.
Interference Minimal to no interference from diet or gut microbiota.Susceptible to interference from various food sources and endogenous production[1][2][3]Eliminates a major confounding variable in permeability testing.
Analytical Method HPLC-MS/MS[1][2][3][5]HPLC-MS/MS, GC-MS, HPLC-ELSD[6]Both require sophisticated analytical techniques, but the stable isotope allows for clearer differentiation.

Experimental Protocol: In Vivo Intestinal Permeability Assay

This protocol outlines a typical experimental workflow for assessing intestinal permeability using a combination of sugar probes, including this compound.

1. Subject Preparation:

  • Subjects should undergo an overnight fast (minimum 8 hours)[7].

  • A baseline urine sample is collected immediately before the administration of the sugar solution[1].

2. Sugar Probe Administration:

  • A solution containing a cocktail of non-metabolized sugars is orally administered. A common combination includes:

    • This compound: To assess small intestinal paracellular permeability.

    • Lactulose: A larger disaccharide, also used for paracellular permeability, with the lactulose/mannitol ratio indicating changes in permeability[1][8].

    • Sucralose and Rhamnose: Can also be included to assess permeability in different regions of the intestine[4][5].

  • A typical dosage might involve dissolving the sugars in 250 mL of water[1].

3. Timed Urine Collection:

  • Urine is collected over specific time intervals to assess permeability in different segments of the gastrointestinal tract. Common collection periods are:

    • 0-2 hours: Primarily reflects small intestinal permeability[1][4].

    • 2-8 hours: Represents a mix of small and large intestinal permeability[1][4].

    • 8-24 hours: Primarily reflects colonic permeability[1][4].

4. Sample Preparation and Analysis:

  • The total volume of urine for each collection period is measured.

  • Urine samples are typically diluted and prepared for analysis[1].

  • Urinary concentrations of the sugar probes are quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)[1][2][3][4][5]. This method allows for the distinct detection of ¹³C-mannitol from the endogenous ¹²C-mannitol[1][2][3].

5. Data Analysis:

  • The cumulative excretion of each sugar is calculated for each time period[1].

  • The ratio of different sugars (e.g., Lactulose / this compound) is determined to provide a normalized measure of intestinal permeability[8].

Experimental Workflow Diagram

Intestinal_Permeability_Assay_Workflow cluster_preparation Phase 1: Preparation cluster_administration Phase 2: Administration cluster_collection Phase 3: Sample Collection cluster_analysis Phase 4: Analysis cluster_data Phase 5: Data Interpretation p1 Overnight Fasting p2 Baseline Urine Collection p1->p2 a1 Oral Administration of Sugar Probe Solution (this compound, Lactulose, etc.) p2->a1 c1 Timed Urine Collection (0-2h, 2-8h, 8-24h) a1->c1 an1 Urine Volume Measurement & Sample Preparation c1->an1 an2 Quantification by HPLC-MS/MS an1->an2 d1 Calculate Cumulative Excretion an2->d1 d2 Determine Lactulose/Mannitol Ratio d1->d2

Caption: Workflow for Intestinal Permeability Assay.

Conclusion

The validation of this compound as a probe for intestinal permeability marks a significant improvement over the use of conventional ¹²C-mannitol. Its resistance to dietary and microbial interference results in a more accurate, sensitive, and reliable assessment of gut barrier function. For researchers investigating the role of intestinal permeability in health and disease, the adoption of this compound-based assays offers a superior methodology, leading to more robust and reproducible findings. While the analytical instrumentation required is sophisticated, the enhanced quality of the data justifies the investment for critical research and clinical trial applications.

References

A Framework for Cross-Validation of Metabolic Flux Models Using Isotopic Tracers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive search for existing experimental data on the cross-validation of metabolic flux models specifically using D-Mannitol-13C,d2 did not yield published studies or datasets. Therefore, this guide provides a generalized framework and best practices for conducting such a comparison, based on established principles of 13C Metabolic Flux Analysis (13C-MFA). The experimental protocols and data tables are presented as templates for researchers to use when generating their own data.

Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of intracellular metabolic pathways, offering deep insights into cellular physiology. The accuracy of these in-silico models is paramount, and cross-validation using stable isotope tracers is the gold standard for assessing their predictive power. This guide outlines a framework for comparing different metabolic flux models using data from this compound tracer experiments.

Comparative Analysis of Metabolic Flux Models

The central goal of this cross-validation is to determine which metabolic model most accurately predicts the flow of carbon from a labeled substrate (e.g., this compound) through the metabolic network. The performance of different models, such as those implemented in software suites like INCA, METRAN, or COBRAtoolbox, can be quantitatively compared.[1][2][3] A successful model will have a high goodness-of-fit between the experimentally measured Mass Isotopomer Distributions (MIDs) and the MIDs predicted by the model.

Table 1: Quantitative Comparison of Metabolic Flux Models

Model/SoftwareSum of Squared Residuals (SSR)¹Goodness-of-Fit (χ²-test p-value)²Degrees of Freedom (DOF)Akaike Information Criterion (AIC)³Notes
Model A (e.g., INCA) [Placeholder Value][Placeholder Value][Placeholder Value][Placeholder Value][e.g., Standard network model]
Model B (e.g., METRAN) [Placeholder Value][Placeholder Value][Placeholder Value][Placeholder Value][e.g., Model with added cofactor reactions]
Model C (e.g., OpenFlux) [Placeholder Value][Placeholder Value][Placeholder Value][Placeholder Value][e.g., Model with compartmentalization]
Model D (Custom) [Placeholder Value][Placeholder Value][Placeholder Value][Placeholder Value][e.g., User-defined network in MATLAB]

¹The Sum of Squared Residuals (SSR) represents the deviation between the measured and model-predicted MIDs. Lower values indicate a better fit. ²The chi-squared (χ²) test is used to assess whether the SSR falls within the expected 95% confidence interval. A p-value > 0.05 typically indicates an acceptable fit.[4] ³The Akaike Information Criterion (AIC) is a metric used for model selection that penalizes models for having more parameters, thus balancing goodness-of-fit with model complexity.

Experimental & Methodological Framework

A robust comparison of metabolic models relies on high-quality experimental data. The following section details a generalized protocol for conducting a ¹³C-MFA study using a labeled substrate like this compound.

Generalized Experimental Protocol for ¹³C-MFA

This protocol describes the key steps for a steady-state ¹³C labeling experiment.[5][6][7]

  • Experimental Design & Tracer Selection:

    • Define the metabolic pathways of interest. Mannitol is a sugar alcohol that can enter central carbon metabolism, often via the pentose phosphate pathway or glycolysis after conversion to fructose.

    • Select the isotopic tracer. For this case, D-Mannitol labeled with ¹³C and Deuterium (this compound) is used. The specific labeling pattern of the tracer is critical for the precision of the flux estimates.[8][9]

    • Design parallel labeling experiments if necessary to resolve specific fluxes.[6][7]

  • Cell Culture & Isotopic Labeling:

    • Culture cells in a defined medium to ensure all carbon sources are known.

    • Once cells reach a metabolic steady-state (typically during exponential growth), switch them to a medium containing the ¹³C-labeled mannitol as the primary carbon source.

    • Continue the culture for a duration sufficient to achieve isotopic steady-state in the metabolites of interest. This typically requires several cell doubling times.

  • Metabolite Extraction & Sample Preparation:

    • Rapidly quench metabolic activity by, for example, submerging culture plates in liquid nitrogen.

    • Extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

    • Harvest cell biomass for analysis of protein-bound amino acids, which provides a time-integrated view of labeling patterns.

  • Mass Spectrometry (MS) Analysis:

    • Hydrolyze protein biomass to release amino acids. Derivatize the amino acids (e.g., using TBDMS) to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

    • Analyze the derivatized amino acids and extracted intracellular metabolites by GC-MS to determine their Mass Isotopomer Distributions (MIDs).[6]

    • The raw MS data must be corrected for the natural abundance of isotopes in the derivatizing agent and the metabolite itself.[10]

  • Computational Flux Analysis:

    • Input the biochemical network model, biomass composition, extracellular flux rates (substrate uptake, product secretion), and the measured MIDs into the MFA software (e.g., INCA, METRAN).[1][3]

    • The software performs an iterative optimization to find the set of metabolic fluxes that best reproduces the experimental MID data.

    • The quality of the fit is assessed using statistical tests like the chi-squared test.[4]

Visualizing Workflows and Pathways

Diagrams are essential for understanding the complex relationships in metabolic flux analysis. The following visualizations, created using the DOT language, illustrate the experimental workflow and a relevant metabolic pathway.

cluster_exp Experimental Phase cluster_ana Analytical Phase cluster_comp Computational Phase A 1. Isotopic Tracer Selection (this compound) B 2. Cell Culture to Metabolic Steady-State A->B C 3. Isotopic Labeling Experiment B->C D 4. Quenching & Metabolite Extraction C->D E 5. Sample Derivatization D->E F 6. GC-MS Analysis E->F G 7. MID Data Acquisition & Correction F->G I 9. Flux Estimation (Least-Squares Regression) G->I H 8. Metabolic Network Model Definition H->I J 10. Statistical Analysis (Goodness-of-Fit) I->J K 11. Model Cross-Validation & Comparison J->K Mannitol Mannitol Fructose Fructose Mannitol->Fructose MtlD F6P Fructose-6P Fructose->F6P Hexokinase G6P Glucose-6P F6P->G6P Glycolysis Glycolysis F6P->Glycolysis G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP TCA TCA Cycle Glycolysis->TCA via Pyruvate

References

D-Mannitol-13C,d2 Internal Standard: A Comparative Guide to Accuracy and Precision in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalytical research and drug development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification of analytes in complex biological matrices. This guide provides a comprehensive comparison of the performance of D-Mannitol-13C,d2 as an internal standard, with a focus on its accuracy and precision, supported by experimental data.

Performance Data of D-Mannitol-1-13C,1-1-d2 as an Internal Standard

A key study validating an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the determination of urinary lactulose and mannitol utilized d-mannitol-1-13C,1-1-d2 as the internal standard for mannitol. The method demonstrated excellent accuracy and precision, making it suitable for routine analysis in clinical and research settings.[1][2]

Table 1: Summary of Validation Parameters for Mannitol Quantification using D-Mannitol-1-13C,1-1-d2 Internal Standard [1][2]

Validation ParameterResult
Linearity
Calibration Curve Range10 - 640 µg/mL
Correlation Coefficient (r)0.999
Accuracy
Within-Run Accuracy97.2% to 101.2%
Between-Run Accuracy94.8% to 97.5%
Precision
Within-Run Precision (CV%)0.7% to 2.9%
Between-Run Precision (CV%)1.9% to 4.7%
Recovery > 90.2%
Matrix Effect < 15%
Limit of Quantification (LOQ) 10 µg/mL
Limit of Detection (LOD) 2 µg/mL

The data clearly indicates that D-Mannitol-1-13C,1-1-d2 provides a reliable and robust internal standard for the quantification of mannitol in urine samples. The high accuracy and precision across different concentrations and analytical runs underscore its suitability for demanding applications in drug development and clinical research.

Comparison with Other Internal Standards

While the direct comparison with other internal standards in a single study is limited in the provided search results, the performance of D-Mannitol-1-13C,1-1-d2 can be benchmarked against typical requirements for bioanalytical method validation. The observed accuracy and precision values fall well within the acceptable limits set by regulatory agencies.

One of the key advantages of using a stable isotope-labeled internal standard like this compound is its ability to co-elute with the analyte, thereby compensating for variations in sample preparation, injection volume, and matrix effects more effectively than a structurally analogous but non-isotopically labeled internal standard.

Furthermore, studies utilizing 13C-labeled mannitol as a biomarker for intestinal permeability have highlighted its advantage of significantly lower baseline contamination compared to endogenous or dietary 12C-mannitol.[3][4] This characteristic is also beneficial when used as an internal standard, as it minimizes interference from endogenous levels of the analyte, leading to improved accuracy at the lower limits of quantification.

Experimental Protocol: UPLC-MS/MS for Urinary Mannitol

The following is a detailed methodology for the quantification of urinary mannitol using D-Mannitol-1-13C,1-1-d2 as an internal standard, based on the validated method.[1][2]

1. Sample Preparation:

  • Urine samples are diluted 1:10 with a solution containing the internal standard, D-Mannitol-1-13C,1-1-d2.

  • The samples are then subjected to protein precipitation with acetonitrile.

  • Following centrifugation, the supernatant is transferred for analysis.

2. Chromatographic Conditions:

  • System: Ultra-Performance Liquid Chromatography (UPLC)

  • Column: Ethylene bridged hybrid amide column

  • Mobile Phase: Isocratic elution

  • Run Time: 5 minutes

3. Mass Spectrometric Conditions:

  • System: Tandem Mass Spectrometer (MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI)

  • Detection: Selected Reaction Monitoring (SRM)

This rapid and robust UPLC-MS/MS method allows for efficient separation and quantification of mannitol in urine.[1][2]

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for the quantification of urinary mannitol using D-Mannitol-1-13C,1-1-d2 as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample dilution Dilution with IS (this compound) urine_sample->dilution precipitation Protein Precipitation (Acetonitrile) dilution->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant uplc UPLC Separation supernatant->uplc msms MS/MS Detection uplc->msms quantification Quantification msms->quantification results Results quantification->results

Caption: Experimental workflow for urinary mannitol analysis.

Logical Relationship of Internal Standard Function

The core principle behind using an internal standard is to correct for analyte loss during sample processing and instrumental variability. The following diagram illustrates this logical relationship.

internal_standard_logic cluster_analyte Analyte (Mannitol) cluster_is Internal Standard (this compound) cluster_calculation Calculation analyte_initial Initial Concentration analyte_loss Loss during Prep/Injection analyte_initial->analyte_loss analyte_measured Measured Signal analyte_loss->analyte_measured is_loss Proportional Loss ratio Response Ratio (Analyte/IS) analyte_measured->ratio is_initial Known Concentration is_initial->is_loss is_measured Measured Signal is_loss->is_measured is_measured->ratio corrected_concentration Corrected Analyte Concentration ratio->corrected_concentration

Caption: Role of the internal standard in quantification.

References

A Researcher's Guide to Metabolic Flux Analysis: Comparing D-Mannitol-13C,d2 with Conventional Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of D-Mannitol-13C,d2 with established isotopic tracers in metabolic flux analysis (MFA). We delve into the available experimental data on reproducibility, detail relevant experimental protocols, and visualize key workflows and metabolic pathways.

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system, offering a detailed snapshot of cellular physiology.[1] The choice of an isotopic tracer is a critical determinant of the precision and accuracy of the resulting flux measurements.[2][3] While 13C-labeled glucose and glutamine are the most common tracers, emerging alternatives like this compound are being explored for specific applications. This guide will compare the established reproducibility of conventional tracers with the current understanding of D-Mannitol's utility as a metabolic tracer.

Quantitative Comparison of Tracer Performance

The precision of metabolic flux estimates is highly dependent on the chosen isotopic tracer.[2] Studies have computationally and experimentally evaluated various tracers to determine which provide the most reliable data for different metabolic pathways.[2][4] The precision of a flux estimate is often reported as a 95% confidence interval or a standard deviation. A smaller confidence interval indicates a more precise measurement.

While direct reproducibility data for intracellular metabolic flux analysis using this compound is not yet available in the literature, we can compare the performance of well-established tracers like variously labeled glucose isotopes. The following table summarizes the performance of different 13C-glucose tracers in determining fluxes in central carbon metabolism, as reported in studies on mammalian cells.[2]

TracerPathwayRelative Flux Precision (Lower is Better)Key Findings
[1,2-13C2]glucose Glycolysis, Pentose Phosphate Pathway (PPP), Overall NetworkHighProvides the most precise estimates for overall central carbon metabolism.[2][5]
[U-13C6]glucose TCA Cycle (in combination with other tracers)Moderate to HighCommonly used, but often in combination with other tracers to improve precision.[2]
[1-13C]glucose Glycolysis, PPPModerateOutperformed by other singly and doubly labeled glucose tracers.[2][5]
[2-13C]glucose Glycolysis, PPPHighOffers better precision for specific fluxes within glycolysis and the PPP compared to [1-13C]glucose.[2]
[3-13C]glucose Glycolysis, PPPHighSimilar to [2-13C]glucose, provides high-precision estimates for glycolytic and PPP fluxes.[2]
[U-13C5]glutamine TCA CycleHighThe preferred tracer for precise analysis of the TCA cycle.[3][5]

This compound: Currently, this compound has been primarily utilized as a tracer to measure intestinal permeability and oral-cecal transit time.[6][7] In this context, it is metabolized by gut microbiota, and the resulting labeled CO2 is measured.[8] Its application in quantifying intracellular metabolic fluxes in mammalian cells has not been established, and therefore, no comparative reproducibility data exists for these pathways. Mannitol is poorly absorbed and minimally metabolized by mammalian cells.[9]

Experimental Protocols

A generalized experimental protocol for 13C-Metabolic Flux Analysis is outlined below. This protocol can be adapted for different cell types and specific research questions.

Cell Culture and Isotope Labeling
  • Objective: To achieve a metabolic and isotopic steady state by culturing cells in a medium containing the 13C-labeled substrate.

  • Procedure:

    • Culture cells in a standard medium to the desired cell density (typically mid-exponential phase).

    • Replace the standard medium with a medium containing the 13C-labeled tracer (e.g., [1,2-13C2]glucose) at a known concentration.

    • Continue the culture for a duration sufficient to reach isotopic steady state. This is typically determined empirically but is often several cell doubling times.

    • Monitor cell growth and substrate consumption rates throughout the experiment.

Metabolite Extraction
  • Objective: To rapidly quench metabolic activity and extract intracellular metabolites.

  • Procedure:

    • Quickly harvest the cells from the culture medium (e.g., by centrifugation or filtration).

    • Quench metabolism by adding a cold solvent, such as methanol or a methanol/water mixture.

    • Lyse the cells (e.g., by sonication or freeze-thaw cycles) to release intracellular metabolites.

    • Separate the metabolite-containing extract from the cell debris by centrifugation.

Analytical Measurement
  • Objective: To determine the mass isotopomer distribution (MID) of key metabolites.

  • Procedure:

    • Derivatize the metabolites to improve their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis.

    • Analyze the derivatized samples by GC-MS to separate the metabolites and determine the relative abundances of their mass isotopomers.

    • Alternatively, liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy can be used.[10]

Computational Flux Analysis
  • Objective: To estimate the intracellular metabolic fluxes that best explain the measured MIDs and extracellular rates.

  • Procedure:

    • Use a computational software package for 13C-MFA (e.g., INCA, Metran).[8][11]

    • Input the biochemical reaction network, atom transitions, measured extracellular rates (substrate uptake, product secretion), and the measured MIDs of intracellular metabolites.

    • The software performs an iterative optimization to find the set of fluxes that minimizes the difference between the experimentally measured and the model-predicted MIDs.

    • Perform a statistical analysis to assess the goodness-of-fit and determine the confidence intervals for the estimated fluxes.[12]

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can help visualize the complex workflows and pathways involved in metabolic flux analysis.

G General Workflow for 13C-Metabolic Flux Analysis cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Computational Phase Cell Culture Cell Culture Isotope Labeling Isotope Labeling Cell Culture->Isotope Labeling Metabolite Quenching & Extraction Metabolite Quenching & Extraction Isotope Labeling->Metabolite Quenching & Extraction GC-MS or LC-MS Analysis GC-MS or LC-MS Analysis Metabolite Quenching & Extraction->GC-MS or LC-MS Analysis Determine Mass Isotopomer Distributions Determine Mass Isotopomer Distributions GC-MS or LC-MS Analysis->Determine Mass Isotopomer Distributions Flux Estimation Flux Estimation Determine Mass Isotopomer Distributions->Flux Estimation Statistical Analysis Statistical Analysis Flux Estimation->Statistical Analysis Flux Map & Confidence Intervals Flux Map & Confidence Intervals Statistical Analysis->Flux Map & Confidence Intervals

General workflow for a 13C-Metabolic Flux Analysis experiment.

G Metabolic Fate of Oral D-Mannitol-13C Oral D-Mannitol-13C Oral D-Mannitol-13C Gut Microbiota Gut Microbiota Oral D-Mannitol-13C->Gut Microbiota Metabolism 13CO2 13CO2 Gut Microbiota->13CO2 Production Exhaled Breath Exhaled Breath 13CO2->Exhaled Breath Excretion

Metabolic pathway of orally administered D-Mannitol-13C for gut transit studies.

Conclusion

This compound is emerging as a valuable tracer for specialized in vivo applications, particularly for assessing intestinal permeability and gut transit time, where its minimal absorption and metabolism by the host are advantageous.[6][7] However, for the purpose of quantifying intracellular metabolic fluxes in mammalian cells, there is currently no evidence to support its use, and therefore no data on the reproducibility of such measurements.

Researchers should select their isotopic tracer based on the specific biological question at hand. For detailed, reproducible intracellular flux maps, established tracers like labeled glucose and glutamine are the current gold standard. The application of this compound, while promising in its niche, should be considered for questions related to gut physiology rather than intracellular metabolism. As with any technique, further research and validation are needed to expand the utility of novel tracers.

References

A Comparative Guide to D-Mannitol-13C,d2 and Other Isotopic Labeling Techniques in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of D-Mannitol-13C,d2 with other common isotopic labeling techniques. By presenting objective data and detailed experimental protocols, this document aims to assist researchers in selecting the most appropriate tracer for their specific study needs in drug development and metabolic research.

Introduction to this compound

This compound is a stable isotope-labeled form of D-Mannitol, a six-carbon sugar alcohol. The labeling with Carbon-13 (¹³C) and deuterium (d) allows for its sensitive and specific detection in biological systems using mass spectrometry.[1] Unlike many other metabolic tracers, D-mannitol is minimally metabolized in mammals, making it an excellent probe for specific physiological and pharmacokinetic studies.[2][3] Its primary applications lie in assessing intestinal permeability and acting as a non-metabolized control in metabolic studies.[1][2]

Comparative Analysis of Isotopic Labeling Techniques

The selection of an isotopic tracer is critical for the successful design and interpretation of metabolic and pharmacokinetic studies. This section compares this compound with other widely used isotopic labeling techniques.

FeatureThis compound¹³C-Labeled GlucoseDeuterated Drugs (e.g., d-Drug)
Primary Application Intestinal permeability assessment, blood-brain barrier integrity studies, non-metabolized control.[1][2]Metabolic flux analysis of central carbon metabolism (glycolysis, TCA cycle).[4]Pharmacokinetic (ADME) studies, metabolic stability assessment.[5]
Metabolic Fate Minimally metabolized in mammals; largely excreted unchanged.[2]Extensively metabolized through central carbon pathways.[4]Metabolism is the object of study; deuteration can alter metabolic rates (Kinetic Isotope Effect).[5][6]
Incorporation into Biomolecules NegligibleHigh (labels amino acids, lipids, nucleic acids)Dependent on the drug's metabolic pathway
Analytical Technique LC-MS/MSGC-MS, LC-MS/MS, NMRLC-MS/MS
Key Advantage Serves as a stable, non-metabolized tracer for transport and permeability studies.Provides detailed insights into the activity of central metabolic pathways.Directly tracks the fate of a specific drug molecule and its metabolites.[7]
Limitation Does not provide information on metabolic pathway activity.Complex data analysis for metabolic flux modeling.The presence of deuterium can sometimes alter the drug's metabolism.[6]

Experimental Protocols

Quantification of D-Mannitol in Urine using LC-MS/MS (Adapted from a method for intestinal permeability testing)

This protocol describes the quantification of D-Mannitol in urine samples, using this compound as an internal standard.

1. Materials and Reagents:

  • D-Mannitol standard

  • This compound (internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Urine samples

2. Preparation of Standards and Internal Standard:

  • Prepare a stock solution of D-Mannitol (1 mg/mL) in water.

  • Prepare a stock solution of this compound (1 mg/mL) in water.

  • Create a series of calibration standards by spiking known concentrations of the D-Mannitol stock solution into blank urine.

  • Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 5 µg/mL) in the mobile phase.

3. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the samples to pellet any precipitates.

  • Take a 100 µL aliquot of the supernatant and add 100 µL of the internal standard working solution.

  • Vortex the mixture.

  • Dilute the sample with the mobile phase as needed to fall within the calibration curve range.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A gradient elution suitable for separating mannitol from other urine components.

    • Flow Rate: A typical flow rate for the column used.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized for mannitol).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • D-Mannitol: Monitor a specific precursor-to-product ion transition.

      • This compound: Monitor the corresponding mass-shifted precursor-to-product ion transition.

    • Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

5. Data Analysis:

  • Integrate the peak areas for both D-Mannitol and the internal standard (this compound).

  • Calculate the ratio of the D-Mannitol peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of D-Mannitol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Pathways and Workflows

D-Mannitol Metabolism in Fungi

While minimally metabolized in mammals, D-mannitol plays a more active role in the metabolism of fungi. The following diagram illustrates a common pathway for mannitol metabolism in these organisms.

Mannitol_Metabolism_Fungi F6P Fructose-6-Phosphate M1P Mannitol-1-Phosphate F6P->M1P M1PDH (NADH -> NAD+) Mannitol D-Mannitol M1P->Mannitol M1PP Fructose Fructose Mannitol->Fructose M2DH (NAD+ -> NADH) Fructose->F6P Hexokinase (ATP -> ADP)

Caption: Fungal D-Mannitol Metabolic Cycle.

Proposed Signaling Pathway for D-Mannitol-Induced Browning of Adipocytes

Recent research suggests that D-mannitol may induce a "brown fat-like" phenotype in white adipose tissue, which is beneficial for energy expenditure. This diagram outlines the proposed signaling cascade.[8][9]

Mannitol_Browning_Pathway Mannitol D-Mannitol beta3AR β3-Adrenergic Receptor Mannitol->beta3AR Activates AMPK AMP-activated Protein Kinase (AMPK) Mannitol->AMPK Activates PKA Protein Kinase A (PKA) beta3AR->PKA PGC1a PGC1α PKA->PGC1a AMPK->PGC1a UCP1 Uncoupling Protein 1 (UCP1) PGC1a->UCP1 Upregulates FattyAcidOxidation Fatty Acid Oxidation PGC1a->FattyAcidOxidation Promotes Browning Adipocyte Browning UCP1->Browning FattyAcidOxidation->Browning

Caption: D-Mannitol's role in adipocyte browning.

Experimental Workflow for a Pharmacokinetic Study Using an Isotopic Tracer

The following diagram illustrates a typical workflow for a pharmacokinetic study employing a stable isotope-labeled compound like this compound.

PK_Study_Workflow cluster_study_design Study Design & Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data_processing Data Interpretation Dosing Administer this compound to Subjects BloodSampling Collect Blood Samples at Timed Intervals Dosing->BloodSampling SamplePrep Plasma Separation & Protein Precipitation BloodSampling->SamplePrep LCMS LC-MS/MS Quantification SamplePrep->LCMS PK_Modeling Pharmacokinetic Modeling (e.g., Cmax, AUC, t1/2) LCMS->PK_Modeling

Caption: Pharmacokinetic study workflow.

References

Inter-laboratory Insights into D-Mannitol-13C,d2 Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of Analytical Performance

The analysis of D-Mannitol, particularly in biological matrices, is significantly enhanced by the use of its stable isotope-labeled counterpart, D-Mannitol-13C,d2, as an internal standard. This approach corrects for variations in sample preparation and instrument response, leading to improved accuracy and precision. The following tables summarize the performance characteristics of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of urinary mannitol using D-Mannitol-1-13C,1-1-d2 as an internal standard[1][2].

Table 1: Method Linearity and Sensitivity
ParameterValueReference
Linearity Range 10 - 1000 µg/mL[1][2]
Correlation Coefficient (r) > 0.999[1]
Limit of Detection (LOD) 2 µg/mL[1]
Limit of Quantification (LOQ) 10 µg/mL[1][2]
Table 2: Method Accuracy and Precision
Concentration LevelWithin-Run Precision (CV%)Within-Run Accuracy (%)Between-Run Precision (CV%)Between-Run Accuracy (%)Reference
Low QC 2.997.64.194.8[2]
Medium QC 1.097.22.195.6[2]
High QC 1.698.81.997.5[2]
Table 3: Recovery and Matrix Effect
ParameterValueReference
Recovery > 90.2%[2]
Matrix Effect < 15%[2]

The use of a labeled internal standard like D-Mannitol-1-13C,1-1-d2 is crucial for mitigating analytical challenges such as ion suppression and ensuring high recovery[2]. Studies have shown that 13C-labeled mannitol has significantly lower baseline contamination compared to naturally occurring 12C-mannitol, which can interfere with the interpretation of results in permeability assays[3].

Comparison of Commercially Available this compound Standards

The quality of the stable isotope-labeled internal standard is critical for the accuracy of the analytical method. The following table compares the specifications of a commercially available D-Mannitol-1-13C,1,1-d2 standard.

Table 4: Specifications of a Commercial D-Mannitol-1-13C,1,1-d2 Standard
ParameterSpecification
Isotopic Purity (13C) ≥99 atom %
Isotopic Purity (D) ≥98 atom %
Chemical Purity ≥99% (CP)
Molecular Weight 185.18
Form Solid

Data sourced from a commercial supplier.

Experimental Protocols

The following is a detailed methodology for the analysis of urinary mannitol using UPLC-MS/MS with D-Mannitol-1-13C,1-1-d2 as an internal standard, based on published literature[1][2].

Sample Preparation
  • Urine Sample Dilution: Dilute urine samples with a solution containing the internal standard, D-Mannitol-1-13C,1-1-d2.

  • Protein Precipitation: Add a protein precipitation agent (e.g., acetonitrile) to the diluted urine sample.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the clear supernatant to an autosampler vial for analysis.

UPLC-MS/MS Analysis
  • Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: A suitable column for the separation of polar compounds, such as an ethylene bridged hybrid amide column[2].

  • Mobile Phase: A gradient of aqueous and organic solvents.

  • Flow Rate: Optimized for the specific column and separation.

  • Injection Volume: Typically in the range of 1-10 µL.

  • Mass Spectrometer: A tandem mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.

  • Ionization Source: Electrospray Ionization (ESI).

  • SRM Transitions: Monitor specific precursor-to-product ion transitions for both mannitol and the D-Mannitol-1-13C,1-1-d2 internal standard.

The workflow for this analytical method is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample dilution Dilution with Internal Standard urine_sample->dilution precipitation Protein Precipitation dilution->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant injection Injection supernatant->injection uplc UPLC Separation injection->uplc msms MS/MS Detection (SRM) uplc->msms quantification Quantification msms->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the analysis of urinary mannitol using UPLC-MS/MS.

Logical Relationship for Method Validation

The validation of an analytical method ensures its reliability for the intended application. The logical relationship between key validation parameters is illustrated below.

validation_logic linearity Linearity accuracy Accuracy linearity->accuracy precision Precision linearity->precision method_validation Validated Method accuracy->method_validation precision->method_validation lod Limit of Detection (LOD) loq Limit of Quantification (LOQ) lod->loq loq->method_validation selectivity Selectivity selectivity->accuracy selectivity->lod selectivity->loq recovery Recovery recovery->method_validation matrix_effect Matrix Effect matrix_effect->method_validation stability Stability stability->method_validation

Caption: Logical relationship of key parameters in analytical method validation.

References

Navigating Intestinal Permeability: A Comparative Guide to D-Mannitol-13C,d2 and Correlated Physiological Markers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of D-Mannitol-13C,d2 and its unlabeled counterpart in assessing intestinal permeability, a critical factor in various physiological and pathological states. We delve into the experimental data supporting the use of isotopically labeled mannitol and explore its correlation with other key physiological markers, offering a valuable resource for designing robust preclinical and clinical studies.

The Challenge of Measuring Intestinal Permeability

Intestinal permeability, often referred to as "leaky gut," is a condition where the tight junctions between the epithelial cells of the intestinal lining become compromised. This allows for the passage of undigested food particles, toxins, and bacteria into the bloodstream, potentially triggering inflammatory and autoimmune responses.[1][2] Accurate measurement of intestinal permeability is crucial for understanding disease pathogenesis and evaluating the efficacy of therapeutic interventions.

The dual-sugar absorption test, most commonly using lactulose and mannitol, is a widely accepted non-invasive method for assessing intestinal permeability.[1][2][3][4] Mannitol, a monosaccharide, is readily absorbed through the small intestinal villi and serves as a marker of transcellular uptake and total absorptive surface area.[4] Lactulose, a larger disaccharide, is minimally absorbed and primarily passes through the paracellular pathway (between cells).[3] An elevated urinary lactulose to mannitol ratio (L/M ratio) is indicative of increased intestinal permeability.[3][4]

D-Mannitol-13C vs. Unlabeled D-Mannitol: A Head-to-Head Comparison

A significant challenge with the conventional lactulose/mannitol test is the potential for baseline contamination from dietary sources of unlabeled (¹²C) mannitol, which is found in various foods and commercial products.[5][6][7] This can lead to inaccurate and erratic excretion measurements. The use of ¹³C-labeled mannitol offers a superior alternative by allowing for clear differentiation from naturally occurring ¹²C-mannitol using mass spectrometry.[2][6][7]

Quantitative Data Summary
Parameter¹³C-Mannitol¹²C-MannitolKey Findings
Baseline Urinary Excretion ~20-fold lower than ¹²C-mannitol[2][6][7]Significantly higher and variable[2]¹³C-mannitol provides a cleaner baseline, increasing the sensitivity of the test.[2]
Post-ingestion Urinary Excretion Follows a more predictable excretion pattern[1][2]Can show erratic peaks, possibly due to dietary contamination or microbial production[1][2]¹³C-mannitol offers more reliable and reproducible results.[1][2]
Distinguishability Separable from ¹²C-mannitol by mass spectrometry[2][6][7]Indistinguishable from dietary mannitolAllows for precise quantification of the administered probe.[2]

The Role of this compound

While ¹³C-mannitol serves as an excellent probe for intestinal permeability, the doubly labeled This compound is primarily utilized as an internal standard in quantitative analysis by mass spectrometry (MS).[8] In MS-based assays, an internal standard is a compound with a known concentration that is added to a sample to correct for variations in sample processing and instrument response. The deuterium (d2) and carbon-13 (13C) labels give this compound a distinct mass-to-charge ratio, allowing it to be differentiated from both the ¹³C-mannitol probe and endogenous ¹²C-mannitol.

Correlating Intestinal Permeability with Other Physiological Markers

Increased intestinal permeability is often associated with a pro-inflammatory state and has been implicated in a range of conditions, including inflammatory bowel disease, celiac disease, and autoimmune disorders.[1][2] Consequently, researchers often seek to correlate the L/M ratio with other biomarkers of inflammation and gut health.

Comparison with Key Inflammatory and Gut Health Markers
Physiological MarkerDescriptionCorrelation with L/M Ratio
Zonulin A protein that modulates tight junction permeability.[5][9]Inconsistent. Some studies show a positive correlation, while others find no significant association.[5][9][10]
Calprotectin A protein released by neutrophils, indicating intestinal inflammation.[1]Fecal calprotectin is considered a more specific marker of intestinal inflammation than serum levels.[1]
C-Reactive Protein (CRP) A general marker of inflammation in the body.[3][11]Studies have shown that associations between intestinal permeability markers and cardiovascular disease risk are often lost when CRP is included in the model, suggesting inflammation as a mediating factor.[12]
Lipopolysaccharide (LPS) An endotoxin from the outer membrane of Gram-negative bacteria that can trigger a strong inflammatory response if it enters the bloodstream.[1][11]Elevated LPS levels are associated with increased intestinal permeability and systemic inflammation.[1][11]

Experimental Protocols

Intestinal Permeability Assessment using ¹³C-Mannitol and Lactulose
  • Patient Preparation: Patients should fast overnight (minimum 8 hours). Certain medications and foods, such as NSAIDs and artificial sweeteners containing mannitol, should be avoided for a specified period before the test.[13]

  • Baseline Urine Collection: A baseline urine sample is collected before the administration of the sugar solution.[1][2]

  • Sugar Solution Administration: The patient drinks a solution containing a known amount of ¹³C-mannitol (e.g., 100 mg) and lactulose (e.g., 1 g) dissolved in water.[1][2]

  • Timed Urine Collection: Urine is collected over a specific period, typically in fractions (e.g., 0-2 hours for small intestinal permeability and 8-24 hours for colonic permeability).[1][2]

  • Sample Analysis: Urinary concentrations of ¹³C-mannitol and lactulose are measured using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[1][2]

  • Calculation of L/M Ratio: The urinary excretion of lactulose is divided by the urinary excretion of ¹³C-mannitol to determine the L/M ratio.[3][4]

Visualizing the Pathways and Processes

Experimental Workflow for Intestinal Permeability Test```dot

G cluster_prep Preparation cluster_admin Administration cluster_collection Collection & Analysis Fasting Overnight Fasting Baseline_Urine Baseline Urine Collection Fasting->Baseline_Urine Medication_Review Medication Review Medication_Review->Baseline_Urine Sugar_Ingestion Ingestion of ¹³C-Mannitol & Lactulose Baseline_Urine->Sugar_Ingestion Timed_Urine Timed Urine Collection (e.g., 0-2h, 2-8h, 8-24h) Sugar_Ingestion->Timed_Urine HPLC_MSMS HPLC-MS/MS Analysis Timed_Urine->HPLC_MSMS LM_Ratio Calculation of L/M Ratio HPLC_MSMS->LM_Ratio

Caption: Pathway of inflammation due to increased intestinal permeability.

References

Safety Operating Guide

D-Mannitol-13C,d2 proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of D-Mannitol-13C,d2, a non-radioactive, isotopically labeled sugar alcohol.

Safety and Handling Considerations

This compound is labeled with stable isotopes of carbon (¹³C) and deuterium (d), which are not radioactive. Therefore, its chemical properties and associated hazards are equivalent to those of unlabeled D-Mannitol. According to safety data sheets, D-Mannitol is not classified as a hazardous substance[1][2]. However, it is crucial to adhere to standard laboratory safety practices.

Personal Protective Equipment (PPE) during handling and disposal:

  • Wear safety glasses with side shields.

  • Use appropriate chemical-resistant gloves.

  • A lab coat should be worn.

  • If handling large quantities or if dust formation is likely, respiratory protection may be required[1].

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on whether it is contaminated with other hazardous materials.

Uncontaminated this compound

If the this compound is pure, unused, or not mixed with any hazardous substances, it is considered non-hazardous waste.

  • Solid Waste:

    • Place the uncontaminated this compound in a securely sealed container.

    • Label the container clearly as "Non-hazardous waste: this compound".

    • Dispose of the container in the regular laboratory trash, provided this is permitted by your institution's policies and local regulations[3]. Always confirm with your institution's Environmental Health and Safety (EHS) office.

  • Empty Containers:

    • Ensure the container is completely empty.

    • Deface or remove all chemical labels from the container.

    • Dispose of the empty container as regular trash[4][5].

Contaminated this compound

If the this compound is contaminated with or is part of a solution containing hazardous materials (e.g., flammable solvents, toxic compounds, corrosives), it must be treated as hazardous waste[4][6].

  • Waste Collection and Storage:

    • Collect the contaminated waste in a compatible and properly sealed container to prevent leaks[5][7].

    • Do not mix incompatible waste streams[7].

    • Label the container with a hazardous waste tag, clearly identifying all constituents, including this compound and all contaminants.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory[6][7].

  • Disposal:

    • Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal service[4][8].

    • Do not dispose of hazardous waste down the drain or in regular trash[4][9].

Disposal of Spills

In the event of a spill of this compound powder:

  • Avoid generating dust[1][8].

  • Dampen the spilled material with water[10].

  • Carefully sweep or scoop the dampened material into a suitable container for disposal[8][10].

  • If the spill is contaminated with hazardous substances, it must be disposed of as hazardous waste.

  • Clean the spill area with soap and water[10].

Summary of Disposal Options

The following table summarizes the primary disposal pathways for this compound.

Waste TypeDisposal MethodKey Requirements
Uncontaminated Solid Regular Laboratory TrashMust be permitted by institutional and local regulations. Container must be sealed and clearly labeled.
Contaminated Mixture Hazardous Chemical WasteSegregate from incompatible materials. Store in a labeled, sealed container in a Satellite Accumulation Area. Arrange for professional disposal.
Empty Container Regular Laboratory TrashMust be completely empty. All chemical labels must be removed or defaced.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound for Disposal is_contaminated Is the material contaminated with a hazardous substance? start->is_contaminated hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous Treat as Non-Hazardous Waste is_contaminated->non_hazardous No is_pure_solid Is it a pure solid or uncontaminated aqueous solution? collect_hazardous Collect in a labeled, compatible container. Store in Satellite Accumulation Area. hazardous_waste->collect_hazardous contact_ehs Contact EHS for professional disposal. collect_hazardous->contact_ehs spill_check Is this a spill? non_hazardous->spill_check check_local_regs Check institutional and local regulations for non-hazardous chemical disposal. trash_disposal Dispose of in sealed container in regular lab trash (if permitted). check_local_regs->trash_disposal spill_check->check_local_regs No dampen_spill Dampen solid spill with water. spill_check->dampen_spill Yes collect_spill Collect material into a suitable container. dampen_spill->collect_spill collect_spill->check_local_regs

Caption: Disposal decision workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.